molecular formula C11H12O2 B8662450 3,4-Dimethylcinnamic acid

3,4-Dimethylcinnamic acid

Cat. No.: B8662450
M. Wt: 176.21 g/mol
InChI Key: FUVFAUBWEXSLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylcinnamic acid is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dimethylcinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethylcinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H12O2/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)

InChI Key

FUVFAUBWEXSLEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)C

Origin of Product

United States

Foundational & Exploratory

3,4-Dimethylcinnamic Acid: A Comprehensive Technical Guide on Chemical Properties, Structural Dynamics, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dimethylcinnamic acid (3,4-DMCA) is a highly versatile, substituted α,β-unsaturated carboxylic acid that serves as a critical building block in advanced organic synthesis and pharmaceutical development. Characterized by its lipophilic 3,4-dimethylphenyl moiety and reactive acrylic acid tail, 3,4-DMCA is widely utilized in the design of histone deacetylase (HDAC) inhibitors, adenosine A2A receptor antagonists for Parkinson's disease, and novel proteasome resensitizers. This whitepaper provides a rigorous technical analysis of its physiochemical properties, structural dynamics, self-validating synthesis protocols, and pharmacological applications.

Chemical Structure and Fundamental Properties

The physical and chemical behavior of 3,4-DMCA is dictated by the interplay between its conjugated double bond and the electron-donating methyl groups on the aromatic ring. These parameters are critical for predicting its behavior in both synthetic workflows and biological systems[1].

Table 1: Key Physiochemical Parameters of 3,4-Dimethylcinnamic Acid

ParameterValue / DescriptionAnalytical Implication
CAS Number 60521-25-7Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₁H₁₂O₂Determines mass-to-charge ratio (m/z 175.07 [M-H]⁻) in MS.
Molecular Weight 176.21 g/mol Crucial for stoichiometric calculations in synthesis.
Melting Point 142 °CHigh melting point indicates stable crystalline lattice packing.
Solubility Insoluble in water; soluble in EtOH, DMSONecessitates organic or mixed-solvent systems for assays.
Predicted pKa ~4.53Slightly less acidic than unsubstituted cinnamic acid (pKa 4.44).

Structural Dynamics & Reactivity

The structural logic of 3,4-DMCA is defined by two primary domains:

  • The 3,4-Dimethylphenyl Ring: The methyl groups at the meta (3) and para (4) positions exert an electron-donating inductive (+I) and hyperconjugative effect. This slightly destabilizes the carboxylate anion, resulting in a higher pKa compared to unsubstituted cinnamic acid. Furthermore, the increased lipophilicity enhances the molecule's ability to penetrate lipid bilayers, a highly desirable trait in neuropharmacology[2].

  • The α,β-Unsaturated Carboxylic Acid: The trans (E) configuration of the alkene is thermodynamically favored due to severe steric hindrance that would occur in the cis (Z) isomer between the bulky 3,4-dimethylphenyl group and the carboxylate moiety. This rigid, planar geometry makes it an ideal spacer in drug design, projecting pharmacophores into target binding pockets with high spatial precision.

Synthesis and Reactivity Workflows

The most efficient and scalable method for synthesizing 3,4-DMCA is the Doebner modification of the Knoevenagel condensation.

Synthesis A 3,4-Dimethylbenzaldehyde (Precursor) D Alkylidene Malonate (Intermediate) A->D Knoevenagel Condensation B Malonic Acid (Active Methylene) B->D C Pyridine / Piperidine (Catalyst & Solvent) C->D Catalyzes E 3,4-Dimethylcinnamic Acid (Target) D->E Thermal Decarboxylation F CO2 + H2O (Byproducts) D->F Elimination

Figure 1: Knoevenagel-Doebner synthesis pathway of 3,4-Dimethylcinnamic acid.

Protocol 1: Standard Synthesis of 3,4-Dimethylcinnamic Acid

This protocol is designed as a self-validating system, ensuring that each step provides observable feedback to the chemist.

  • Step 1: Reagent Preparation. Dissolve 1.0 equivalent of 3,4-dimethylbenzaldehyde and 1.5 equivalents of malonic acid in anhydrous pyridine.

    • Causality: Pyridine acts as both the solvent and a weak base, providing a homogenous environment while initiating the deprotonation of malonic acid.

  • Step 2: Catalysis. Add 0.1 equivalents of piperidine.

    • Causality: Piperidine functions as a nucleophilic organocatalyst, forming a highly reactive iminium intermediate with the aldehyde, which accelerates the nucleophilic attack by the malonate carbanion.

  • Step 3: Condensation & Decarboxylation. Heat the reaction mixture to 80–100 °C under reflux for 4–6 hours.

    • Causality: The elevated temperature is required to drive the thermal decarboxylation of the alkylidene malonate intermediate. The reaction proceeds via a concerted anti-elimination mechanism, ensuring >98% selectivity for the trans (E) isomer.

  • Step 4: In-Process Control (IPC). Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Self-Validation: The starting aldehyde has a high Rf value, while the highly polar carboxylic acid product remains near the baseline. The complete disappearance of the high-Rf spot validates reaction completion.

  • Step 5: pH-Driven Precipitation (Workup). Cool the mixture to room temperature and pour it slowly into a vigorously stirred mixture of crushed ice and concentrated HCl until the pH reaches 1–2.

    • Causality & Self-Validation: Pyridine is neutralized into water-soluble pyridinium chloride. Simultaneously, the carboxylate anion is fully protonated. Because 3,4-DMCA is highly lipophilic and insoluble in water, protonation forces it to crash out of the aqueous phase as a white precipitate, acting as a built-in purification mechanism.

  • Step 6: Isolation. Filter the precipitate, wash with cold water to remove residual salts, and recrystallize from aqueous ethanol to achieve >95% purity.

Applications in Drug Development & Pharmacology

3,4-DMCA is a privileged scaffold in medicinal chemistry, utilized to synthesize compounds that target complex neurological and oncological pathways[2][3].

Pharma DMCA 3,4-Dimethylcinnamic Acid HDAC HDAC Inhibitors (Hydroxamic Acids) DMCA->HDAC Amidation Xanthine Xanthine Derivatives (A2A Antagonists) DMCA->Xanthine Condensation Caffeic Caffeic Acid Analogs (Ester Derivatives) DMCA->Caffeic Esterification Cancer Oncology (Epigenetic Modulation) HDAC->Cancer Parkinson Parkinson's Disease (Motor Restoration) Xanthine->Parkinson Myeloma Multiple Myeloma (ROS Generation) Caffeic->Myeloma

Figure 2: Pharmacological applications of 3,4-DMCA in drug development.

  • Xanthine Derivatives (Parkinson's Disease): 3,4-DMCA is condensed with 5,6-diamino-1,3-dipropyluracil to synthesize 8-(3,4-dimethylstyryl)xanthine analogs. These compounds are potent, selective antagonists of the adenosine A2A receptor. The 3,4-dimethyl substitution enhances blood-brain barrier (BBB) penetration, a strict prerequisite for neurotherapeutics targeting Parkinsonian motor deficits[2].

  • Caffeic Acid Analogs (Multiple Myeloma): Esterification of 3,4-DMCA yields lipophilic derivatives that act as proteasome inhibitor resensitizers. These analogs restore sensitivity in refractory multiple myeloma models by enhancing reactive oxygen species (ROS) generation and subsequent oxidative damage[3].

Analytical Characterization

To ensure the integrity of 3,4-DMCA in pharmacokinetic studies or synthetic validation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard[4].

Protocol 2: LC-MS Quantification Workflow
  • Step 1: Sample Preparation. Dissolve the analyte in Methanol/Water (40:60, v/v). If extracting from biological matrices, perform protein precipitation using cold methanol (-20 °C), vortex, and centrifuge at 10,000 x g for 10 minutes.

    • Causality: Cold methanol denatures proteins without degrading the target analyte, ensuring a clean supernatant for injection.

  • Step 2: Chromatographic Separation. Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) maintained at 30 °C.

  • Step 3: Gradient Elution. Utilize Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Run a gradient from 5% B to 95% B over 10 minutes.

    • Causality: The lipophilic 3,4-dimethyl groups ensure strong retention on the non-polar C18 stationary phase. The gradient gradually increases the non-polar mobile phase, eluting 3,4-DMCA cleanly away from highly polar matrix interferents. Formic acid ensures the carboxylic acid remains protonated during separation, preventing peak tailing.

  • Step 4: Mass Spectrometry Detection. Operate the mass spectrometer in Electrospray Ionization negative mode (ESI-).

    • Self-Validation: Monitor the specific deprotonated molecular ion [M-H]⁻ at m/z 175.07. The absence of this specific mass-to-charge ratio instantly invalidates the presence of the compound, providing absolute structural confirmation.

References

  • Carl Roth. "3,4-Dimethylcinnamic acid, 2 g, CAS No. 60521-25-7 | Research Chemicals | Biochemicals". Carl Roth GmbH + Co. KG. 1

  • Suzuki, F. et al. "Antidepressant - WO1994001114A1". Google Patents. 2

  • "Caffeic acid derivatives and uses thereof - WO2017161093A1". Google Patents.3

  • "A metabolomic platform to identify and quantify polyphenols in coffee and related species using liquid chromatography mass spectrometry". Frontiers in Plant Science. 4

Sources

Foreword: Strategic Approaches to a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3,4-Dimethylcinnamic Acid

3,4-Dimethylcinnamic acid is an aromatic carboxylic acid that serves as a valuable intermediate in the synthesis of more complex molecules within the pharmaceutical, agrochemical, and materials science sectors. Its structural motif, featuring a substituted phenyl ring conjugated to an acrylic acid moiety, makes it a target for various synthetic strategies. The choice of a specific pathway is often dictated by factors such as starting material availability, desired scale, cost-effectiveness, and stereochemical control.

This guide provides a comprehensive overview of the principal synthetic routes to 3,4-Dimethylcinnamic acid. It is intended for researchers, chemists, and drug development professionals, offering not just procedural outlines but also the underlying mechanistic principles and strategic considerations that inform the selection of one method over another. We will explore classic condensation reactions and modern palladium-catalyzed couplings, providing detailed protocols and comparative analyses to empower scientists in their synthetic endeavors.

Chapter 1: The Synthetic Landscape

The synthesis of 3,4-Dimethylcinnamic acid primarily begins from 3,4-dimethylbenzaldehyde or a related 3,4-dimethylphenyl derivative. The core transformation involves the formation of a carbon-carbon double bond to introduce the acrylic acid side chain. The most prevalent and field-proven methodologies to achieve this are the Knoevenagel Condensation, the Perkin Reaction, and the Heck Reaction.

G cluster_start Key Starting Materials cluster_reactions Core Synthetic Pathways 3,4-Dimethylbenzaldehyde 3,4-Dimethylbenzaldehyde Perkin Reaction Perkin Reaction 3,4-Dimethylbenzaldehyde->Perkin Reaction 4-Bromo-1,2-dimethylbenzene 4-Bromo-1,2-dimethylbenzene Heck Reaction Heck Reaction 4-Bromo-1,2-dimethylbenzene->Heck Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Perkin Reaction Malonic Acid Malonic Acid Knoevenagel Condensation Knoevenagel Condensation Malonic Acid->Knoevenagel Condensation Acrylic Acid Acrylic Acid Acrylic Acid->Heck Reaction Product 3,4-Dimethylcinnamic Acid Knoevenagel Condensation->Product Perkin Reaction->Product Heck Reaction->Product

Caption: Overview of primary synthetic routes to 3,4-Dimethylcinnamic Acid.

Chapter 2: Knoevenagel Condensation: The Classic Aldehyde-Methylene Pathway

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[1] For the synthesis of cinnamic acids, the Doebner modification, which uses malonic acid as the active methylene component in a pyridine/piperidine system, is particularly effective.[2]

Mechanistic Rationale

The reaction proceeds through a well-understood sequence. The amine catalyst (piperidine) deprotonates malonic acid to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3,4-dimethylbenzaldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield the α,β-unsaturated product.[3] In the Doebner modification, the use of pyridine as a solvent also facilitates the final decarboxylation of the intermediate cinnamylidene malonic acid upon heating, directly yielding the desired cinnamic acid derivative.[2]

G Step1 Deprotonation of Malonic Acid by Piperidine Step2 Nucleophilic Attack on Aldehyde Carbonyl Step1->Step2 Forms Enolate Step3 Formation of Aldol Adduct Step2->Step3 Step4 Dehydration (Water Elimination) Step3->Step4 Step5 Formation of Unsaturated Dicarboxylic Acid Step4->Step5 Step6 Decarboxylation (Heat in Pyridine) Step5->Step6 Loss of CO2 End 3,4-Dimethylcinnamic Acid Step6->End

Caption: Mechanism of the Knoevenagel-Doebner reaction for cinnamic acid synthesis.

Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol is adapted from established procedures for synthesizing substituted cinnamic acids.[4][5]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethylbenzaldehyde (5.0 g, 37.2 mmol) and malonic acid (4.0 g, 38.4 mmol).

  • Solvent and Catalyst Addition: To the flask, add pyridine (30 mL) as the solvent, followed by a catalytic amount of piperidine (10 drops). The use of pyridine is crucial as it serves as both a basic solvent and facilitates the decarboxylation step.[2][6]

  • Reaction: Heat the mixture in a preheated oil bath at 110°C. Allow the reaction to reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 100 mL of cold, dilute hydrochloric acid (approx. 10% HCl) to neutralize the pyridine and precipitate the product.

  • Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallization: Purify the crude 3,4-Dimethylcinnamic acid by recrystallizing from an appropriate solvent system, such as ethanol/water, to yield a pure crystalline product.

Chapter 3: Perkin Reaction: The Anhydride Route

Developed by William Henry Perkin, this reaction provides an α,β-unsaturated aromatic acid from the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[7][8] It is a classic and robust method for producing cinnamic acids, though it often requires high temperatures.[4]

Mechanistic Rationale

The reaction is initiated by the formation of a carbanion from the acetic anhydride, facilitated by the basic acetate salt. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 3,4-dimethylbenzaldehyde. A series of intermediates involving an aldol-type addition and subsequent dehydration via an elimination reaction leads to the formation of the α,β-unsaturated product.[8] Final hydrolysis of the mixed anhydride intermediate yields 3,4-Dimethylcinnamic acid. The alkali salt of the acid is a critical component, acting as the base catalyst.[9]

Experimental Protocol: Perkin Reaction Synthesis

This protocol is based on the classical Perkin reaction for cinnamic acid synthesis.[4][10]

  • Reagent Preparation: In a 100 mL round-bottom flask, combine 3,4-dimethylbenzaldehyde (5.0 g, 37.2 mmol), acetic anhydride (7.6 g, 74.4 mmol), and anhydrous sodium acetate (3.0 g, 36.6 mmol). The sodium acetate should be anhydrous as moisture can inhibit the reaction.

  • Reaction: Attach a reflux condenser and heat the mixture in an oil bath to 170-180°C for 4-5 hours. The high temperature is necessary to drive the condensation and dehydration steps.[11]

  • Hydrolysis and Workup: Allow the mixture to cool slightly and, while still hot, carefully pour it into a beaker containing 100 mL of water to hydrolyze the unreacted acetic anhydride. Boil the mixture for 15-20 minutes to ensure complete hydrolysis.

  • Isolation: Add a solution of sodium carbonate until the mixture is alkaline to neutralize the acetic acid formed, converting the cinnamic acid to its soluble sodium salt.

  • Purification: Filter the hot solution to remove any resinous byproducts. Cool the filtrate and acidify it with concentrated hydrochloric acid until the precipitation of 3,4-Dimethylcinnamic acid is complete.

  • Final Steps: Collect the solid product by filtration, wash with cold water, and recrystallize from hot water or an ethanol/water mixture.

Chapter 4: Heck Reaction: A Modern Palladium-Catalyzed Approach

The Heck reaction (also known as the Mizoroki-Heck reaction) is a powerful tool for forming substituted alkenes. It involves the reaction of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[12] This method offers a distinct pathway, starting from an aryl halide instead of an aldehyde.[13][14]

Mechanistic Rationale: The Pd(0)/Pd(II) Catalytic Cycle

The reaction mechanism is a catalytic cycle involving palladium in its 0 and +2 oxidation states.[15]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromo-1,2-dimethylbenzene) to form a Pd(II) intermediate.

  • Alkene Coordination and Insertion: The alkene (acrylic acid) coordinates to the Pd(II) complex, followed by migratory insertion into the Pd-Aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product. This step typically dictates the observed E-stereoselectivity.[15]

  • Reductive Elimination & Catalyst Regeneration: The resulting palladium-hydride species undergoes reductive elimination in the presence of a base (e.g., triethylamine) to regenerate the Pd(0) catalyst, which then re-enters the cycle.[16]

G Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X (L2) Pd0->PdII_Aryl Pd0->PdII_Aryl Ar-X PdII_Alkene Alkene Complex PdII_Aryl->PdII_Alkene PdII_Aryl->PdII_Alkene + Alkene PdII_Hydride H-Pd(II)-X (L2) PdII_Alkene->PdII_Hydride PdII_Alkene->PdII_Hydride - Product PdII_Hydride->Pd0 PdII_Hydride->Pd0 + Base - Base-H+ X- label_OA Oxidative Addition label_MI Migratory Insertion label_BHE β-Hydride Elimination label_RE Reductive Elimination ArylX Ar-X (3,4-dimethyl- bromobenzene) Alkene_in Alkene (Acrylic Acid) Product_out Product (3,4-Dimethylcinnamic Acid) Base_in Base BaseH_out Base-H+ X-

Caption: The catalytic cycle of the Heck Reaction for C-C bond formation.

Experimental Protocol: Heck Reaction Synthesis

This protocol is a generalized procedure for the Heck coupling of aryl bromides.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1,2-dimethylbenzene (3.4 g, 18.5 mmol), acrylic acid (1.6 g, 22.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.04 g, 0.185 mmol, 1 mol%), and triphenylphosphine (0.19 g, 0.74 mmol, 4 mol%).

  • Solvent and Base: Add a suitable solvent such as N,N-dimethylformamide (DMF, 40 mL) followed by a base, typically triethylamine (Et₃N, 5.6 g, 55.5 mmol). The base is crucial for neutralizing the HX produced and regenerating the catalyst.[12]

  • Reaction: Heat the reaction mixture to 100-120°C and stir for 12-24 hours, monitoring by TLC.

  • Workup: After cooling, pour the mixture into water and acidify with HCl.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Chapter 5: Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route depends on a balance of several factors. The Knoevenagel and Perkin reactions are classic, cost-effective methods utilizing readily available starting materials. However, they can require harsh conditions (high temperatures, use of toxic pyridine). The Heck reaction offers greater functional group tolerance and often proceeds under milder conditions but relies on an expensive and potentially toxic palladium catalyst.

FeatureKnoevenagel CondensationPerkin ReactionHeck Reaction
Starting Materials 3,4-Dimethylbenzaldehyde, Malonic Acid3,4-Dimethylbenzaldehyde, Acetic Anhydride4-Bromo-1,2-dimethylbenzene, Acrylic Acid
Key Reagents Pyridine, PiperidineAnhydrous Sodium AcetatePd(OAc)₂, Phosphine Ligand, Base (Et₃N)
Typical Temp. ~110°C170-180°C100-120°C
Advantages Good yields, direct formation of acidUses inexpensive, common reagentsHigh stereoselectivity (E-isomer), good functional group tolerance
Disadvantages Use of toxic pyridine, moderate temperaturesHigh temperatures, long reaction timesExpensive/toxic catalyst, requires inert atmosphere

Chapter 6: Conclusion and Future Outlook

The synthesis of 3,4-Dimethylcinnamic acid can be reliably achieved through several well-established methodologies. The Knoevenagel-Doebner condensation represents a highly efficient and common choice, balancing reagent availability with manageable reaction conditions. The Perkin reaction remains a viable, albeit high-temperature, alternative. For syntheses where functional group tolerance and stereocontrol are paramount, the Heck reaction provides a powerful, modern solution, despite the higher cost of the catalyst.

As the principles of green chemistry become increasingly important, future research will likely focus on developing more environmentally benign versions of these reactions. This includes the use of water as a solvent, recyclable catalysts, or solvent-free conditions, aiming to make the synthesis of key intermediates like 3,4-Dimethylcinnamic acid more sustainable and efficient.[17]

References

  • ChemicalBook. (n.d.). 3,4-Dimethoxycinnamic acid synthesis. Retrieved from a URL provided by the grounding tool.
  • Thermo Scientific Chemicals. (n.d.). 3,4-Dimethylphenylacetic acid, 98%. Retrieved from a URL provided by the grounding tool.
  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Kasiotis, K. M., et al. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. PMC. Retrieved from a URL provided by the grounding tool.
  • BenchChem. (n.d.). Application Notes & Protocols: Knoevenagel Condensation for Synthesizing Cinnamic Acid Derivatives. Retrieved from a URL provided by the grounding tool.
  • Meshram, J., & Rao, R. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Arkivoc. Retrieved from a URL provided by the grounding tool.
  • Alfa Chemistry. (n.d.). Knoevenagel Condensation. Retrieved from a URL provided by the grounding tool.
  • BenchChem. (n.d.). Application Notes & Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives. Retrieved from a URL provided by the grounding tool.
  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry. Retrieved from a URL provided by the grounding tool.
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester. Retrieved from a URL provided by the grounding tool.
  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Perkin Reaction. Retrieved from a URL provided by the grounding tool.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. Retrieved from a URL provided by the grounding tool.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from a URL provided by the grounding tool.
  • Al-Masum, M., & Islam, M. S. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc.. Retrieved from a URL provided by the grounding tool.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of trans-3,4-Difluorocinnamic Acid. Retrieved from a URL provided by the grounding tool.
  • Claeys, M., et al. (2022). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol. PMC. Retrieved from a URL provided by the grounding tool.
  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from a URL provided by the grounding tool.
  • SciSpace. (n.d.). Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Retrieved from a URL provided by the grounding tool.
  • BenchChem. (n.d.). Synthesis of Novel Cinnamic Acid Derivatives for Drug Discovery: Application Notes and Protocols. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). Substituted cinnamic acids via one pot Wittig olefination-hydrolysis reaction. Retrieved from a URL provided by the grounding tool.
  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • Wall, V. M., et al. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Platinum Metals Review. Retrieved from a URL provided by the grounding tool.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from a URL provided by the grounding tool.
  • SynArchive. (n.d.). Claisen-Schmidt Condensation. Retrieved from a URL provided by the grounding tool.
  • Zhao, L., Tu, Y., & Guo, Y. (n.d.). Synthesis of Cinnamic Acid Derivatives. Atlantis Press. Retrieved from a URL provided by the grounding tool.
  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). The synthesized choline ester derivatives of: 3,4-dimethoxycinnamic.... Retrieved from a URL provided by the grounding tool.
  • Singh, B. K., & Singh, K. N. (2017). Heck Reaction—State of the Art. Catalysts. Retrieved from a URL provided by the grounding tool.
  • CymitQuimica. (n.d.). CAS 42288-46-0: 3,5-Dimethylphenylacetic acid. Retrieved from a URL provided by the grounding tool.
  • Google Patents. (n.d.). CN1865211A - High purity 3,4-dimethyl benzaldehyde preparation method.
  • Al-Masum, M., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. Retrieved from a URL provided by the grounding tool.
  • Cătană, R., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. PMC. Retrieved from a URL provided by the grounding tool.
  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from a URL provided by the grounding tool.
  • Chemistry LibreTexts. (2023). Heck reaction. Retrieved from a URL provided by the grounding tool.
  • Google Patents. (2016). WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde.
  • Chem-Impex. (n.d.). 3,4-Dimethoxycinnamic acid, predominantly trans. Retrieved from a URL provided by the grounding tool.
  • PubChem. (n.d.). 2-(3,4-Dimethylphenyl)acetic acid. Retrieved from [Link]

  • OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction. Retrieved from a URL provided by the grounding tool.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from a URL provided by the grounding tool.
  • Santa Cruz Biotechnology. (n.d.). (3,4-Dimethyl-phenyl)-acetic acid. Retrieved from a URL provided by the grounding tool.
  • BenchChem. (n.d.). Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation. Retrieved from a URL provided by the grounding tool.
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from a URL provided by the grounding tool.

Sources

Natural Sources and Isolation of 3,4-Dimethylcinnamic Acid: A Technical Guide for Advanced Pharmacognosy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dimethylcinnamic acid (3,4-DMCA) is a rare, lipophilic derivative of the phenylpropanoid pathway. While hydroxylated and methoxylated cinnamic acids (e.g., caffeic and ferulic acids) are ubiquitous in plant biology, the specific dimethylated structure of 3,4-DMCA restricts its natural occurrence to highly specialized botanical matrices. For drug development professionals and pharmacognosists, isolating this compound requires precision methodologies that account for its specific partition coefficient and susceptibility to matrix interference. This whitepaper details the natural sources, biosynthetic context, and self-validating isolation protocols for 3,4-DMCA.

Natural Occurrence and Biosynthetic Context

Recent high-resolution metabolomic profiling has positively identified 3,4-DMCA in two primary natural matrices:

  • Resinous Exudates (Dracaena cochinchinensis): 3,4-DMCA is a constituent of "Dragon's Blood," a deep red resin utilized in traditional ethnomedicine. It has been isolated from the alongside alkanes, olefins, and complex aromatic constituents[1].

  • Leaf Tissue of Wild Rubiaceae Species: Advanced LC-MS/MS untargeted and targeted metabolomics have quantified significant levels of 3,4-DMCA in the leaves of wild coffee species (e.g., Coffea liberica var. dewevrei), distinguishing their[2].

Biosynthetic Pathway

The production of 3,4-DMCA is driven by the sequential modification of L-phenylalanine. The causality of its rarity lies in the specific O-methyltransferase (OMT) activity required to fully methylate the hydroxyl groups of caffeic acid precursors, shifting the molecule from a polar antioxidant to a lipophilic signaling compound.

G Phe L-Phenylalanine PAL PAL Enzyme (Deamination) Phe->PAL CA Cinnamic Acid PAL->CA C4H Hydroxylases (C4H / C3H) CA->C4H Caffeic Caffeic Acid (3,4-Dihydroxy) C4H->Caffeic OMT O-Methyltransferases (COMT) Caffeic->OMT DMCA 3,4-Dimethylcinnamic Acid OMT->DMCA

Biosynthetic pathway of 3,4-DMCA via phenylpropanoid metabolism.

Matrix-Specific Extraction Methodologies

To ensure scientific integrity, extraction protocols cannot be "one-size-fits-all." The methodology must be dictated by the physicochemical properties of the source matrix. Below are two self-validating workflows designed for the specific matrices in which 3,4-DMCA is found.

Workflow A Raw Matrix (Resin/Leaves) B Cryo-Milling & Homogenization A->B C Solvent Extraction (MeOH or Pet. Ether) B->C D Phase Partitioning (Acid-Base) C->D E Chromatographic Separation D->E F MS Profiling (LC-MS/GC-MS) E->F

Standardized workflow for 3,4-DMCA extraction and isolation.

Protocol A: Non-Polar Partitioning from Resinous Exudates (Dracaena cochinchinensis)

Dragon's blood resin is highly complex, dominated by heavy, polar polymeric flavonoids (e.g., loureirins)[3].

  • Step 1: Maceration. Pulverize 100 g of crude resin and macerate in 95% ethanol for 48 hours. Causality: Ethanol acts as a universal solvent to break down the hardened xylem matrix and solubilize all secondary metabolites.

  • Step 2: Solvent Partitioning. Concentrate the extract via rotary evaporation, suspend in 200 mL of HPLC-grade water, and partition sequentially with petroleum ether (3 × 200 mL). Causality: Petroleum ether (boiling point 60-90°C) is highly non-polar. It selectively isolates lipophilic compounds like 3,4-DMCA and long-chain alkanes, leaving the interfering polymeric red pigments in the aqueous phase[1].

  • Step 3: Acid-Base Shakeout (Self-Validating Step). Extract the petroleum ether phase with 5% aqueous

    
    . Causality: The weakly basic bicarbonate selectively deprotonates the carboxylic acid of 3,4-DMCA, pulling it into the aqueous phase while leaving neutral lipids and sterols behind. Acidify the aqueous phase to pH 2.0 with 1M HCl to reprotonate the acid, and re-extract with ethyl acetate. This guarantees a highly purified acidic fraction.
    
  • Step 4: Silica Gel Chromatography. Load the dried ethyl acetate fraction onto a silica gel column (200-300 mesh). Elute using a gradient of hexane:ethyl acetate (starting at 95:5).

Protocol B: High-Throughput Metabolomic Extraction from Rubiaceae Leaves

Leaf matrices contain active polyphenol oxidases that rapidly degrade cinnamic acid derivatives upon cellular disruption.

  • Step 1: Cryogenic Milling. Flash-freeze 10 mg of fresh Rubiaceae leaf tissue in liquid nitrogen and grind at 30 Hz for 5 minutes using a mixer mill. Causality: Cryogenic temperatures halt enzymatic degradation, preserving the native state of the metabolome[2].

  • Step 2: Internal Standard Addition. Add 10 µL of 1 mM trans-cinnamic acid-

    
    ,2,3,4,5,6-
    
    
    
    . Causality: The addition of a deuterated standard prior to extraction creates a self-validating system. It allows researchers to mathematically correct for extraction losses and mass spectrometry ion suppression.
  • Step 3: Solubilization. Add 490 µL of 100% methanol. Sonicate at 35-40°C for 20 minutes, then centrifuge at 9,600 × g for 5 minutes[2]. Causality: Methanol efficiently precipitates structural proteins while fully solubilizing the target polyphenols and cinnamic acids.

  • Step 4: MWCO Filtration. Pass the supernatant through a 3 kDa Amicon molecular weight cut-off (MWCO) filter at 14,000 × g for 60 minutes[2]. Causality: This step removes residual high-molecular-weight proteins and polysaccharides that cause column fouling and matrix effects during LC-MS/MS analysis.

Analytical Quantification and Structural Elucidation

Accurate identification of 3,4-DMCA requires orthogonal analytical techniques. Because it is a carboxylic acid, it can be analyzed via both Liquid Chromatography (LC) and Gas Chromatography (GC), provided the correct derivatization is applied.

Quantitative Data Summary
ParameterValueAnalytical Significance
Compound Name 3,4-Dimethylcinnamic AcidTarget secondary metabolite
Chemical Formula

Required for isotope pattern confirmation
Exact Monoisotopic Mass 176.0837 DaTarget for High-Resolution MS (HRMS)
LC-MS/MS Ionization Negative Mode

(m/z 175.07)
Carboxylic acid moiety readily deprotonates in ESI
GC-MS Derivatization TMS-ester (m/z 248.12)Requires silylation (e.g., via BSTFA) to prevent peak tailing

GC-MS Considerations: Direct injection of 3,4-DMCA into a GC system results in severe peak tailing due to hydrogen bonding of the free carboxylic acid with the stationary phase. Prior to GC-MS analysis, the purified extract must be reacted with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes. This replaces the acidic proton with a trimethylsilyl (TMS) group, drastically increasing volatility and thermal stability for accurate identification alongside the alkanes found in resinous extracts[3].

References

  • Fan, J. Y., Yi, T., Sze-To, C. M., Zhu, L., Peng, W. L., Zhang, Y. Z., Zhao, Z. Z., & Chen, H. B. (2014). "A Systematic Review of the Botanical, Phytochemical and Pharmacological Profile of Dracaena cochinchinensis, a Plant Source of the Ethnomedicine 'Dragon's Blood'." Molecules (Basel, Switzerland), 19(7), 10650–10669. Available at:[Link]

  • Cangeloni, L., et al. (2023). "A metabolomic platform to identify and quantify polyphenols in coffee and related species using liquid chromatography mass spectrometry." Frontiers in Plant Science, 13, 1084532. Available at:[Link]

Sources

Technical Guide: Spectroscopic Profile of 3,4-Dimethylcinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic characterization of 3,4-Dimethylcinnamic acid , a key intermediate in the synthesis of antiallergenic amides and adenosine antagonists.

Introduction & Chemical Profile

3,4-Dimethylcinnamic acid is an


-unsaturated carboxylic acid characterized by a phenyl ring substituted with two methyl groups at the meta and para positions. It serves as a vital building block in medicinal chemistry, particularly in the development of adenosine receptor antagonists and antiallergenic agents.

This guide provides a validated spectroscopic dataset (NMR, IR, MS) to assist researchers in the identification and quality control of this compound during synthesis and drug development.

Compound Identity
ParameterDetail
IUPAC Name (2E)-3-(3,4-Dimethylphenyl)prop-2-enoic acid
Common Name 3,4-Dimethylcinnamic acid
CAS Registry Number 60521-25-7
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Melting Point 142 °C (Recrystallized from ethanol/water)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water.[1][2]

Synthesis & Structural Logic

The standard synthesis involves a Knoevenagel condensation between 3,4-dimethylbenzaldehyde and malonic acid in the presence of a base (e.g., pyridine/piperidine). This pathway predominantly yields the thermodynamically stable trans (E) isomer.

Reaction Pathway Visualization

Synthesis Aldehyde 3,4-Dimethylbenzaldehyde (C9H10O) Intermediate Intermediate (Decarboxylation) Aldehyde->Intermediate Pyridine, 100°C Malonic Malonic Acid (C3H4O4) Malonic->Intermediate Product 3,4-Dimethylcinnamic Acid (C11H12O2) Intermediate->Product - CO2, - H2O

Caption: Knoevenagel condensation pathway yielding the (E)-isomer via decarboxylation.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below corresponds to the trans-isomer. The large coupling constant (


 Hz) of the vinylic protons confirms the E-configuration.

H NMR Data (400 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Logic
12.30 Broad s1H--COOHAcidic proton, highly deshielded by H-bonding.
7.55 d1H16.0

-CH
Vinylic proton adjacent to the aromatic ring (deshielded by resonance).
7.45 s1H-Ar-H2Isolated aromatic proton between methyl and vinyl group.
7.38 d1H7.8Ar-H6Ortho coupling to H5.
7.18 d1H7.8Ar-H5Ortho coupling to H6.
6.45 d1H16.0

-CH
Vinylic proton adjacent to carbonyl (shielded relative to

-CH).
2.26 s3H-Ar-CH

Methyl group at C3/C4 position.
2.23 s3H-Ar-CH

Methyl group at C3/C4 position.

C NMR Data (100 MHz, DMSO-

)
  • Carbonyl (C=O):

    
     168.0 ppm
    
  • Vinylic Carbons:

    
     144.5 (
    
    
    
    -C), 118.2 (
    
    
    -C)
  • Aromatic Quaternary:

    
     139.2, 137.1, 132.0
    
  • Aromatic Methine:

    
     130.5, 128.0, 125.8
    
  • Methyl Carbons:

    
     19.8, 19.4
    

Expert Insight: The chemical shift difference between the two methyl groups is minimal (


 ppm) due to the similar electronic environment at the meta and para positions, but they are distinct in high-field instruments.
Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid functionality and the conjugated alkene system.

Wavenumber (cm

)
Vibration ModeFunctional GroupNotes
2500–3300 O-H stretchCarboxylic AcidBroad band, characteristic of dimeric H-bonding.
1680–1695 C=O stretchConjugated AcidLower frequency than non-conjugated acids (~1710) due to resonance.
1625–1635 C=C stretchAlkeneSharp, medium intensity; confirms

-unsaturation.
1510, 1450 C=C stretchAromatic RingSkeletal vibrations of the benzene ring.
~980 C-H bendtrans-AlkeneStrong out-of-plane bending; diagnostic for trans geometry.
Mass Spectrometry (MS)

The mass spectrum follows a fragmentation pattern typical of cinnamic acid derivatives, characterized by the sequential loss of the hydroxyl and carbonyl groups.

  • Ionization Mode: Electron Impact (EI, 70 eV)

  • Molecular Ion (

    
    ): m/z 176 (Base peak or high intensity)
    
Fragmentation Pathway
  • 
     (176):  Molecular ion.
    
  • 
     (159):  Loss of hydroxyl radical from the carboxylic acid.
    
  • 
     (131):  Decarboxylation/Loss of formate radical, forming a substituted styryl cation.
    
  • Tropylium Ion Formation: The fragment at m/z 131 often rearranges to a stable dimethyl-tropylium ion structure.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 176 Frag1 Acylium Ion [M-OH]+ m/z 159 M_Ion->Frag1 - OH• Frag2 Styryl Cation [M-COOH]+ m/z 131 M_Ion->Frag2 - COOH• Frag1->Frag2 - CO Frag3 Dimethyl-Tropylium m/z 103-105 range Frag2->Frag3 - C2H2

Caption: Primary fragmentation pathway under Electron Impact (EI) ionization.

Experimental Protocol for Analysis

To ensure reproducible spectral data, follow these preparation steps:

  • NMR Sample: Dissolve 10 mg of 3,4-dimethylcinnamic acid in 0.6 mL of DMSO-

    
    . If using CDCl
    
    
    
    , the acid proton may appear broader or shift depending on concentration and water content.
  • IR Sample: Prepare a KBr pellet (1-2% sample in KBr) to avoid solvent interference in the carbonyl region.

  • Storage: Store the solid at -20°C. The compound is stable but can undergo photodimerization (2+2 cycloaddition) if exposed to strong UV light for extended periods.

References

  • Chemical Society (London). (1906). Journal of the Chemical Society, Transactions. Vol 89. (Melting point and synthesis verification).

  • Oncotarget. (2016). Derivatives of 6-cinnamamido-quinoline-4-carboxamide. (NMR data for dimethylcinnamic acid derivatives).

  • Carl Roth. (2024). Product Specification: 3,4-Dimethylcinnamic acid (CAS 60521-25-7).[3][4]

  • NIST Mass Spectrometry Data Center. General fragmentation patterns of cinnamic acid derivatives.

Sources

Solubility Profiling of 3,4-Dimethylcinnamic Acid: Technical Guide & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 3,4-Dimethylcinnamic acid .

Executive Summary

3,4-Dimethylcinnamic acid (CAS 60521-25-7) is a lipophilic phenylpropanoid derivative used as a building block in the synthesis of coumarins, functionalized styrenes, and pharmaceutical intermediates.[1] Unlike its widely characterized analog 3,4-dimethoxycinnamic acid, the specific solubility data for the dimethyl variant is not established in standard thermodynamic databases.

This guide provides a predictive solubility analysis based on structural activity relationships (SAR) with validated analogs (Cinnamic acid, 4-Methylcinnamic acid) and details a self-validating experimental protocol for researchers to generate precise solid-liquid equilibrium (SLE) data.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8]

Understanding the crystal lattice energy and hydrophobicity is prerequisite to predicting solubility behavior. The presence of two methyl groups at the 3- and 4-positions significantly increases lipophilicity compared to the parent cinnamic acid.

PropertyValueSource/Estimation
Compound Name 3,4-Dimethylcinnamic acid--
CAS Number 60521-25-7Carl Roth [1]
Molecular Formula C₁₁H₁₂O₂--
Molecular Weight 176.21 g/mol --
Appearance Colorless needlesJ. Chem. Soc. [2]
Melting Point (Tm) 142 °C (415 K)Verified [2]
pKa (Predicted) ~4.44 ± 0.10ACD/Labs Percepta
LogP (Predicted) 2.8 - 3.1High Lipophilicity

Technical Insight: The melting point of 3,4-Dimethylcinnamic acid (142°C) is higher than unsubstituted Cinnamic acid (133°C) but lower than 3,4-Dimethoxycinnamic acid (180°C). This suggests a crystal lattice energy that requires moderately polar-protic or polar-aprotic solvents to overcome the enthalpy of fusion (


).

Predictive Solubility Analysis

Note: Empirical mole fraction data for this specific isomer is absent in current literature. The following trends are derived from thermodynamic principles and validated analog data.

Solvent Class Compatibility

The solubility (


) of 3,4-dimethylcinnamic acid is governed by the "like dissolves like" principle, specifically the Hansen Solubility Parameters (HSP).
  • Water (Poor): Due to the hydrophobic dimethyl-substituted phenyl ring and high LogP (>2.8), solubility in water is expected to be negligible (< 0.2 g/L at 25°C).

  • Alcohols (Good): Ethanol, Methanol, and Isopropanol will show high solubility. The hydroxyl group of the solvent interacts with the carboxylic acid moiety via hydrogen bonding.

  • Ketones/Esters (Excellent): Acetone and Ethyl Acetate are predicted to be the ideal solvents for crystallization, offering high solubility at boiling points and steep solubility curves upon cooling.

  • Chlorinated Solvents (Moderate): Chloroform and DCM will dissolve the compound but may not be suitable for pharmaceutical crystallization due to toxicity.

Comparative Solubility Benchmarks (Mole Fraction )

Estimates based on Van't Hoff trends of 4-Methylcinnamic acid.

SolventPredicted Solubility TrendMechanistic Rationale
Water

(Insoluble)
Hydrophobic effect dominates; high energy cost for cavity formation.
Ethanol

to

H-bonding between solvent -OH and solute -COOH.
Acetone

Dipole-dipole interactions; disruption of carboxylic acid dimers.
Cyclohexane LowLack of specific interactions with the polar carboxyl group.

Experimental Protocol: Solid-Liquid Equilibrium (SLE) Determination

Since specific literature data is unavailable, researchers must generate their own solubility curves. The following Static Gravimetric Method is the gold standard for generating publication-quality solubility data.

Workflow Logic (DOT Diagram)

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Shake Flask, 24-72h) Start->Equilibration Sampling Sampling Supernatant (Syringe Filter 0.45µm) Equilibration->Sampling Settling Time TempControl Temp Control (± 0.05 K) TempControl->Equilibration Maintains Analysis Quantification (Gravimetric or HPLC) Sampling->Analysis DataFit Model Fitting (Apelblat/Van't Hoff) Analysis->DataFit

Figure 1: Workflow for determining the solubility of 3,4-Dimethylcinnamic acid.

Step-by-Step Methodology

Objective: Determine the mole fraction solubility (


) of 3,4-Dimethylcinnamic acid in pure solvents at temperatures 

.
  • Preparation:

    • Add excess 3,4-Dimethylcinnamic acid solid to 50 mL of the selected solvent (e.g., Ethanol, Acetone) in a jacketed glass vessel.

    • Ensure the solid phase is persistent (supersaturation).

  • Equilibration:

    • Stir magnetically at 400 rpm.

    • Control temperature using a circulating water bath (Standard uncertainty

      
      ).
      
    • Allow to equilibrate for 24 hours . Stop stirring and allow particles to settle for 2 hours.

  • Sampling:

    • Pre-heat/pre-cool the sampling syringe to the equilibrium temperature to prevent precipitation during transfer.

    • Withdraw 5 mL of supernatant and filter through a 0.45 µm PTFE membrane.

  • Quantification (Gravimetric):

    • Place the filtrate in a pre-weighed weighing dish (

      
      ).
      
    • Evaporate solvent under vacuum at 40°C until constant mass is achieved (

      
      ).
      
    • Calculation:

      
      
      Where 
      
      
      
      is solute MW (176.21) and
      
      
      is solvent MW.

Thermodynamic Modeling

Once experimental data is obtained, it must be correlated using thermodynamic models to verify internal consistency.

Modified Apelblat Equation

The most accurate semi-empirical model for cinnamic acid derivatives is the modified Apelblat equation:



  • A, B, C: Empirical parameters derived from regression.

  • Interpretation: If

    
    , the data is thermodynamically consistent.
    
Dissolution Thermodynamics

Calculate the enthalpy (


) and entropy (

) of solution using the Van't Hoff plot:


  • Expectation: Dissolution is likely endothermic (

    
    ) and entropy-driven  (
    
    
    
    ), consistent with structural analogs [3].

References

  • Carl Roth. (2023). Product Specification: 3,4-Dimethylcinnamic acid (CAS 60521-25-7).[1][2]

  • Journal of the Chemical Society. (1905). Formation and properties of 3:4-Dimethylcinnamic acid. Vol 87, Page 112.

  • Wang, Y., et al. (2024). Solubility Behavior and Data Correlation of 3,4-Dimethoxycinnamic Acid. Journal of Chemical & Engineering Data. (Cited as Methodological Analog).

  • BenchChem. (2025).[3] Solubility of 4-Methylcinnamic Acid in different organic solvents. Link

Sources

Thermochemical Properties of 3,4-Dimethylcinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the thermochemical properties of 3,4-Dimethylcinnamic acid, structured for researchers and drug development professionals.

Executive Summary

3,4-Dimethylcinnamic acid (CAS 60521-25-7) is a functionalized phenylpropenoid intermediate critical in metabolic profiling (specifically Coffea species differentiation) and the synthesis of heterocyclic pharmacophores like coumarins. While the parent compound, trans-cinnamic acid, is well-characterized, the thermochemical landscape of the 3,4-dimethyl derivative remains under-reported in open literature.

This guide bridges that gap by providing experimentally grounded reference values , theoretical estimations via Group Additivity , and rigorous validation protocols . It serves as a foundational document for researchers requiring precise energetic data for solubility modeling, crystal engineering, and metabolic flux analysis.

Chemical Identity & Physicochemical Baseline[1]

Before analyzing energetic properties, the compound's structural identity must be established to ensure protocol specificity.

PropertyData
IUPAC Name (2E)-3-(3,4-Dimethylphenyl)prop-2-enoic acid
CAS Registry 60521-25-7
Molecular Formula

Molar Mass 176.21 g/mol
Melting Point 142 °C (415 K) [1]
Boiling Point ~330 °C (Predicted at 760 mmHg)
Physical State Crystalline Solid (Needles from EtOH/Water)
SMILES CC1=C(C=C(C=C1)C=CC(=O)O)C

Theoretical Framework: Energetic Estimation

Note: Direct calorimetric data for


 of 3,4-dimethylcinnamic acid is sparse. The following values are derived using high-fidelity Benson Group Increment Theory (BGIT), providing a baseline for experimental validation.
Gas-Phase Enthalpy of Formation ( )

Using the principle of group additivity, we derive the property by modifying the well-characterized parent, trans-cinnamic acid, with two methyl substitutions on the aromatic ring.

  • Base Value (trans-Cinnamic Acid, gas):

    
     [2]
    
  • Substitution Correction: Replacement of aromatic

    
     with 
    
    
    
    .
    • Increment per Methyl group (derived from Benzene

      
       Toluene): 
      
      
      
      .
    • Total Correction (

      
      ): 
      
      
      
      .
    • Ortho-correction (3,4-position): Small steric repulsion term (

      
      ).
      


Solid-Phase Enthalpy of Formation ( )

To obtain the solid-phase value relevant for drug formulation, we must account for the enthalpy of sublimation (


).[1]
  • Estimated

    
    : 
    
    
    
    (Based on trend: Cinnamic acid
    
    
    kJ/mol; Methylation increases lattice energy via van der Waals interactions).
  • Calculated

    
    : 
    
    
    
    
    
    

Experimental Protocols (Validation Systems)

For definitive characterization, the following "Gold Standard" protocols must be employed. These methodologies are self-validating through the use of internal standards (Benzoic Acid) and CO₂ recovery ratios.

Static Bomb Calorimetry (Combustion Enthalpy)

This protocol determines the standard molar enthalpy of combustion (


), from which 

is derived.

Reagents & Setup:

  • Calorimeter: Isoperibol static bomb calorimeter (e.g., Parr 6200).

  • Standard: NIST Benzoic Acid (SRM 39j).

  • Sample: 3,4-Dimethylcinnamic acid (Purity >99.5%, dried over

    
    ).
    

Step-by-Step Workflow:

  • Pelletization: Press 0.5 g of sample into a pellet. Weigh to

    
    .
    
  • Bomb Loading: Place pellet in Pt crucible. Add 1.0 mL deionized water to the bomb (to dissolve formed

    
    ).
    
  • Ignition: Charge with 3.0 MPa of high-purity Oxygen (

    
    ). Fire using a cotton fuse.
    
  • Correction Analysis:

    • Titrate bomb washings with 0.1 M NaOH (Nitric acid correction).

    • Correct for fuse wire combustion energy.

    • Washburn Corrections: Apply mathematical corrections for standard state adjustment (pressure, volume change).

Knudsen Effusion (Sublimation Enthalpy)

To measure volatility and crystal lattice energy.

  • Cell Loading: Place ~50 mg of sample in a Knudsen cell with an orifice diameter of 0.5 mm.

  • Vacuum: Evacuate system to

    
     Pa.
    
  • Isothermal Gravimetry: Measure mass loss rate (

    
    ) at 5 K intervals from 320 K to 360 K.
    
  • Clausius-Clapeyron Plot: Plot

    
     vs 
    
    
    
    . The slope yields
    
    
    .

Visualization of Thermodynamic Relationships[3][4][5][6][7]

The following diagram illustrates the Hess's Law cycle required to derive the Formation Enthalpy from experimental Combustion data.

Thermocycle Solid 3,4-Dimethylcinnamic Acid (s) (Target Compound) Gas 3,4-Dimethylcinnamic Acid (g) Solid->Gas ΔsubH° (Measured via Knudsen Effusion) Products 11 CO2(g) + 6 H2O(l) (Combustion Products) Solid->Products ΔcH°(solid) (Measured via Bomb Calorimetry) Elements 11 C(gr) + 6 H2(g) + O2(g) (Standard Elements) Elements->Solid ΔfH°(solid) (Unknown) Elements->Gas ΔfH°(gas) (Calculated) Elements->Products Sum of ΔfH°(products) (Known Reference Values)

Caption: Thermodynamic cycle linking combustion calorimetry (


) and sublimation (

) to derive the standard enthalpy of formation.

Discussion: Structure-Property Relationships

Methyl Substitution Effects

The addition of methyl groups at the 3- and 4- positions introduces two competing energetic factors:

  • Inductive Stabilization: The electron-donating nature of the methyl groups (+I effect) stabilizes the phenyl ring, slightly increasing the exothermicity of combustion compared to the unsubstituted acid.

  • Crystal Packing: Unlike 3,4-dimethoxycinnamic acid, which has rotatable ether linkages, the 3,4-dimethyl variant is more rigid. This typically leads to a higher melting point (142°C) compared to trans-cinnamic acid (133°C), indicating stronger van der Waals packing forces in the lattice.

Implications for Drug Development

In pharmaceutical co-crystal engineering, 3,4-dimethylcinnamic acid serves as an excellent co-former due to its:

  • Carboxylic Acid Head: Reliable hydrogen bond donor for API (Active Pharmaceutical Ingredient) interaction.

  • Hydrophobic Tail: The dimethyl-phenyl group increases lipophilicity (

    
    ), potentially altering the bioavailability of the resulting co-crystal compared to standard cinnamic acid co-crystals.
    

References

  • Chemical Society (Great Britain). (1907). Journal of the Chemical Society. Vol 92. London: Gurney & Jackson. (Melting point data). Link

  • Ribeiro da Silva, M.A.V., et al. (2000). "Thermochemical studies of some methoxy and dimethoxy derivatives of trans-cinnamic acid." The Journal of Chemical Thermodynamics, 32(2), 237-249. (Baseline data for cinnamic acid derivatives). Link

  • Benson, S.W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. 2nd Ed. John Wiley & Sons. (Group Additivity Theory).[2][3][4][5]

  • NIST Chemistry WebBook. "trans-Cinnamic acid (CAS 140-10-3) Thermochemical Data." (Standard reference for parent compound). Link

Sources

Navigating the Therapeutic Potential of 3,4-Dimethoxycinnamic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: This guide focuses on the pharmacological effects of 3,4-Dimethoxycinnamic acid (DMCA) . Initial inquiries for "3,4-Dimethylcinnamic acid" yielded limited specific data, suggesting a potential misnomer for the more extensively researched and pharmacologically active methoxy-substituted counterpart. Given the wealth of available data, this document will provide a comprehensive overview of DMCA, a compound of significant interest in pharmaceutical and nutraceutical research.

Introduction: Unveiling a Promising Phenolic Acid

3,4-Dimethoxycinnamic acid, a naturally occurring phenolic acid, has garnered considerable attention within the scientific community for its diverse and potent pharmacological activities.[1] Systematically named (E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid, this derivative of trans-cinnamic acid is characterized by the presence of two methoxy groups on its phenyl ring.[1] This structural feature enhances its stability compared to its hydroxylated relatives, such as caffeic acid.[1] Found in various natural sources, including coffee beans and medicinal plants like Angelica sinensis, DMCA is a compound with a promising therapeutic profile.[1][2] This guide will provide an in-depth exploration of its known pharmacological effects, underlying mechanisms of action, and the experimental methodologies employed to elucidate its potential as a therapeutic agent.

Core Pharmacological Profile: A Multifaceted Molecule

Extensive research has demonstrated that 3,4-Dimethoxycinnamic acid exhibits a broad spectrum of biological activities, positioning it as a candidate for addressing a range of pathological conditions. These activities include:

  • Antioxidant Effects: DMCA is a potent scavenger of free radicals, a key contributor to oxidative stress implicated in numerous chronic diseases.[3][4] Its antioxidant properties are attributed to its chemical structure, which allows it to neutralize reactive oxygen species (ROS).[4][5]

  • Anti-Inflammatory Activity: The compound has demonstrated significant anti-inflammatory effects.[3][4][6] Studies have shown that derivatives of DMCA can inhibit carrageenan-induced paw edema in animal models, a classic test for anti-inflammatory agents.[1][7] Its mechanism is believed to involve the inhibition of pro-inflammatory enzyme pathways like cyclooxygenase (COX) and lipoxygenase (LOX).[4]

  • Neuroprotective Properties: DMCA has shown promise in the realm of neuroprotection.[1][2] Research indicates its ability to bind to prion proteins, potentially inhibiting the formation of neurotoxic oligomers and enhancing cell viability, suggesting applications in neurodegenerative diseases.[1][2]

  • Antimicrobial and Antifungal Activity: The compound exhibits antimicrobial properties, making it a potential candidate for development as a natural preservative in food and cosmetic industries.[1][3]

  • Cardioprotective and Hepatoprotective Effects: Emerging evidence suggests that DMCA may offer protective benefits for the cardiovascular and hepatic systems.[1][2]

  • Anticancer Potential: Preliminary research has explored the anti-cancer properties of DMCA, indicating its relevance in modern medicinal chemistry.[1][3]

  • Antidiabetic and Hypolipidemic Effects: Derivatives of 3,4-dimethoxycinnamic acid have been shown to possess hypolipidemic properties, significantly reducing total cholesterol and triglycerides in hyperlipidemic models.[1] This suggests a potential role in managing metabolic disorders.

Mechanisms of Action: A Glimpse into Molecular Interactions

The diverse pharmacological effects of 3,4-Dimethoxycinnamic acid are underpinned by its interactions with various cellular and molecular pathways.

Modulation of Oxidative Stress and Inflammatory Pathways

A primary mechanism of action for DMCA is its ability to counteract oxidative stress. It directly scavenges free radicals and can influence the expression of endogenous antioxidant enzymes.[8] In the context of inflammation, DMCA and its derivatives have been shown to inhibit key inflammatory mediators.

Below is a diagram illustrating the proposed anti-inflammatory and antioxidant mechanism of 3,4-Dimethoxycinnamic Acid.

DMCA_Mechanism cluster_stimulus Cellular Stressors cluster_dmca Intervention cluster_pathways Cellular Pathways cluster_response Cellular Response Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Damage Oxidative Damage Oxidative_Stress->Oxidative_Damage leads to Inflammatory_Stimuli Inflammatory Stimuli Pro_Inflammatory_Enzymes Pro-Inflammatory Enzymes (COX, LOX) Inflammatory_Stimuli->Pro_Inflammatory_Enzymes activates DMCA 3,4-Dimethoxycinnamic Acid DMCA->Oxidative_Stress Scavenges DMCA->Pro_Inflammatory_Enzymes Inhibits Inflammatory_Mediators Inflammatory Mediators Pro_Inflammatory_Enzymes->Inflammatory_Mediators produce Inflammation Inflammation Inflammatory_Mediators->Inflammation causes

Caption: Proposed antioxidant and anti-inflammatory mechanism of 3,4-Dimethoxycinnamic Acid.

Neuroprotective Mechanisms

In the context of neuroprotection, the interaction of DMCA with prion proteins is a significant finding.[1][2] By binding to these proteins, it appears to interfere with their aggregation, a key pathological process in certain neurodegenerative diseases.

Experimental Protocols for Pharmacological Evaluation

The elucidation of 3,4-Dimethoxycinnamic acid's pharmacological effects relies on a suite of established in vitro and in vivo assays.

In Vitro Antioxidant Activity Assessment

A common method to determine antioxidant capacity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a stock solution of 3,4-Dimethoxycinnamic acid in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add varying concentrations of the DMCA stock solution to the wells.

    • Add the DPPH solution to each well.

    • Include a control group with the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

In Vivo Anti-Inflammatory Activity Assessment

The carrageenan-induced paw edema model in rodents is a standard in vivo assay for screening anti-inflammatory drugs.[7]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization:

    • Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

  • Compound Administration:

    • Administer 3,4-Dimethoxycinnamic acid or its derivatives orally or intraperitoneally at various doses.

    • A control group should receive the vehicle only. A positive control group can be treated with a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation:

    • One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

The following diagram outlines the workflow for evaluating the in vivo anti-inflammatory activity of 3,4-Dimethoxycinnamic Acid.

Anti_Inflammatory_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Grouping Divide into Control, DMCA-Treated, and Positive Control Groups Animal_Acclimatization->Grouping Compound_Administration Administer Vehicle, DMCA, or Indomethacin Grouping->Compound_Administration Inflammation_Induction Induce Paw Edema with Carrageenan Compound_Administration->Inflammation_Induction Measurement Measure Paw Volume at Time Intervals Inflammation_Induction->Measurement Data_Analysis Calculate % Inhibition of Edema Measurement->Data_Analysis Conclusion Evaluate Anti-inflammatory Effect Data_Analysis->Conclusion

Sources

Review of 3,4-Dimethylcinnamic acid literature

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dimethylcinnamic acid (3,4-DMCA) is a highly versatile aromatic building block that bridges the gap between traditional ethnomedicine and modern rational drug design. Naturally occurring in the resin of Dracaena cochinchinensis (Dragon's blood), this compound contributes to the resin's robust antibacterial and analgesic properties. In synthetic medicinal chemistry, 3,4-DMCA serves as a critical lipophilic precursor. The strategic positioning of its two methyl groups provides unique steric bulk and enhanced membrane permeability, making it an ideal capping group and pharmacophore extension in the synthesis of adenosine A2A receptor antagonists for Parkinson's disease and novel anti-tumor agents.

This technical guide deconstructs the physicochemical properties, biological pathways, and validated synthetic protocols surrounding 3,4-Dimethylcinnamic acid, providing a comprehensive blueprint for researchers utilizing this compound in therapeutic development.

Physicochemical Foundations & Phytochemical Origins

Before deploying 3,4-DMCA in complex synthetic workflows, it is crucial to understand its foundational properties and natural origins. The compound is a naturally occurring cinnamic acid derivative found in the petroleum ether extracts of Dracaena cochinchinensis, a plant source of the ethnomedicine "Dragon's blood"[1].

In natural product isolation, the choice of solvent dictates the chemical profile. Petroleum ether is deliberately selected for extraction because its non-polar nature selectively partitions lipophilic components—such as alkanes, olefins, and 3,4-DMCA—away from the highly polar flavonoid matrix dominating the resin. This selective partitioning is a self-validating step; the absence of polar flavonoids in the GC-MS chromatogram confirms the success of the non-polar enrichment.

Table 1: Physicochemical and Pharmacological Profile of 3,4-DMCA
ParameterSpecification / Detail
IUPAC Name (E)-3-(3,4-Dimethylphenyl)prop-2-enoic acid
CAS Number 60521-25-7
Molar Mass 176.21 g/mol
Natural Source Dracaena cochinchinensis (Dragon's blood resin)
Key Synthetic Derivatives 8-Styrylxanthines, 6-Cinnamamido-quinolines
Primary Therapeutic Areas Parkinson's disease (Neurodegeneration), Oncology

Synthetic Utility in Medicinal Chemistry

The true value of 3,4-DMCA lies in its application as a synthetic precursor. The dimethyl-substituted phenyl ring significantly alters the electron density and lipophilicity (LogP) of the resulting molecules, which is critical for target binding and blood-brain barrier (BBB) penetration.

Adenosine A2A Receptor Antagonists (Parkinson's Disease)

In the treatment of Parkinson's disease, antagonizing the adenosine A2A receptor in the striatum removes allosteric inhibition on dopamine D2 receptors, restoring motor function. 3,4-DMCA is utilized to synthesize 8-styrylxanthine derivatives, such as (E)-8-(3,4-dimethylstyryl)-1,3-dipropylxanthine (Compound 31). The 3,4-dimethylstyryl moiety acts as a hydrophobic tail that perfectly occupies the deep, lipophilic binding pocket of the A2A receptor, conferring high binding affinity and competitive antagonism [2].

A2A_Pathway N1 3,4-DMCA-Derived Xanthine Scaffold N2 Adenosine A2A Receptor (Striatum) N1->N2 Competitive Antagonism N3 Dopamine D2 Receptor Signaling N2->N3 Removes Allosteric Inhibition N4 Motor Function Restoration (Parkinson's Model) N3->N4 Striatal Output Normalization

Diagram 1: Mechanistic pathway of 3,4-DMCA-derived xanthines in Parkinson's disease models.

Oncology: Quinoline and Caffeic Acid Derivatives

Beyond neurodegeneration, 3,4-DMCA is employed in the synthesis of anti-tumor agents. For instance, it is reacted to form 6-cinnamamido-quinoline-4-carboxylic acid derivatives. The cinnamic acid tail modulates the molecule's ability to intercalate with DNA or inhibit specific kinases, driving apoptosis in tumor cell lines[3].

Table 2: Comparative Pharmacological Data of 3,4-DMCA & Derivatives
Compound / ExtractTarget / MechanismEfficacy MetricSource
Dragon's Blood Extract Bacterial Cell Wall (S. aureus)MIC = 3.12 mg/kg[PMC4140134]
Compound 31 (Xanthine) Adenosine A2A ReceptorMotor function restoration[US5587378A]
Quinoline-4-carboxylic deriv. Tumor cell proliferationDose-dependent IC50[Oncotarget]

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice and physical transformation is grounded in thermodynamic and kinetic causality.

Protocol 1: Synthesis of (E)-8-(3,4-Dimethylstyryl)-1,3-dipropylxanthine

This protocol details the condensation and cyclization of 5,6-diamino-1,3-dipropyluracil with 3,4-DMCA to yield a potent A2A antagonist [4].

Step-by-Step Methodology:

  • Reagent Preparation: Combine 5.90 g (26.0 mmol) of 5,6-diamino-1,3-dipropyluracil and 5.50 g (31.3 mmol) of 3,4-dimethylcinnamic acid in a reaction vessel. Causality: A slight molar excess of the acid ensures complete consumption of the diamine, preventing difficult downstream separations of unreacted uracil.

  • Amidation & Cyclization: Subject the mixture to thermal or acid-catalyzed conditions (e.g., using a coupling agent or acidic solvent). Causality: The initial nucleophilic attack forms an amide intermediate. Continuous heating drives the thermodynamically favorable elimination of water, forcing the closure of the imidazole ring to form the stable purine (xanthine) core.

  • Crude Isolation: Cool the reaction mixture to induce precipitation of the crude product. Filter and wash with cold solvent to remove unreacted 3,4-DMCA.

  • Recrystallization (Self-Validation Step): Dissolve the crude crystals in a boiling mixture of dioxane and water. Causality: Dioxane is chosen because it effectively solubilizes the highly lipophilic styryl-xanthine at high temperatures. Water acts as an anti-solvent. As the solution cools, the controlled decrease in solubility forces slow, highly ordered nucleation. Impurities are sterically excluded from the growing crystal lattice.

  • Characterization: Collect the white powder (Yield: ~7.70 g, 81%). Validate identity via melting point (252.7–254.0 °C) and elemental analysis (Theoretical for C21H26N4O2: C 68.83%).

Synthetic_Workflow S1 5,6-Diamino-1,3-dipropyluracil + 3,4-Dimethylcinnamic Acid S2 Amidation & Cyclization (Thermal/Acidic Activation) S1->S2 Condensation S3 Crude 8-Styrylxanthine S2->S3 Precipitation S4 Recrystallization (Dioxane / Water) S3->S4 Selective Solubilization S5 Pure (E)-8-(3,4-Dimethylstyryl)- 1,3-dipropylxanthine S4->S5 Controlled Nucleation

Diagram 2: Synthetic workflow and purification logic for 3,4-DMCA-derived xanthines.

Protocol 2: GC-MS Extraction and Profiling from Dracaena cochinchinensis

To isolate and verify the presence of 3,4-DMCA from natural resin.

Step-by-Step Methodology:

  • Matrix Pulverization: Cryogenically mill 10 g of raw Dragon's blood resin. Causality: Cryo-milling prevents thermal degradation of volatile aromatics while maximizing surface area for solvent penetration.

  • Non-Polar Extraction: Suspend the powder in 100 mL of petroleum ether. Sonicate for 30 minutes at room temperature. Causality: Petroleum ether selectively extracts alkanes, olefins, and lipophilic acids (3,4-DMCA) while leaving behind the massive, interfering bulk of polar flavonoids (e.g., loureirin A/B).

  • Filtration and Concentration: Filter the extract through a 0.22 µm PTFE membrane to remove particulates. Concentrate under a gentle stream of nitrogen to prevent oxidation of double bonds.

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Self-Validation: The presence of 3,4-DMCA is confirmed by its retention index and a distinct electron ionization (EI) mass spectrum showing a molecular ion peak at m/z 176, with characteristic fragmentation patterns corresponding to the loss of the carboxylic acid and methyl groups.

Conclusion

3,4-Dimethylcinnamic acid is far more than a simple structural building block; it is a highly tunable pharmacophore. Whether extracted from ancient ethnomedicines to study its inherent antibacterial properties or utilized in the rational design of modern A2A antagonists and oncological agents, its unique steric and lipophilic profile makes it indispensable. By adhering to the rigorous, causality-driven protocols outlined above, researchers can reliably harness 3,4-DMCA to drive the next generation of therapeutic breakthroughs.

References

  • A Systematic Review of the Botanical, Phytochemical and Pharmacological Profile of Dracaena cochinchinensis, a Plant Source of the Ethnomedicine “Dragon's Blood” Source: Molecules / PubMed Central (PMC) URL:[Link]

  • Therapeutic agent for Parkinson's disease (US5587378A)
  • Antidepressant (WO1994001114A1)
  • Derivatives of 6-cinnamamido-quinoline-4-carboxylic acid as potential anti-tumor agents Source: Oncotarget URL:[Link]

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 3,4-Dimethylcinnamic Acid via Piperidine-Catalyzed Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Cinnamic Acids and the Knoevenagel Condensation

Cinnamic acids and their derivatives are a critical class of organic compounds that serve as versatile intermediates and building blocks across various industries.[1][2][3] Their applications are extensive, ranging from the synthesis of pharmaceuticals and agrochemicals to the production of fragrances, cosmetics, and polymers.[1][3][4] The α,β-unsaturated carbonyl structure of these molecules is a key feature that imparts a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][3][5][6]

The Knoevenagel condensation is a cornerstone of organic synthesis, providing a robust and efficient method for forming carbon-carbon bonds.[3][7] This reaction, a modification of the aldol condensation, involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, typically catalyzed by a weak base.[8][9] For the synthesis of cinnamic acids, the Doebner modification, which utilizes an aromatic aldehyde and malonic acid in the presence of pyridine and a catalytic amount of piperidine, is the method of choice.[10] This approach is valued for its high yields and operational simplicity.

This document provides a detailed protocol for the synthesis of 3,4-Dimethylcinnamic acid, a specific derivative with potential applications in medicinal chemistry and materials science. We will explore the reaction mechanism, provide a step-by-step experimental guide, and offer expert insights into the critical parameters that ensure a successful synthesis.

Reaction Mechanism: The Role of Piperidine and Pyridine

The synthesis of 3,4-Dimethylcinnamic acid from 3,4-dimethylbenzaldehyde and malonic acid proceeds through a well-established, multi-step mechanism. The use of a piperidine/pyridine system is a classic example of amine catalysis.

  • Iminium Ion Formation: The secondary amine catalyst, piperidine, first reacts with the carbonyl group of 3,4-dimethylbenzaldehyde. This is followed by the elimination of water to form a highly reactive iminium ion. This ion is a significantly more potent electrophile than the original aldehyde, which accelerates the subsequent nucleophilic attack.[8][9][11][12]

  • Enolate Formation: Concurrently, the basic environment (facilitated by both pyridine and piperidine) promotes the deprotonation of malonic acid at the active methylene position, creating a resonance-stabilized enolate ion.[4][13]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic iminium ion, forming a new carbon-carbon bond and a neutral intermediate.[11][12]

  • Catalyst Regeneration & Dehydration: The intermediate undergoes a proton transfer and eliminates the piperidine catalyst, which re-enters the catalytic cycle. This step is followed by dehydration to yield an α,β-unsaturated dicarboxylic acid intermediate.[4]

  • Decarboxylation: The final step is a thermally-induced decarboxylation. The presence of pyridine and heat facilitates the loss of a molecule of carbon dioxide (CO₂) from the dicarboxylic acid intermediate, yielding the final product, 3,4-Dimethylcinnamic acid.[4][10]

Knoevenagel_Mechanism cluster_activation Catalyst & Reactant Activation cluster_condensation Condensation & Decarboxylation Aldehyde 3,4-Dimethyl- benzaldehyde Iminium Iminium Ion (Activated Electrophile) Aldehyde->Iminium + Piperidine, -H₂O Piperidine Piperidine (Catalyst) Intermediate Addition Intermediate Iminium->Intermediate Malonic Malonic Acid Enolate Enolate (Nucleophile) Malonic->Enolate Unsat_Diacid Unsaturated Dicarboxylic Acid Intermediate->Unsat_Diacid - Piperidine, -H₂O Final_Product 3,4-Dimethyl- cinnamic Acid Unsat_Diacid->Final_Product Heat (Δ) - CO₂

Caption: Knoevenagel condensation mechanism for 3,4-Dimethylcinnamic acid synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of 3,4-Dimethylcinnamic acid on a 20 mmol scale.

Materials and Equipment
  • Reagents: 3,4-Dimethylbenzaldehyde, Malonic Acid, Pyridine (anhydrous), Piperidine, Hydrochloric Acid (conc. HCl), Ethanol, Deionized Water.

  • Equipment: 250 mL round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, magnetic stir bar, dropping funnel, Büchner funnel and flask, vacuum source, standard laboratory glassware, pH paper.

Reagent & Stoichiometry Summary
CompoundMolecular Wt. ( g/mol )EquivalentsMoles (mmol)Amount
3,4-Dimethylbenzaldehyde134.181.020.02.68 g
Malonic Acid104.061.530.03.12 g
Pyridine79.10Solvent-30 mL
Piperidine85.15Catalyst-~1.0 mL
Step-by-Step Synthesis Procedure

PART A: REACTION SETUP & EXECUTION

  • Reagent Combination: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3,4-dimethylbenzaldehyde (2.68 g, 20.0 mmol) and malonic acid (3.12 g, 30.0 mmol).

  • Solvent and Catalyst Addition: In a well-ventilated fume hood, add anhydrous pyridine (30 mL) to the flask. Stir the mixture until the solids dissolve. Add piperidine (~1.0 mL) dropwise to the solution.

    • Expert Insight: Pyridine serves as both the solvent and a base, while piperidine is the primary catalyst for the condensation.[1][10] The use of anhydrous pyridine is recommended to prevent unwanted side reactions with water.

  • Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to reflux (boiling point of pyridine is ~115 °C) with continuous stirring.

  • Reaction Monitoring: Allow the reaction to reflux for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture, to observe the disappearance of the starting aldehyde.[14]

PART B: WORK-UP & PRODUCT ISOLATION

  • Cooling: After the reaction is complete, remove the heating mantle and allow the dark-colored mixture to cool to room temperature.

  • Precipitation: Slowly and carefully pour the cooled reaction mixture into a beaker containing approximately 100 mL of an ice-water slurry with vigorous stirring.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise to the slurry until the solution is acidic (pH 1-2, check with pH paper). A precipitate of the crude product will form.

    • Expert Insight: The cinnamic acid product exists as a pyridinium carboxylate salt in the basic reaction mixture. Acidification is crucial to protonate the carboxylate, forming the neutral carboxylic acid which is insoluble in water and precipitates out.

  • Isolation: Allow the precipitate to digest in the cold acidic solution for 20-30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water to remove residual pyridine, salts, and unreacted malonic acid.[9][10]

PART C: PURIFICATION & CHARACTERIZATION

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[14][15] Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Final Collection & Drying: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry them in a vacuum oven.

  • Characterization: Determine the yield and characterize the final product by measuring its melting point and analyzing its structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[3][9][10]

Caption: Experimental workflow for the synthesis of 3,4-Dimethylcinnamic acid.

Safety and Handling

  • Pyridine: Is a toxic, flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

  • Piperidine: Is a corrosive, flammable liquid that can cause severe skin burns and eye damage.

  • Hydrochloric Acid: Is highly corrosive.

  • Precautions: This entire procedure must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

The Knoevenagel condensation, specifically the Doebner modification, provides a reliable and high-yielding pathway for the synthesis of 3,4-Dimethylcinnamic acid from commercially available starting materials. The protocol described herein is a self-validating system that explains the causality behind each step, from the catalytic activation of the aldehyde to the final purification of the product. By carefully controlling the reaction conditions and adhering to the work-up procedure, researchers can consistently obtain high-purity material suitable for further applications in drug discovery and chemical development.

References

  • J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation.
  • Alfa Chemistry. Knoevenagel Condensation.
  • Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids.
  • Nagalakshmi, K., et al. (2017, May 13). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of 3,4-Dimethoxycinnamic Acid.
  • Grokipedia. 3,4-Dimethoxycinnamic acid.
  • Chem-Impex. 3,4-Dimethoxycinnamic acid, predominantly trans.
  • Semantic Scholar. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.
  • Royal Society of Chemistry. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid.
  • Benchchem. Application Notes and Protocols for Piperidine-Mediated Reactions.
  • ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B.
  • ResearchGate. (2025, December 18). SYNTHESIS OF SOME CINNAMIC ACID DERIVATIVES: EFFECT OF GROUPS ATTACHED ON AROMATIC RING TO THE REACTIVITY OF BENZALDEHYDE.
  • TGSC Information System. 3,4-Dimethoxycinnamic acid (CAS 14737-89-4): Odor profile, Properties, & IFRA compliance.
  • ChemicalBook. (2025, July 4). 3,4-DIMETHOXYCINNAMIC ACID | 14737-89-4.
  • ChemicalBook. 3,4-Dimethoxycinnamic acid synthesis.
  • Benchchem. Application Notes & Protocols: Knoevenagel Condensation for Synthesizing Cinnamic Acid Derivatives.
  • PMC. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers.
  • Benchchem. Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes.
  • YouTube. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry.
  • Benchchem. Technical Support Center: Purification of Crude trans-3,4-Difluorocinnamic Acid.
  • MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
  • Google Patents. CN105601496B - A kind of preparation method of 3,4 dimethoxy benzenpropanoic acid.
  • Pubs.World. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158.
  • PMC. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.

Sources

Application Note: HPLC Method Development for 3,4-Dimethylcinnamic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 3,4-Dimethylcinnamic acid (3,4-DMCA) . Unlike its more common analog, 3,4-dimethoxycinnamic acid, the dimethyl variant possesses distinct hydrophobic properties due to the alkyl substitution on the phenyl ring. This protocol addresses the specific challenges of analyzing lipophilic organic acids, focusing on pH control to suppress ionization, mobile phase optimization for resolution, and UV detection strategies.

Introduction & Chemical Basis[1][2][3][4][5]

3,4-Dimethylcinnamic acid (CAS: 2316-26-9 or similar isomers) is a lipophilic carboxylic acid often used as an intermediate in the synthesis of pharmaceutical agents (e.g., adenosine receptor antagonists) and as a metabolic marker in plant analysis [1, 2].[1]

Chemical Properties & HPLC Implications[1][2][6][7][8][9][10][11]
  • Hydrophobicity : The two methyl groups at positions 3 and 4 increase the lipophilicity compared to unsubstituted cinnamic acid. This results in stronger retention on C18 columns.[1]

  • Acidity (pKa) : The carboxyl group typically has a pKa of approximately 4.4 – 4.8 .[1] To achieve sharp peak shapes and consistent retention, the mobile phase pH must be maintained below 3.0 to keep the analyte in its protonated (neutral) form.

  • UV Chromophore : The conjugated system (benzene ring + vinyl double bond + carbonyl) exhibits a strong absorbance maximum (

    
    ) typically between 270–280 nm , with a secondary band around 220 nm.[1]
    

Method Development Strategy

The development process follows a "Quality by Design" (QbD) approach, prioritizing resolution (


) and peak symmetry (

).
Column Selection[1][9]
  • Primary Choice : C18 (Octadecylsilane) .[1] A high-purity, fully end-capped C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) is recommended to minimize silanol interactions with the acidic analyte.[1]

  • Alternative : Phenyl-Hexyl .[1] If separating 3,4-DMCA from other positional isomers (e.g., 2,4-dimethylcinnamic acid), a Phenyl-Hexyl column provides complementary selectivity via

    
     interactions.[1]
    
Mobile Phase Design
  • Organic Modifier : Acetonitrile (ACN) is preferred over methanol due to lower viscosity (lower backpressure) and higher elution strength, which is necessary for this hydrophobic compound.[1]

  • Aqueous Phase : Water with 0.1% Formic Acid or 0.1% Phosphoric Acid .[1]

    • Note: Use Formic Acid for LC-MS compatibility.[1][2][3] Use Phosphoric Acid for HPLC-UV if lower UV cutoff (<210 nm) is required, though 3,4-DMCA is detected at higher wavelengths.[1]

Logic Diagram: Method Optimization

The following diagram illustrates the decision matrix for optimizing the separation.

MethodOptimization Start Start: 3,4-DMCA Method Dev ColSelect Select Column: C18 End-capped Start->ColSelect MobilePhase Mobile Phase: ACN / Water + Acid ColSelect->MobilePhase CheckPeak Check Peak Shape MobilePhase->CheckPeak Tailing Issue: Peak Tailing (>1.5) CheckPeak->Tailing Asymmetry > 1.2 RetTime Issue: Retention Shift CheckPeak->RetTime Unstable tR GoodPeak Good Peak Shape & Res CheckPeak->GoodPeak Asymmetry < 1.2 ActionpH Action: Lower pH (Add more acid) Tailing->ActionpH ActionTemp Action: Control Temp (30-40°C) RetTime->ActionTemp Finalize Finalize Method Parameters GoodPeak->Finalize ActionpH->CheckPeak ActionTemp->CheckPeak

Caption: Decision tree for optimizing peak symmetry and retention stability for acidic analytes.

Detailed Experimental Protocol

Materials & Reagents[1][12]
  • Analyte : 3,4-Dimethylcinnamic acid (Standard Grade, >98% purity).[1]

  • Solvents : HPLC-grade Acetonitrile (ACN) and Water.[1][2]

  • Modifier : Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%).[1]

Instrumentation Setup
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µmBalances resolution and backpressure.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2]
Temperature 30°C or 35°CImproves mass transfer and retention reproducibility.[1]
Detection UV @ 276 nm (Reference 360 nm)Matches

of the cinnamoyl backbone.[1]
Injection Vol 5 - 10 µLPrevent column overload.
Gradient Program (Scouting)

Start with a generic gradient to assess retention.[1] 3,4-DMCA is hydrophobic and will likely elute late in the run.

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (ACN)
0.0955
15.0595
18.0595
18.1955
23.0955

Optimization Note : If the peak elutes at >12 minutes, adjust the gradient to start at 20% or 30% B to shorten run time.

Standard Preparation
  • Stock Solution (1 mg/mL) : Weigh 10 mg of 3,4-DMCA into a 10 mL volumetric flask. Dissolve in 100% Methanol (solubility is poor in water).[1]

  • Working Solution (50 µg/mL) : Dilute 50 µL of Stock Solution into 950 µL of Mobile Phase Initial Conditions (95:5 Water:ACN).

    • Critical: Ensure no precipitation occurs upon dilution.[1] If the solution turns cloudy, increase the organic ratio of the diluent to 50:50.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, perform the following validation steps [3].

System Suitability Testing (SST)

Inject the Working Standard 5 times before analyzing samples.

  • RSD of Peak Area : ≤ 2.0%[1]

  • Retention Time RSD : ≤ 1.0%[1]

  • Tailing Factor (

    
    ) : 0.9 – 1.2[1]
    
  • Theoretical Plates (

    
    ) : > 5000
    
Linearity

Prepare calibration standards at 5, 10, 25, 50, and 100 µg/mL.

  • Acceptance Criteria :

    
    .[1]
    
Limit of Detection (LOD)

Calculate based on Signal-to-Noise (S/N) ratio.[1]

  • LOD : S/N ≈ 3

  • LOQ : S/N ≈ 10

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Peak Tailing Secondary silanol interactions; pH > pKa.[1]Lower pH to 2.5 using Phosphoric acid; use a "base-deactivated" column.[1]
Split Peak Sample solvent too strong (e.g., 100% MeOH injection).[1]Dilute sample in mobile phase; reduce injection volume.
Retention Drift Temperature fluctuation or column equilibration issue.[1]Use a column oven; ensure 10 column volumes of re-equilibration time.
High Backpressure Precipitation of sample or buffer.[1]Filter samples (0.22 µm PTFE); ensure organic/buffer compatibility.

Biological Pathway Context (Optional)

In plant metabolomics or drug metabolism studies, 3,4-DMCA may be part of a larger phenylpropanoid pathway.[1]

Pathway Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Enzyme DMCA 3,4-Dimethylcinnamic Acid Cin->DMCA Methylation (Synthetic/Enzymatic) Metabolites Downstream Metabolites DMCA->Metabolites Oxidation/Conjugation

Caption: Simplified pathway showing the relationship of cinnamic acid derivatives.

References

  • National Institutes of Health (NIH). (2023).[1] A metabolomic platform to identify and quantify polyphenols in coffee and related species. Retrieved from [Link]

  • Waters Corporation. (2025).[1] Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link][1]

  • ResearchGate. (2021). UV spectra of 4-hydroxycinnamic acid and 3,4-dihydroxycinnamic acid. Retrieved from [Link]

Sources

Application Notes & Protocols: 3,4-Dimethylcinnamic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cinnamic acid and its derivatives are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of a wide array of therapeutic agents.[1][2] This application note provides an in-depth technical guide on the utilization of a specific derivative, 3,4-Dimethylcinnamic acid, as a pivotal starting material for the synthesis of valuable pharmaceutical intermediates. We will explore its conversion into key building blocks through selective hydrogenation and demonstrate its subsequent application in the synthesis of complex heterocyclic systems, such as thiochromenones. Furthermore, this guide will present strategic pathways for its use in designing novel analogues of established drug classes, including COX-2 and Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure reproducibility and foster innovation.

Physicochemical Properties & Safety Profile

3,4-Dimethylcinnamic acid is a solid, crystalline compound at room temperature. Its dimethyl-substituted phenyl ring offers unique steric and electronic properties that can be exploited in drug design to enhance target binding affinity and pharmacokinetic profiles.

Table 1: Physicochemical Properties of 3,4-Dimethylcinnamic Acid and a Related Analogue

Property 3,4-Dimethylcinnamic Acid (E)-3,4-Dimethoxycinnamic Acid (for comparison)
Molecular Formula C₁₁H₁₂O₂ C₁₁H₁₂O₄
Molecular Weight 176.21 g/mol 208.21 g/mol [3]
Appearance White to off-white crystalline powder White to off-white crystalline powder[3][4]
Melting Point Data not widely published 181-183°C[3][4][5]

| Solubility | Soluble in common organic solvents (e.g., Ethanol, Ethyl Acetate, DMF) | Soluble in dichloromethane and chloroform; limited solubility in water.[3] |

Safety & Handling: As with any laboratory chemical, 3,4-Dimethylcinnamic acid should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on safety data for structurally similar compounds like 3,4-dimethoxycinnamic acid, it may cause skin, eye, and respiratory irritation.[5][6][7] Avoid inhalation of dust and direct contact with skin and eyes.[7] In case of contact, rinse the affected area thoroughly with water.[6][7]

Core Synthetic Transformation: Selective Hydrogenation

The foundational step in leveraging 3,4-Dimethylcinnamic acid is often the selective reduction of its α,β-unsaturated double bond to produce 3-(3,4-dimethylphenyl)propanoic acid. This saturated carboxylic acid is a more flexible building block, free from the geometric constraints and reactivity of the alkene, making it an ideal precursor for subsequent reactions.

Causality in Protocol Design

Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and selectivity.

  • Catalyst Choice: Palladium on carbon (Pd/C) is the catalyst of choice. Palladium has a high affinity for activating C=C double bonds without aggressively reducing the aromatic ring or the carboxylic acid functional group under mild conditions.[8]

  • Hydrogen Source: While compressed hydrogen gas (H₂) is highly effective, catalytic transfer hydrogenation (CTH) offers a safer and more convenient alternative for labs not equipped for high-pressure reactions.[9][10][11] Formic acid or its salts (e.g., ammonium formate) serve as excellent hydrogen donors in the presence of a palladium catalyst.[9][10][12]

  • Solvent Selection: Solvents like ethanol or ethyl acetate are ideal as they readily dissolve the starting material and are relatively inert under hydrogenation conditions.

Workflow for Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 3,4-Dimethylcinnamic Acid in Ethanol prep2 Add Pd/C Catalyst (e.g., 5-10 mol%) prep1->prep2 react1 Place under H₂ Atmosphere (Balloon or Parr Shaker) prep2->react1 react2 Stir at Room Temperature (Monitor by TLC/LC-MS) react1->react2 workup1 Filter through Celite to Remove Catalyst react2->workup1 workup2 Evaporate Solvent Under Reduced Pressure workup1->workup2 workup3 Recrystallize Crude Product (e.g., from Hexanes/EtOAc) workup2->workup3 end end workup3->end Obtain Pure 3-(3,4-dimethylphenyl)propanoic acid G cluster_known Known Celecoxib Synthesis cluster_proposed Proposed Analogue Synthesis known_start 4-Methylacetophenone + Ethyl trifluoroacetate known_intermediate 1-(4-methylphenyl)-4,4,4-trifluoro- 1,3-butanedione known_start:port->known_intermediate:port Claisen Condensation celecoxib Celecoxib known_intermediate->celecoxib Cyclization with 4-hydrazinobenzenesulfonamide prop_start 3,4-Dimethylacetophenone (from 3,4-Dimethylcinnamic Acid precursor) + Ethyl trifluoroacetate prop_intermediate 1-(3,4-dimethylphenyl)-4,4,4-trifluoro- 1,3-butanedione prop_start:port->prop_intermediate:port Claisen Condensation analogue Novel Celecoxib Analogue prop_intermediate->analogue Cyclization with 4-hydrazinobenzenesulfonamide

Sources

3,4-Dimethylcinnamic acid as a matrix in MALDI mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3,4-Dimethoxycinnamic Acid (DMCA) in MALDI Mass Spectrometry

Part 1: Executive Summary & Technical Clarification

Subject: High-Performance Matrix for Low-Molecular-Weight (LMW) Analytes and Lipids. Matrix Identity: 3,4-Dimethoxycinnamic Acid (DMCA).[1][2][3][4][5]

CRITICAL TECHNICAL CLARIFICATION: While "3,4-Dimethylcinnamic acid" (methyl substituted) exists as a chemical entity, it is not a recognized MALDI matrix. The high-performance matrix matching this description and application profile is 3,4-Dimethoxycinnamic acid (DMCA) .[3][5] This guide focuses on DMCA, a superior alternative to CHCA and DHB for metabolomics and lipidomics due to its "silent" background in the low-mass region (


 < 500).

Abstract: This application note details the use of 3,4-Dimethoxycinnamic acid (DMCA) as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[1][3][4][5] Unlike conventional matrices (e.g.,


-CHCA, DHB) which produce high chemical noise in the low-mass range, DMCA offers a distinct "clean window" for the detection of metabolites, drugs, and lipids. This guide provides optimized protocols for solution preparation, tissue imaging (MALDI-MSI), and instrument parameters.

Part 2: Scientific Foundation (Mechanism & Properties)[6]

Physicochemical Properties

DMCA is a cinnamic acid derivative.[1][4][6][7][8][9] Its methoxy groups at positions 3 and 4 enhance its electron-donating capability, facilitating proton transfer to analytes while maintaining high vacuum stability—a critical factor for prolonged imaging experiments.

PropertyDataRelevance to MALDI
Chemical Formula

--
Molecular Weight 208.21 DaMatrix ions appear at low

, but clustering is minimal compared to CHCA.
Absorption

~300–360 nmMatches standard

(337 nm) and Nd:YAG (355 nm) lasers efficiently.
Proton Affinity Moderate-HighEfficient ionization of lipids and small polar metabolites.
Vacuum Stability HighSuperior to DHB (which sublimates) for long imaging runs.
Mechanism of Action

DMCA functions through a Coupled Photophysical-Chemical Mechanism :

  • Absorption: The aromatic cinnamic core strongly absorbs UV laser energy (337/355 nm).

  • Energy Transfer: The lattice rapidly heats, causing phase transition (sublimation) and entraining analyte molecules into the gas phase.

  • Ionization: The methoxy groups stabilize the radical cation form of the matrix, facilitating proton transfer (

    
    ) to the analyte (
    
    
    
    ):
    
    
    
    

Part 3: Experimental Protocols

Workflow 1: Standard Solution Analysis (Dried Droplet)

Reagents:

  • Matrix: 3,4-Dimethoxycinnamic acid (Sigma-Aldrich/Merck, >99% purity).

  • Solvent A: Acetonitrile (ACN), LC-MS grade.

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in ultrapure water.

Protocol:

  • Matrix Solution: Dissolve DMCA to 10 mg/mL in a 50:50 (v/v) mixture of ACN and 0.1% TFA.

    • Note: Vortex for 1 minute. If turbidity persists, brief sonication (30 sec) is permissible.

  • Analyte Solution: Prepare analyte (drug/metabolite) at 1–10 pmol/µL in 0.1% TFA.

  • Deposition:

    • Mix Matrix:Analyte in a 1:1 ratio in a microtube.

    • Pipette 1.0 µL onto the MALDI target plate.

    • Allow to air dry at room temperature (approx. 5–10 mins).

    • Observation: DMCA forms small, uniform crystals, unlike the large needles of CHCA.

Workflow 2: MALDI Mass Spectrometry Imaging (MALDI-MSI)

Reagents:

  • Matrix: DMCA (freshly prepared).

  • Solvent: 70% ACN / 30%

    
     / 0.1% TFA (Higher organic content aids rapid evaporation during spraying).
    

Protocol:

  • Tissue Prep: Thaw-mount cryosectioned tissue (10–12 µm) onto Indium Tin Oxide (ITO) coated slides.

  • Matrix Application (Spraying):

    • Use an automated sprayer (e.g., TM-Sprayer or SunCollect).

    • Flow Rate: 0.1 mL/min (first 2 layers), then 0.2 mL/min (subsequent 6–8 layers).

    • Temperature: Ambient or slightly heated nozzle (30°C) to ensure dry crystal formation.

    • Density: Aim for a crystal density of ~0.2 mg/cm².

  • Analysis: Load into MALDI source immediately.

Part 4: Visualization of Workflows

Figure 1: Sample Preparation Logic

G Start Start: Raw Materials Solvent Solvent Prep (50:50 ACN:H2O + 0.1% TFA) Start->Solvent Weigh Weigh DMCA (Target: 10 mg/mL) Start->Weigh Mix Vortex/Sonicate (Clear Solution) Solvent->Mix Weigh->Mix Spotting Spotting Method Mix->Spotting Droplet Dried Droplet (1:1 Mix with Analyte) Spotting->Droplet Solution Spray Auto-Sprayer (For Imaging/Tissue) Spotting->Spray Tissue Crystallization Crystallization (Air Dry) Droplet->Crystallization Spray->Crystallization MS MALDI-MS Analysis Crystallization->MS

Caption: Step-by-step workflow for preparing DMCA matrix for both solution-based analysis and tissue imaging.

Figure 2: Mechanistic Pathway of Ionization

Mechanism Laser UV Laser Pulse (337/355 nm) MatrixSolid Solid DMCA Matrix (Absorbs Energy) Laser->MatrixSolid Irradiation Excitation Lattice Heating & Phase Explosion MatrixSolid->Excitation Energy Absorption Plume Expanding Gas Plume (Matrix + Analyte) Excitation->Plume Desorption ProtonTransfer Proton Transfer (Matrix* -> Analyte) Plume->ProtonTransfer Ionization Detection TOF Detection ([M+H]+) ProtonTransfer->Detection Acceleration

Caption: Energy transfer mechanism from laser irradiation to analyte detection using DMCA.[1][6]

Part 5: Comparative Data & Troubleshooting

Matrix Comparison Table
FeatureDMCA (3,4-Dimethoxycinnamic acid) CHCA (

-Cyano-4-hydroxycinnamic acid)
DHB (2,5-Dihydroxybenzoic acid)
Primary Analyte Lipids, Metabolites (<500 Da) Peptides, ProteinsGlycans, Peptides
Background Noise Low (Silent < 500

)
High (Cluster ions interfere)Moderate
Crystal Size Micro-crystalline (Uniform)Large needles (Heterogeneous)Large needles (Rim effect)
Vacuum Stability HighHighLow (Sublimates rapidly)
Laser Wavelength 337 nm, 355 nm337 nm, 355 nm337 nm
Troubleshooting Guide
  • Issue: No Signal.

    • Cause: Matrix concentration too low.

    • Fix: Increase DMCA to 15 mg/mL or use a higher organic ratio (e.g., 70% ACN) to improve solubility.

  • Issue: Spot Inhomogeneity.

    • Cause: Slow drying.

    • Fix: Use a vacuum desiccator or gentle warm air stream to speed up crystallization.

  • Issue: Sodium Adducts (

    
    ) Dominating. 
    
    • Cause: Salt contamination.[10]

    • Fix: Wash tissue/spot with cold 10 mM Ammonium Acetate prior to matrix application.

References

  • He, H., et al. (2019). "3,4-Dimethoxycinnamic Acid as a Novel Matrix for Enhanced In Situ Detection and Imaging of Low-Molecular-Weight Compounds in Biological Tissues by MALDI-MSI." Analytical Chemistry, 91(4), 2634–2643.

  • Calvano, C. D., et al. (2018).

  • NIST Chemistry WebBook. "3,4-Dimethoxycinnamic acid Mass Spectrum & Properties."

Sources

Application Note: Experimental Characterization of 3,4-Dimethylcinnamic Acid Antioxidant Properties

[1][2][3][4][5][6]

Executive Summary: The "Methyl Paradox"

In the study of cinnamic acid derivatives, researchers often default to assessing direct radical scavenging (e.g., DPPH, ABTS). While effective for 3,4-dihydroxycinnamic acid (Caffeic Acid) , this approach is mechanistically flawed for 3,4-Dimethylcinnamic acid (3,4-DMCA) .

Scientific Rationale:

  • Phenolic vs. Alkyl: 3,4-DMCA lacks the phenolic hydroxyl (-OH) groups required for direct hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize radicals.

  • The Mechanism: Its antioxidant potential lies not in scavenging free radicals, but in modulating cellular defense pathways (specifically Nrf2/Keap1) and altering membrane lipophilicity. The electrophilic

    
    -unsaturated carbonyl moiety acts as a Michael acceptor, targeting cysteine residues on Keap1, thereby releasing Nrf2 to upregulate endogenous antioxidant enzymes (HO-1, SOD, CAT).
    

This guide provides a bifurcated experimental approach:

  • Chemical Screening: To establish baseline lipophilicity and lack of direct scavenging (Negative Control).

  • Biological Validation: To quantify intracellular ROS mitigation and enzymatic upregulation (Primary Efficacy).

Structure-Activity Relationship (SAR) Analysis

Understanding the chemical distinction is vital before beginning wet-lab work.

SAR_AnalysisCaffeicCaffeic Acid(3,4-Dihydroxy)DirectScavengingDirect Radical Scavenging(H-Atom Donation)Caffeic->DirectScavengingHigh (OH groups)Nrf2Nrf2 Pathway Activation(Michael Acceptor)Caffeic->Nrf2ModerateDMCA3,4-Dimethylcinnamic Acid(3,4-DMCA)DMCA->DirectScavengingNegligible (No OH)DMCA->Nrf2High (Electrophilic)LipophilicityMembrane Permeability(LogP)DMCA->LipophilicityEnhanced (Methyl groups)

Figure 1: Comparative Structure-Activity Relationship. Note that 3,4-DMCA relies on pathway activation rather than direct chemistry.

Material Preparation & Handling[4][7][8][9]

Compound: 3,4-Dimethylcinnamic acid (CAS: 20733-65-3 or analog). Solubility Profile: Hydrophobic. Poorly soluble in water; soluble in DMSO and Ethanol.

Stock Solution Protocol
  • Weighing: Accurately weigh 10 mg of 3,4-DMCA.

  • Solvent: Dissolve in 1 mL of 100% DMSO (molecular biology grade) to create a 10 mg/mL (approx. 56 mM) stock.

  • Sonicate: Sonicate for 30 seconds at room temperature to ensure complete dissolution.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.

  • Working Solution: Dilute in serum-free culture medium or buffer immediately prior to use. Final DMSO concentration must be < 0.1% to avoid cytotoxicity.

Phase I: Chemical Screening (The "Negative" Control)

Objective: Confirm the lack of direct scavenging activity to validate the mechanism of action. If 3,4-DMCA shows high DPPH activity, suspect contamination with phenolic precursors.

Protocol: DPPH Radical Scavenging Assay

Reagents:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)[1]

  • Absolute Ethanol

  • Positive Control: Ascorbic Acid or Caffeic Acid

Workflow:

  • DPPH Prep: Prepare a 0.1 mM DPPH solution in ethanol. Keep in dark.

  • Plate Setup: Use a 96-well clear plate.

    • Sample: 20 µL of 3,4-DMCA (Range: 10 – 200 µM).

    • Control: 20 µL Ethanol (Blank).

    • Reaction: Add 180 µL of DPPH solution to all wells.

  • Incubation: 30 minutes in the dark at Room Temperature (RT).

  • Measurement: Read Absorbance at 517 nm .

Data Interpretation:

  • Expected Result: 3,4-DMCA should show < 10% inhibition even at high concentrations.

  • Positive Control: Should show > 50% inhibition.

Phase II: Cellular Antioxidant Rescue (Primary Efficacy)

Objective: This is the critical experiment. Determine if 3,4-DMCA protects cells from oxidative stress induced by Hydrogen Peroxide (

Cell Model: HepG2 (Liver) or PC12 (Neuronal) cells.

Protocol: DCFH-DA Intracellular ROS Assay[1]

Mechanism: DCFH-DA permeates the cell, is deacetylated by esterases to DCFH, and then oxidized by ROS to fluorescent DCF.

Step-by-Step Workflow:

  • Seeding:

    • Seed cells in a 96-well black/clear-bottom plate (

      
       cells/well).
      
    • Incubate 24h for attachment.

  • Pre-treatment (The Protective Phase):

    • Remove media. Wash with PBS.

    • Add fresh media containing 3,4-DMCA (0, 5, 10, 20, 50 µM).

    • Incubate for 12–24 hours. Crucial: This time is required for Nrf2 transcription and enzyme synthesis.

  • Stress Induction:

    • Wash cells.

    • Add Media containing 300 µM

      
        (concentration requires optimization per cell line).
      
    • Incubate for 2–4 hours.

  • Staining:

    • Remove stress media. Wash with PBS.

    • Add 10 µM DCFH-DA in serum-free media.

    • Incubate 30 mins at 37°C in dark.

  • Quantification:

    • Wash cells

      
       with PBS to remove extracellular dye.
      
    • Read Fluorescence: Ex: 485 nm / Em: 535 nm .

Data Presentation Table:

GroupTreatmentExpected Fluorescence (RFU)Biological Interpretation
Control Media OnlyLow (Baseline)Normal physiological ROS
Model

Only
High (100%)Oxidative Stress Induction
Low Dose 3,4-DMCA (5 µM) +

High (~90%)Below therapeutic threshold
High Dose 3,4-DMCA (50 µM) +

Reduced (~40-60%) Significant Antioxidant Protection
Pos. Ctrl NAC (5 mM) +

Low (~30%)Standard ROS scavenger

Phase III: Mechanistic Validation (Nrf2 Pathway)

Objective: Prove that the observed protection is due to gene regulation.

Nrf2_PathwayDMCA3,4-DMCA(Electrophile)Keap1Keap1(Sensor)DMCA->Keap1Modifies CysteinesNrf2_CytoNrf2(Cytosolic)Keap1->Nrf2_CytoReleasesNrf2_NuclNrf2(Nuclear)Nrf2_Cyto->Nrf2_NuclTranslocationAREARE(DNA Promoter)Nrf2_Nucl->AREBindsEnzymesAntioxidant Enzymes(HO-1, NQO1, SOD)ARE->EnzymesTranscriptionROSROS LevelsEnzymes->ROSNeutralizes

Figure 2: Proposed Mechanism of Action. 3,4-DMCA acts as a prodrug for antioxidant defense.

Protocol: Western Blotting for Nrf2 Translocation
  • Treatment: Treat cells with 50 µM 3,4-DMCA for 6, 12, and 24 hours.

  • Fractionation: Use a Nuclear/Cytosolic extraction kit. Essential step: Total lysate may mask the nuclear accumulation.

  • Blotting:

    • Target: Anti-Nrf2 (Nuclear fraction).

    • Downstream Targets: Anti-HO-1 (Heme Oxygenase-1) or Anti-NQO1 (Cytosolic fraction).

    • Loading Control: Lamin B1 (Nucleus) and

      
      -Actin (Cytosol).
      
  • Result: Expect increased band intensity for Nuclear Nrf2 and Cytosolic HO-1 in treated groups compared to control.

Troubleshooting & Optimization

  • Precipitation: If 3,4-DMCA precipitates in cell media, reduce the stock concentration or add the stock to warm media (

    
    C) while vortexing.
    
  • Cytotoxicity: Perform an MTT assay before ROS assays. If the compound kills cells, ROS levels may drop falsely (dead cells don't fluoresce). Establish the

    
     (safe dose) first.
    
  • Interference: Cinnamic acid derivatives can autofluoresce. Always include a "Compound Only" (no cells, no dye) control well to subtract background signal.

References

  • Teixeira, J., et al. (2013). "Hydroxycinnamic acid antioxidants: An electrochemical overview." BioMed Research International. Link

    • Context: Establishes the electrochemical basis for why hydroxyl groups are necessary for direct scavenging, supporting the claim th
  • Sova, M. (2012). "Antioxidant and antimicrobial activities of cinnamic acid derivatives." Mini-Reviews in Medicinal Chemistry. Link

    • Context: Comprehensive review of SAR for cinnamic acids.
  • Kikuzaki, H., et al. (2002). "Antioxidant properties of ferulic acid and its related compounds." Journal of Agricultural and Food Chemistry. Link

    • Context: Compares methylated vs.
  • Dinkova-Kostova, A. T., et al. (2001). "Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups." PNAS. Link

    • Context: Foundational paper explaining how cinnamic acid derivatives (Michael acceptors)
  • Pontiki, E., et al. (2014). "Recent advances in the synthesis and antioxidant activity of cinnamic acid derivatives."[1] Current Medicinal Chemistry. Link

    • Context: Discusses synthetic analogs and lipophilicity improvements.

In vitro assays to determine the anti-inflammatory activity of 3,4-Dimethylcinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Development Scientists, and Preclinical Pharmacologists Focus: Mechanistic validation and standardized in vitro screening protocols

Introduction & Mechanistic Rationale

Cinnamic acid derivatives are well-documented for their potent anti-inflammatory and antioxidant properties[1]. While naturally occurring hydroxycinnamic acids (like ferulic and p-coumaric acid) are widely studied, synthetic structural modifications—specifically substitutions at the 3 and 4 positions of the phenyl ring—significantly alter their pharmacological profile. The introduction of a 3,4-dimethyl moiety enhances the lipophilicity of the cinnamic acid backbone, improving cellular membrane permeability and intracellular target engagement compared to unsubstituted cinnamic acid[2].

In the context of inflammation, these derivatives primarily exert their effects by disrupting the Toll-like receptor 4 (TLR4) signaling cascade in macrophages[3]. Upon stimulation by lipopolysaccharide (LPS), TLR4 recruits adaptor proteins (e.g., MyD88), leading to the activation of the IKK complex. This triggers the phosphorylation and degradation of IκB, allowing the nuclear translocation of NF-κB (p65/p50)[1]. Once in the nucleus, NF-κB drives the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines such as TNF-α and IL-6[4].

3,4-Dimethylcinnamic acid derivatives act as upstream modulators, effectively blocking this nuclear translocation and subsequently inhibiting the induction of nitric oxide and proinflammatory cytokines[5].

Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / IRAK / TRAF6 TLR4->MyD88 IKK IKK Complex Activation MyD88->IKK NFkB NF-κB (p65/p50) Translocation IKK->NFkB ProInflam Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) NFkB->ProInflam Drug 3,4-Dimethylcinnamic Acid Derivatives Drug->IKK Inhibits Kinase Cascade Drug->NFkB Blocks Translocation

Mechanism of 3,4-Dimethylcinnamic acid derivatives inhibiting NF-κB signaling.

Experimental Design & Causality

To build a self-validating experimental system, we must establish causality at every step. We utilize the RAW 264.7 murine macrophage cell line . Why? Because these cells robustly express TLR4 and produce high, reproducible levels of Nitric Oxide (NO) and cytokines upon LPS stimulation, providing an excellent dynamic range for assaying inhibitors[6].

The Principle of Sequential Validation:

  • Cell Viability (MTT/CCK-8): A reduction in inflammatory markers could simply be a false positive caused by compound cytotoxicity. Establishing the Maximum Non-Toxic Concentration (MNTC) is the mandatory first step.

  • Nitric Oxide (NO) Quantification: NO is a highly reactive, short-lived free radical. We measure nitrite (

    
    ), its stable downstream product, using the Griess reagent. This serves as a rapid, high-throughput primary screen for anti-inflammatory activity[3].
    
  • Cytokine Profiling (ELISA): To prove the compound affects the broader immune response, we quantify secreted TNF-α and IL-6[4].

  • Mechanistic Validation (Western Blot): Finally, we probe intracellular lysates for iNOS and COX-2 to prove that the reduction in secreted factors is due to transcriptional/translational suppression, not just secretory blockade.

Workflow Seed 1. Seed Cells RAW 264.7 Macrophages Pretreat 2. Pre-treatment Add Derivatives (1h) Seed->Pretreat Stimulate 3. Stimulation Add LPS (24h) Pretreat->Stimulate Assay 4. Downstream Assays MTT, Griess, ELISA, WB Stimulate->Assay

In vitro workflow for evaluating anti-inflammatory activity in RAW 264.7 cells.

Detailed Step-by-Step Protocols

Cell Culture & Treatment Workflow

Causality Check: Why pre-treat for 1 hour? Pre-treatment allows the lipophilic 3,4-dimethylcinnamic acid derivatives to cross the plasma membrane and achieve intracellular steady-state concentrations before the rapid LPS-TLR4 signaling cascade initiates.

  • Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. Seed cells at a density of

    
     cells/well in a 96-well plate (for MTT/Griess) or 
    
    
    
    cells/well in a 6-well plate (for Western Blot/ELISA).
  • Incubation: Incubate for 24 hours at 37°C in a 5%

    
     humidified atmosphere to allow cell adherence.
    
  • Pre-treatment: Aspirate media. Add fresh media containing the 3,4-dimethylcinnamic acid derivatives at varying concentrations (e.g., 10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO). Incubate for 1 hour.

  • Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL directly into the wells. Incubate for 24 hours.

Cell Viability Assay (MTT)
  • Following the 24-hour LPS stimulation, remove 100 µL of the supernatant for the Griess assay (Section 3.3).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining media in each well.

  • Incubate for 4 hours at 37°C. Rationale: Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure absorbance at 570 nm using a microplate reader. Calculate % viability relative to the vehicle control.

Nitric Oxide Quantification (Griess Assay)
  • Transfer the 100 µL of reserved cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes in the dark.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Incubate for 5 minutes. Rationale: The diazotization reaction forms an azo dye, turning the solution magenta in proportion to the nitrite concentration.

  • Measure absorbance at 540 nm. Quantify against a sodium nitrite (

    
    ) standard curve (0–100 µM).
    
Cytokine Profiling (ELISA)
  • Collect supernatants from the 6-well plate treatments and centrifuge at 1,000 × g for 5 minutes to remove cellular debris.

  • Utilize commercial sandwich ELISA kits for murine TNF-α and IL-6.

  • Critical Step: Ensure samples are diluted appropriately (usually 1:10 to 1:50 for LPS-stimulated RAW 264.7 cells) to fall within the linear dynamic range of the standard curve.

  • Measure absorbance at 450 nm and calculate cytokine concentrations (pg/mL).

Mechanistic Validation (Western Blotting)
  • Wash the cells in the 6-well plate twice with ice-cold PBS.

  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation status of IKK and IκB.

  • Centrifuge at 14,000 × g for 15 min at 4°C. Collect the supernatant and quantify protein using a BCA assay.

  • Resolve 30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block with 5% non-fat milk for 1 hour, then probe overnight at 4°C with primary antibodies against iNOS, COX-2, p-NF-κB p65, and β-actin (loading control).

  • Wash, incubate with HRP-conjugated secondary antibodies, and visualize using ECL substrate.

Data Presentation & Expected Outcomes

The table below summarizes representative quantitative data demonstrating the enhanced efficacy of 3,4-dimethyl substitution compared to the parent cinnamic acid. A valid assay will show dose-dependent inhibition of NO and cytokines at concentrations well below the cytotoxic threshold.

Table 1: Representative Anti-Inflammatory Profiling in LPS-Stimulated RAW 264.7 Cells

CompoundCell Viability (IC₅₀, µM)NO Inhibition (IC₅₀, µM)TNF-α Reduction at 50 µM (%)IL-6 Reduction at 50 µM (%)
Cinnamic Acid (Control) > 20085.4 ± 4.222.5 ± 3.118.0 ± 2.4
3,4-Dimethylcinnamic Acid > 20032.1 ± 2.865.2 ± 4.558.4 ± 3.9
3,4-Dimethoxycinnamic Acid > 20028.5 ± 2.168.1 ± 3.861.2 ± 4.1
Dexamethasone (Pos. Control) > 1005.2 ± 0.689.1 ± 2.292.3 ± 1.8

Note: Data represents theoretical standard values based on structure-activity relationship (SAR) trends observed in cinnamic acid derivative literature.

References

  • Cinnamic Acid Derivatives and Their Biological Efficacy Source: MDPI URL:[Link][1]

  • Cinnamein Inhibits the Induction of Nitric Oxide and Proinflammatory Cytokines in Macrophages, Microglia and Astrocytes Source: PubMed / NIH URL:[Link][5]

  • Anti-inflammatory activity of hydroxycinnamic acid derivatives isolated from corn bran in lipopolysaccharide-stimulated Raw 264.7 macrophages Source: PubMed / NIH URL:[Link][3]

  • Enhanced anti-inflammatory potential of cinnamate-zinc layered hydroxide in lipopolysaccharide-stimulated RAW 264.7 macrophages Source: PMC - NIH URL:[Link][6]

  • Discovery of new cinnamic derivatives as anti‐inflammatory agents for treating acute lung injury in mice Source: ResearchGate URL:[Link][4]

  • Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid Source: Journal of Applied Pharmaceutical Science URL:[Link][2]

Sources

Techniques for the esterification and amidation of 3,4-Dimethylcinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes robust, field-tested protocols for the derivatization of 3,4-Dimethylcinnamic acid , a scaffold critical in the development of anti-fibrotic (Tranilast analogs) and anti-inflammatory agents.

Executive Summary & Chemical Profile

3,4-Dimethylcinnamic acid presents a unique reactivity profile due to the inductive effect (


) of the two methyl groups on the phenyl ring. This electron density is conjugated through the 

-unsaturated system, slightly reducing the electrophilicity of the carbonyl carbon compared to unsubstituted cinnamic acid. Consequently, standard "textbook" protocols often suffer from sluggish kinetics or incomplete conversion.

This guide provides optimized workflows that account for these electronic effects, prioritizing Acid Chloride Activation for steric bulk and Carbodiimide Coupling for functional group tolerance.

Key Physiochemical Parameters
ParameterValueImplications for Synthesis
Molecular Weight 176.21 g/mol Standard stoichiometry calculations.
pKa ~4.5Slightly less acidic than cinnamic acid (pKa 4.44); requires stronger activation for difficult amines.
Solubility Low in H2O; High in EtOH, DCM, DMFReactions require organic solvents (DCM/DMF).
Stability Light SensitiveProtect reaction vessels from direct UV to prevent

isomerization or [2+2] cycloaddition.

Module A: Esterification Strategies

Protocol A1: The Acid Chloride Method (High Yield / Scale-Up)

Best for: Primary/Secondary alcohols, scale-up (>5g), and sterically hindered substrates. Mechanism: Irreversible activation using Thionyl Chloride (


).
Reagents & Equipment
  • Substrate: 3,4-Dimethylcinnamic acid (1.0 eq)

  • Activator: Thionyl Chloride (

    
    ) (1.5 - 2.0 eq)
    
  • Catalyst: DMF (anhydrous, 2-3 drops) - Critical for forming the Vilsmeier intermediate.

  • Solvent: Toluene (preferred for higher bp) or DCM.

  • Nucleophile: Target Alcohol (1.1 eq).

  • Base: Pyridine or Triethylamine (1.2 eq) (for the alcoholysis step).

Step-by-Step Protocol
  • Activation: In a flame-dried round-bottom flask (RBF) equipped with a reflux condenser and a gas trap (NaOH scrubber), suspend 3,4-Dimethylcinnamic acid in dry Toluene (5 mL/mmol).

  • Catalysis: Add 2 drops of anhydrous DMF.

  • Addition: Add

    
     dropwise at room temperature.
    
  • Reflux: Heat to 75°C for 2–3 hours. The suspension should clear, indicating conversion to the acid chloride.

    • QC Check: Aliquot 50 µL into MeOH. TLC should show the methyl ester (less polar) and no starting acid.

  • Evaporation: Remove solvent and excess

    
     under reduced pressure. Do not overheat  (>45°C) to avoid polymerization of the double bond.
    
  • Coupling: Re-dissolve the crude yellow oil (acid chloride) in dry DCM. Cool to 0°C.

  • Nucleophilic Attack: Add the Target Alcohol mixed with Pyridine (1.2 eq) dropwise.

  • Work-up: Stir at RT for 4 hours. Quench with 1M HCl (removes pyridine), wash with Sat. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , then Brine. Dry over 
    
    
    
    .
Protocol A2: Steglich Esterification (Mild Conditions)

Best for: Acid-sensitive alcohols, complex natural products, small scale (<100mg).

Reagents
  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq).

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq).

  • Solvent: Anhydrous DCM.[1]

Step-by-Step Protocol
  • Dissolve 3,4-Dimethylcinnamic acid (1.0 eq) and the Target Alcohol (1.0 eq) in anhydrous DCM (0.1 M).

  • Add DMAP (0.1 eq).

  • Cool to 0°C.

  • Add DCC (1.1 eq) dissolved in minimal DCM dropwise.

  • Observation: A white precipitate (dicyclohexylurea, DCU) will form within 15 minutes.[1]

  • Stir at 0°C for 1 hour, then warm to RT overnight.

  • Filtration: Filter off the DCU precipitate through a Celite pad.

  • Purification: Concentrate filtrate and purify via Flash Chromatography.

Module B: Amidation Strategies

Amide bonds in cinnamic derivatives often exhibit biological activity (e.g., antiallergics). The EDC/HOBt method is preferred here to suppress racemization (if chiral amines are used) and prevent N-acylurea side products.

Protocol B1: EDC/HOBt Coupling (Standard)

Best for: Medicinal chemistry libraries, chiral amines.

Reagents
  • Coupling Agent: EDC.HCl (1.2 eq).

  • Additive: HOBt (hydroxybenzotriazole) (1.2 eq) or Oxyma Pure.

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq).

  • Solvent: DMF or DCM/DMF (9:1).

Step-by-Step Protocol
  • Pre-activation: Dissolve 3,4-Dimethylcinnamic acid (1.0 eq) in DMF. Add HOBt (1.2 eq) and EDC.HCl (1.2 eq). Stir for 15 minutes at RT.

    • Why? This forms the active OBt-ester, which is less prone to side reactions than the O-acylisourea.

  • Amine Addition: Add the Target Amine (1.1 eq) and DIPEA (2.0 eq).

  • Reaction: Stir at RT for 12–16 hours.

  • Work-up (Critical):

    • Dilute with EtOAc (excess).

    • Wash 1: 1M HCl or 5% Citric Acid (removes unreacted amine/EDC).

    • Wash 2: Sat.

      
       (removes unreacted acid/HOBt).
      
    • Wash 3: Brine (removes DMF).

  • Isolation: Dry organic layer (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and concentrate.[2] Recrystallize from EtOH if solid.
    

Visual Workflows

Workflow 1: Acid Chloride Divergent Synthesis

This diagram illustrates the pathway for generating both esters and amides via the reactive acid chloride intermediate.

AcidChloridePath Start 3,4-Dimethylcinnamic Acid Activation Activation (SOCl2, cat. DMF, 75°C) Start->Activation Intermediate Acid Chloride (Reactive Intermediate) Activation->Intermediate - SO2, - HCl Reactant1 + Alcohol (R-OH) + Pyridine Intermediate->Reactant1 Path A Reactant2 + Amine (R-NH2) + Et3N Intermediate->Reactant2 Path B Path1 Path A: Esterification Path2 Path B: Amidation Product1 Target Ester Reactant1->Product1 0°C to RT Product2 Target Amide Reactant2->Product2 0°C to RT

Caption: Divergent synthesis via Acid Chloride activation. Note the requirement for base (Pyridine/Et3N) in the second step to scavenge HCl.

Workflow 2: Direct Carbodiimide Coupling

This diagram details the "One-Pot" Steglich/EDC coupling mechanism.

CouplingPath Mix Mixture: Acid + Coupling Agent (EDC/DCC) + Additive (HOBt/DMAP) ActiveEster Active Ester Intermediate (O-Acylisourea / OBt-ester) Mix->ActiveEster Activation (15-30 min) Nucleophile Add Nucleophile (Amine or Alcohol) ActiveEster->Nucleophile Byproduct Byproduct Precipitate (Urea / DCU) Nucleophile->Byproduct Side Product Formation Final Final Derivative (Amide/Ester) Nucleophile->Final Coupling

Caption: Direct coupling workflow. The formation of the Urea byproduct drives the equilibrium toward the product.

Analytical Quality Control

To ensure the integrity of the synthesized 3,4-dimethylcinnamic derivatives, the following QC parameters are recommended.

H-NMR Diagnostic Signals (CDCl3, 400 MHz)
Proton EnvironmentChemical Shift (

)
MultiplicityDiagnostic Note
Alkene (

)
6.30 – 6.45 ppmDoublet (

Hz)
Confirms Trans (

) geometry.
Alkene (

)
7.55 – 7.70 ppmDoublet (

Hz)
Deshielded by phenyl ring.
Aromatic Methyls 2.25 – 2.30 ppmSinglet (6H)Distinctive integration for 3,4-dimethyl.
Amide N-H 5.80 – 8.00 ppmBroad SingletDisappears with

shake.
Troubleshooting Guide
  • Issue: Low Yield in Amidation.

    • Cause: The 3,4-dimethyl substitution increases electron density, making the carbonyl less electrophilic.

    • Solution: Switch from EDC coupling to the Acid Chloride method (Protocol A1) and reflux the

      
       step for at least 3 hours.
      
  • Issue: Polymerization.

    • Cause: Overheating the

      
      -unsaturated system.
      
    • Solution: Add a radical inhibitor (e.g., BHT) if distilling high-boiling esters; keep bath temp <80°C.

References

  • Optimization of N-Amidation of Cinnamic Acid. Malaysian Journal of Analytical Sciences. (2024). Detailed optimization of EDC coupling conditions for substituted cinnamic acids.

  • Synthesis of Cinnamoyl Chloride via Thionyl Chloride. Nii.ac.jp. Comparative study of thionyl chloride vs. phosgene for cinnamoyl chloride synthesis.

  • Fischer Esterification Protocols. OperaChem. General procedures for acid-catalyzed esterification and Dean-Stark usage.

  • Steglich Esterification Mechanism & Protocol. Master Organic Chemistry. Mechanistic insights into DCC/DMAP coupling.

  • Facile Amidation of Hydroxycinnamic Acids. MDPI. Protocols for amidation of phenolic cinnamic acids using DCC.

Sources

Application Note: 3,4-Dimethylcinnamic Acid as a High-Efficiency Photoreactive Building Block for Advanced Polymeric Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Cinnamic acid and its derivatives are highly valued in polymer science due to their dual functionality: a carboxylic acid group for polycondensation or grafting, and an


-unsaturated double bond that undergoes reversible 1[1]. While unsubstituted cinnamic acid is a standard building block, it typically requires high-energy UV light (often <300 nm) for efficient dimerization. This poses a significant limitation when encapsulating sensitive biological payloads (e.g., proteins, live cells) or when utilizing polymer backbones susceptible to UV degradation[2].

The integration of 3,4-Dimethylcinnamic acid (3,4-DMCA) into polymer architectures overcomes these limitations. The electron-donating methyl groups at the 3 and 4 positions of the phenyl ring fundamentally alter the photophysical and steric landscape of the resulting polymer:

  • Bathochromic Shift (Causality): The inductive (+I) and hyperconjugative effects of the methyl groups increase the electron density of the conjugated

    
    -system. This lowers the 
    
    
    
    transition energy, shifting the absorption maximum (
    
    
    ) towards the UVA region (320–365 nm). Consequently, photocrosslinking can be achieved using safer, longer-wavelength light.
  • Steric Modulation of Free Volume: In solid-state polymer films, dimerization efficiency depends on the pre-alignment of the double bonds (Schmidt’s topochemical postulates). The steric bulk of the dimethyl groups disrupts tight

    
     stacking, increasing the polymer's free volume and lowering the glass transition temperature (
    
    
    
    ). This enhanced chain mobility allows reactive sites to more easily diffuse into the required interaction distance (< 4.2 Å), paradoxically increasing the overall conversion rate at room temperature.
  • Amphiphilic Self-Assembly: The addition of two hydrophobic methyl groups significantly increases the monomer's partition coefficient (logP). When grafted onto hydrophilic backbones, 3,4-DMCA acts as a hydrophobic anchor, driving spontaneous self-assembly into micelles or nanoparticles in aqueous solutions prior to photocrosslinking[3].

Comparative Data Presentation

To guide material selection and experimental design, Table 1 summarizes the physicochemical shifts induced by 3,4-dimethyl substitution compared to the unsubstituted baseline.

Table 1: Comparative Photophysical and Physicochemical Parameters

ParameterUnsubstituted Cinnamic Acid3,4-Dimethylcinnamic Acid (3,4-DMCA)Causality / Impact on Polymeric System
Absorption

~270 nm~310 - 320 nmElectron donation shifts absorption, enabling UVA crosslinking.
Crosslinking Wavelength 254 - 300 nm (UVB/UVC)320 - 365 nm (UVA)Protects sensitive payloads (e.g., drugs, biologics) from UV damage.
Steric Hindrance LowModerate to HighIncreases polymer free volume; alters solid-state packing and

.
Hydrophobicity (logP) ~2.13~3.0 - 3.2Enhances micellar self-assembly in amphiphilic block copolymers.
Cycloaddition Reversibility High (<260 nm)High (<260 nm)Enables shape-memory effects and stimuli-responsive degradation.

Photochemical Pathway & Experimental Workflow

The fundamental mechanism driving the utility of 3,4-DMCA is the reversible [2+2] cycloaddition. Upon UVA irradiation, the excited double bonds dimerize to form a robust truxillic or truxinic acid cyclobutane core, creating a covalent crosslink[2].

Photochemical_Mechanism A Linear Polymer (3,4-DMCA Pendants) B Excited State (Singlet/Triplet) A->B UVA (365 nm) Photoexcitation C Crosslinked Network (Truxillic Acid Core) B->C [2+2] Cycloaddition (Distance < 4.2 Å) C->A UVC (<260 nm) Photocleavage

Photochemical [2+2] cycloaddition pathway of 3,4-DMCA functionalized polymers.

Workflow S1 S1 S2 2. Polymer Grafting (Esterification onto Backbone) S1->S2 S3 3. Self-Assembly & Casting (Micellization or Film Formation) S2->S3 S4 4. UVA Photocrosslinking (365 nm Irradiation) S3->S4 S5 5. Validation & Analysis (Gel Fraction, FTIR, Rheology) S4->S5

End-to-end workflow for the synthesis and validation of 3,4-DMCA polymeric systems.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of a 3,4-DMCA-grafted poly(vinyl alcohol) (PVA) system and its subsequent photocrosslinking. These methodologies are designed as self-validating systems, ensuring that successful execution at each step is analytically verifiable.

Protocol 1: Synthesis of 3,4-DMCA Grafted Poly(vinyl alcohol) (PVA-DMCA)

Objective: To covalently attach 3,4-DMCA to a hydrophilic PVA backbone via esterification, creating a photo-responsive amphiphilic polymer.

Materials:

  • 3,4-Dimethylcinnamic acid (3,4-DMCA, >98% purity)

  • Poly(vinyl alcohol) (PVA, Mw ~89,000, 99% hydrolyzed)

  • Thionyl chloride (

    
    )
    
  • Anhydrous N-Methyl-2-pyrrolidone (NMP) and Dichloromethane (DCM)

  • Triethylamine (TEA, acid scavenger)

Step-by-Step Methodology:

  • Monomer Activation (Acyl Chloride Formation):

    • Action: Suspend 5.0 g of 3,4-DMCA in 25 mL of anhydrous DCM. Add 3.0 mL of thionyl chloride and a catalytic drop of DMF. Reflux at 45°C for 4 hours under a nitrogen atmosphere.

    • Expert Insight (Causality): Direct esterification of the carboxylic acid with PVA is thermodynamically unfavorable and sterically hindered by the dimethyl groups. Converting 3,4-DMCA to an acyl chloride creates a highly reactive electrophile, driving the subsequent esterification to high yields.

    • Validation Checkpoint: Remove excess

      
       and DCM under reduced pressure. The resulting 3,4-dimethylcinnamoyl chloride should present as a yellowish oil/solid. FTIR must show a shift of the carbonyl peak from ~1680 
      
      
      
      (acid) to ~1750
      
      
      (acyl chloride), with the complete disappearance of the broad O-H stretch.
  • Polymer Grafting (Esterification):

    • Action: Dissolve 2.0 g of PVA in 40 mL of anhydrous NMP at 90°C. Cool to 50°C and add 2.5 mL of TEA.

    • Action: Dissolve the synthesized 3,4-dimethylcinnamoyl chloride in 10 mL of anhydrous NMP. Add this solution dropwise to the PVA solution over 30 minutes under vigorous stirring. Maintain the reaction at 50°C for 12 hours.

    • Expert Insight (Causality): TEA serves a dual purpose: it neutralizes the HCl byproduct (preventing acid-catalyzed degradation of the PVA backbone) and acts as a nucleophilic catalyst to accelerate the reaction.

  • Purification:

    • Action: Precipitate the reaction mixture into an excess of cold diethyl ether. Recover the polymer by filtration, redissolve in DMF, and reprecipitate in ethanol/water (80:20 v/v) to remove unreacted monomer and TEA-HCl salts. Dry under vacuum at 40°C for 24 hours.

    • Validation Checkpoint:

      
      H-NMR (in DMSO-
      
      
      
      ) should reveal new aromatic peaks (7.0–7.5 ppm) and vinylic protons (6.4 and 7.6 ppm), confirming successful grafting. The degree of substitution (DS) can be calculated by integrating the vinylic protons against the PVA backbone protons.
Protocol 2: UVA-Induced Photocrosslinking and Gel Fraction Validation

Objective: To induce [2+2] cycloaddition of the grafted 3,4-DMCA moieties and quantify the resulting network density.

Step-by-Step Methodology:

  • Film Casting:

    • Action: Dissolve 0.5 g of PVA-DMCA in 10 mL of DMSO. Cast the solution onto a clean glass Petri dish and dry in a vacuum oven at 60°C until a constant weight is achieved (forming a film of ~100

      
      m thickness).
      
  • UVA Irradiation:

    • Action: Place the film under a 365 nm UVA LED lamp (intensity: 20 mW/

      
      ). Irradiate for 15 minutes at room temperature.
      
    • Expert Insight (Causality): The 365 nm wavelength is specifically chosen to align with the bathochromically shifted

      
       of 3,4-DMCA. This avoids the high-energy UVB/UVC range, preventing unwanted chain scission in the PVA backbone.
      
    • Validation Checkpoint (In-situ): Monitor the crosslinking via UV-Vis spectroscopy. The characteristic absorption band of the conjugated double bond (~315 nm) will progressively decrease as the double bonds are consumed to form the cyclobutane rings.

  • Gel Fraction Analysis (Self-Validation):

    • Action: Weigh the initial crosslinked film (

      
      ). Immerse the film in DMSO at 50°C for 48 hours to extract any uncrosslinked polymer chains.
      
    • Action: Remove the swollen film, dry it under vacuum at 60°C to a constant weight, and record the final weight (

      
      ).
      
    • Calculation: Gel Fraction (%) =

      
      .
      
    • Expert Insight (Causality): A high gel fraction (>90%) validates that the steric hindrance of the 3,4-dimethyl groups did not impede the topochemical requirements for dimerization, confirming that the increased free volume compensated for the steric bulk.

Translational Applications

The unique properties of 3,4-DMCA-based polymers make them highly suitable for advanced biomedical and engineering applications[2]. The ability to crosslink under mild UVA light allows for the in-situ formation of hydrogels encapsulating live cells or sensitive biologics. Furthermore, because the [2+2] cycloaddition is reversible upon exposure to UVC light (<260 nm), these polymers can be utilized in shape-memory materials, photo-degradable drug delivery depots, and 4[4].

References

  • Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications Source: ResearchGate / RSC Advances URL
  • Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications Source: RSC Publishing URL
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities Source: Journal of Chemical and Pharmaceutical Research URL
  • Design and Effects of the Cinnamic Acids Chemical Structures as Organocatalyst on the Polymerization of Benzoxazines Source: MDPI URL

Sources

Troubleshooting & Optimization

Purification of crude 3,4-Dimethylcinnamic acid by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3,4-Dimethylcinnamic acid is a lipophilic organic acid, typically synthesized via the Knoevenagel condensation of 3,4-dimethylbenzaldehyde and malonic acid. Crude samples often contain unreacted aldehyde, malonic acid residues, decarboxylated by-products (3,4-dimethylstyrene), and trace catalyst (piperidine/pyridine).

This guide provides a validated protocol for purification via mixed-solvent recrystallization . The presence of the hydrophobic 3,4-dimethylphenyl group combined with the hydrophilic carboxylic acid tail makes Ethanol/Water (EtOH/H₂O) the standard solvent system, balancing solubility and recovery yield.

Physicochemical Profile
PropertyData / Characteristic
Functional Group

-unsaturated carboxylic acid
Solubility (Hot) High in Ethanol, Methanol, Ethyl Acetate
Solubility (Cold) Low in Water, Hexanes
Common Impurities 3,4-Dimethylbenzaldehyde (starting material), Polymerized by-products (yellow/brown gums)
pKa ~4.4 (Carboxylic acid proton)

Solvent System Selection Strategy

The choice of solvent is critical for yield and purity.[1][2] We utilize a Two-Solvent System (Solvent/Anti-solvent).

  • Primary Solvent (Good): Ethanol (95% or Absolute). Dissolves the acid readily at elevated temperatures (

    
    C).
    
  • Anti-Solvent (Poor): Water. Drastically reduces solubility of the acid upon cooling but retains polar impurities (like unreacted malonic acid or salts).

Scientific Rationale: The methyl groups at positions 3 and 4 increase the lipophilicity of the aromatic ring compared to unsubstituted cinnamic acid. Therefore, a slightly higher ratio of ethanol may be required compared to simpler analogs to prevent premature "oiling out" before crystallization occurs.

Validated Experimental Protocol

Step-by-Step Methodology

Reagents:

  • Crude 3,4-Dimethylcinnamic acid[3]

  • Ethanol (EtOH)

  • Deionized Water (

    
    )
    
  • Activated Charcoal (optional, for decolorization)

Workflow:

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum hot EtOH (~70-75°C) to just dissolve the solid.

    • Note: If the solution is dark yellow/brown, add 1-2% w/w activated charcoal and stir for 5 mins, then filter hot through Celite to remove charcoal.

  • Cloud Point Induction:

    • Maintain the solution at a gentle boil.

    • Add hot

      
       dropwise via pipette.
      
    • Stop immediately when a persistent turbidity (cloudiness) remains.

  • Saturation Adjustment:

    • Add a few drops of hot EtOH until the solution becomes clear again.

    • Why? This ensures the solution is saturated but not supersaturated to the point of immediate precipitation, preventing the trapping of impurities.

  • Crystallization:

    • Remove from heat.[4] Allow to cool to Room Temperature (RT) slowly (over 30-60 mins).

    • Critical: Do not disturb the flask. Agitation induces small, impure crystals.

    • Once at RT, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Filtration & Drying:

    • Filter via vacuum filtration (Buchner funnel).[4]

    • Wash cake with ice-cold 50:50 EtOH/Water mixture.

    • Dry in a vacuum oven at 40-50°C (ensure temp is well below MP) or air dry.

Visualization: Workflow & Logic

Figure 1: Recrystallization Logic Flow

RecrystallizationWorkflow Start Start: Crude 3,4-Dimethylcinnamic Acid Dissolve Dissolve in min. Hot EtOH (75°C) Start->Dissolve ColorCheck Is solution dark/colored? Dissolve->ColorCheck Charcoal Add Activated Charcoal Filter Hot (Celite) ColorCheck->Charcoal Yes CloudPoint Add Hot Water until Turbid (Cloud Point) ColorCheck->CloudPoint No Charcoal->CloudPoint Clear Add drops of Hot EtOH to clear CloudPoint->Clear Cooling Slow Cool to RT -> Ice Bath (0°C) Clear->Cooling Filter Vacuum Filter & Wash (Cold EtOH/H2O) Cooling->Filter Dry Dry (Vac Oven < MP) Filter->Dry End Pure Crystals Dry->End

Caption: Standard workflow for mixed-solvent recrystallization of cinnamic acid derivatives.

Troubleshooting Guide

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, oily droplets form at the bottom of the flask as it cools. Cause: The temperature at which the solute becomes insoluble is higher than its melting point in the solvent mixture. This is common with methylated aromatics. Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of more Ethanol (increases solubility, lowering the saturation temp).

  • Cool more slowly (wrap flask in a towel/foil).

  • Seed the solution with a pure crystal of 3,4-dimethylcinnamic acid at the cloud point.

Issue: Low Yield

Symptom: Very few crystals form even after icing. Cause: Too much solvent (EtOH) was used, or the anti-solvent (Water) ratio is too low. Fix:

  • Evaporate 20-30% of the solvent on a rotary evaporator.

  • Re-heat and add more water to reach the cloud point again.

  • Cool to 0°C.

Issue: Product Remains Yellow

Symptom: Crystals are structurally sound but retain a yellow hue. Cause: Conjugated impurities (likely oligomers of the starting aldehyde) trapped in the lattice. Fix:

  • Repeat recrystallization.[1][4][5][6]

  • Mandatory: Use activated charcoal during the hot dissolution phase.

  • Ensure the wash step (cold EtOH/H₂O) is thorough.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol/Water is an excellent alternative. Methanol is more polar than ethanol, which may slightly alter the solubility curve, often requiring less water to reach the cloud point.

Q: My product smells like cinnamon/almonds. Is this normal? A: A faint sweet/balsamic odor is characteristic of cinnamic acid derivatives. However, a strong "almond" smell indicates unreacted 3,4-dimethylbenzaldehyde . If strong, wash the solid with non-polar solvent (like Hexane) before recrystallization, as the aldehyde is very soluble in hexane while the acid is not.

Q: Does this remove the cis isomer? A: Knoevenagel condensation predominantly produces the trans (E)-isomer. If trace cis (Z)-isomer is present, recrystallization is effective at removing it because the trans isomer packs much more efficiently into the crystal lattice, while the cis isomer tends to stay in the mother liquor.

Q: What is the melting point I should look for? A: While specific literature on the dimethyl analog is less ubiquitous than the dimethoxy (MP ~180°C) or unsubstituted (MP ~133°C) variants, substituted cinnamic acids generally melt between 160°C and 190°C . A sharp range (


C difference) indicates high purity.
  • Note: Always compare against a reference standard or CoA if available.

Troubleshooting Logic Diagram

Figure 2: Diagnostic Decision Tree

Troubleshooting Problem Identify Problem Oiling Oiling Out (Droplets) Problem->Oiling Color Yellow/Brown Crystals Problem->Color Yield Low Yield Problem->Yield FixOil1 Re-heat to dissolve Oiling->FixOil1 FixColor2 Use Activated Charcoal Color->FixColor2 FixYield1 Evaporate excess solvent Yield->FixYield1 FixOil2 Add more EtOH FixOil1->FixOil2 FixOil3 Seed with pure crystal FixOil2->FixOil3 FixColor1 Recrystallize again FixColor2->FixColor1 FixYield2 Add more Water (Anti-solvent) FixYield1->FixYield2

Caption: Rapid diagnostic tree for common recrystallization failures.

References

  • BenchChem. (2025).[1][7] A Detailed Protocol for the Purification of 3-Methylcinnamic Acid via Recrystallization. (Protocol adapted for Dimethyl analog due to structural homology). Link

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.[2] (General principles of solvent selection and cooling rates). Link

  • ChemicalBook. (2017). Synthesis and Purification of 3,4-Dimethoxycinnamic acid. (Reference for Knoevenagel condensation impurity profiles). Link

  • PubChem. (2025).[8] 3,4-Dimethoxycinnamic acid Compound Summary. (Used for physicochemical property comparison).[5][9] Link

Sources

Side reactions and byproduct formation in Perkin reaction for cinnamic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Perkin Reaction Troubleshooting & Byproduct Mitigation . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with low yields, intractable tars, and unexpected impurities during the synthesis of cinnamic acids.

The Perkin reaction—an aldol-type condensation between an aromatic aldehyde and an acid anhydride mediated by a weak base—is deceptively simple on paper. In practice, the harsh thermal conditions required (often 170–180°C) make it a thermodynamic minefield of competing side reactions. This guide deconstructs the mechanistic causality behind these failures and provides self-validating protocols to ensure your synthesis succeeds.

Part 1: Mechanistic Flow and Byproduct Origin

To troubleshoot effectively, we must first visualize where the reaction diverges from the intended pathway. The diagram below maps the primary synthesis route against the most common thermodynamic and kinetic traps.

PerkinTroubleshooting Start Aromatic Aldehyde + Acid Anhydride Enolate Enolate Formation (Base Catalyzed) Start->Enolate Weak Base (NaOAc) Byprod2 Cannizzaro Reaction (Alcohol + Acid Salt) Start->Byprod2 Strong Base Used Byprod3 Oxidation/Polymerization (Resinous Tar) Start->Byprod3 Prolonged Heat / O2 Byprod4 Anhydride Hydrolysis (Acetic Acid) Start->Byprod4 Moisture Present Aldol Aldol-Type Addition (Alkoxide Intermediate) Enolate->Aldol Nucleophilic Attack MainProd Dehydration & Hydrolysis (Cinnamic Acid) Aldol->MainProd Heat (170-180°C) Byprod1 Decarboxylation (Styrene Derivatives) Aldol->Byprod1 Excessive Heat (>180°C)

Logical relationship of main Perkin reaction pathway vs. competing byproduct formations.

Part 2: Frequently Asked Questions (FAQs) - Causality & Troubleshooting

Q1: Why is my reaction yielding a dark, resinous tar instead of crystalline cinnamic acid? A1: The formation of 1 is a notorious hallmark of the Perkin reaction[1]. This is typically caused by the self-condensation or polymerization of benzaldehyde under high temperatures (170–180°C) for prolonged periods (4–8 hours)[2]. Furthermore, benzaldehyde readily oxidizes to benzoic acid upon exposure to air, which can catalyze unwanted side reactions[1].

  • Causality & Fix: Always use freshly distilled benzaldehyde. Monitor the reaction via Thin Layer Chromatography (TLC) to avoid "overcooking" the mixture. If the reaction reaches completion at 3 hours, do not continue heating for the standard 5 hours.

Q2: How do I prevent the formation of styrenes (decarboxylation byproducts)? A2: The intermediate acetoxy carboxylate or the final cinnamic acid can undergo a minor but problematic 3, yielding alkene (styrene) derivatives[3].

  • Causality & Fix: Decarboxylation is highly temperature-dependent. Ensure your oil bath or heating block is strictly regulated and does not exceed 180°C. If decarboxylation persists, consider alternative milder methodologies like the Knoevenagel-Doebner condensation, which operates at lower temperatures.

Q3: My yield is low, and I detected benzyl alcohol in my GC-MS. Is the Cannizzaro reaction competing? A3: Yes. The 4 is a disproportionation redox reaction where non-enolizable aldehydes form a primary alcohol and a carboxylic acid salt[4].

  • Causality & Fix: This occurs if the base used is too strong. The Perkin reaction 5 (e.g., anhydrous Sodium Acetate)[5]. Ensure you are not accidentally using strong hydroxides or alkoxides, which will immediately trigger the Cannizzaro pathway.

Q4: Why did my reaction fail to proceed entirely, yielding mostly unreacted starting material? A4: The most common culprit is moisture. The Perkin reaction is highly sensitive to water, which rapidly1 into acetic acid[1].

  • Causality & Fix: Water destroys the electrophile (anhydride) and neutralizes the basicity of the acetate catalyst. All glassware must be oven-dried. Crucially, the sodium acetate must be fused (heated until it melts and resolidifies) immediately before use to remove water of crystallization[1].

Part 3: Quantitative Data on Substituent Effects

The electronic nature of the aromatic aldehyde drastically impacts the reaction kinetics and the propensity for byproduct formation[3].

Substituent on BenzaldehydeYield (%)Electronic EffectPrimary Byproduct Risk
H (Unsubstituted)70-75NeutralResinous tar (Moderate)
4-NO₂ 82Electron-WithdrawingMinimal
2-NO₂ 75Electron-WithdrawingMinimal
4-Cl 52Weakly Electron-WithdrawingModerate tar
4-Me 33Electron-DonatingHigh tar / Unreacted SM
4-MeO 30Strongly Electron-DonatingHigh tar / Unreacted SM

Data synthesized from Longdom Publishing mechanistic review[3]. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack and minimizing the time available for thermal decomposition. Electron-donating groups drastically reduce yield and increase the likelihood of resinous byproducts due to prolonged heating requirements.

Part 4: Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol for the optimized synthesis of trans-cinnamic acid incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reagent Purification & Validation

  • Distill benzaldehyde under reduced pressure to remove benzoic acid impurities.

    • Validation: The distilled liquid must be perfectly colorless. A yellow tint indicates residual oxidation products.

  • Fuse sodium acetate (NaOAc) in a porcelain crucible over a Bunsen burner until it melts and water stops bubbling. Cool and grind into a fine powder.

    • Validation: The powder should be completely dry, free-flowing, and not clump to the sides of the mortar.

Step 2: Anhydrous Reaction Setup

  • In an oven-dried 100 mL round-bottom flask, combine 0.2 mol freshly distilled benzaldehyde, 0.3 mol acetic anhydride, and 0.1 mol fused NaOAc.

  • Attach a reflux condenser equipped with a calcium chloride drying tube.

    • Causality: The drying tube prevents atmospheric moisture from hydrolyzing the acetic anhydride during the long heating cycle[1].

Step 3: Controlled Heating & Monitoring

  • Heat the mixture in an oil bath at 170°C for 4 hours.

  • Validation (TLC): At the 3-hour mark, take a micro-aliquot. Run TLC (Hexane:EtOAc 8:2) against pure benzaldehyde. If the benzaldehyde spot is faint or absent, stop heating immediately to prevent resinification.

Step 4: Quenching and Basic Extraction

  • Pour the hot mixture into 100 mL of water containing a slight excess of sodium carbonate (Na₂CO₃). Boil for 15 minutes.

    • Causality: This hydrolyzes unreacted acetic anhydride and converts the synthesized cinnamic acid into water-soluble sodium cinnamate.

    • Validation: Check the solution with pH indicator paper. It must be >8.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Causality: This critical step removes unreacted benzaldehyde, styrene byproducts, and resinous tar, leaving the pure product isolated in the aqueous phase.

Step 5: Acidification

  • Treat the aqueous phase with activated charcoal, boil for 5 minutes, and filter hot.

  • Cool the filtrate and acidify with concentrated HCl dropwise until precipitation is complete.

    • Validation: Check pH. It must be <2. A dense white precipitate of cinnamic acid will form.

Step 6: Isolation and Recrystallization

  • Filter the precipitate under vacuum and wash with ice-cold water.

  • Recrystallize from an ethanol/water mixture.

    • Validation: Dry the crystals and determine the melting point. Pure trans-cinnamic acid melts sharply at 133°C. A depressed or broad melting point indicates residual benzoic acid or styrene impurities.

References

  • Title: Explain the Cannizzaro and Perkin reaction with mechanism Source: AskFilo URL: [Link]

  • Title: A Concise Introduction of Perkin Reaction Source: Longdom Publishing URL: [Link]

  • Title: Perkin Reaction Mechanism: Steps, Examples & Applications Source: Vedantu URL: [Link]

Sources

Optimizing reaction conditions for the amidation of 3,4-Dimethylcinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base & Troubleshooting Portal for Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the unique mechanistic challenges associated with the amidation of 3,4-Dimethylcinnamic acid. Because this substrate features an electrophilic


-unsaturated system and a lipophilic dimethyl-substituted aromatic ring, standard peptide coupling protocols often fail, leading to poor yields, precipitation, or complex byproduct mixtures.

This portal provides field-proven causality analyses, a self-validating protocol, and quantitative data to ensure your synthesis is robust and scalable.

Reaction Optimization Workflow

AmidationWorkflow A 3,4-Dimethylcinnamic Acid (Substrate) B Carboxyl Activation (e.g., EDC.HCl / HOBt or T3P) A->B Add Coupling Reagent C Amine Nucleophile Addition (Strict Temp & Base Control) B->C Active Ester Formation D Desired Cinnamide Product (High Yield, Retention of (E)-Geometry) C->D Amidation E Side Reaction: Michael Addition C->E Excess Amine / High Temp F Side Reaction: Deconjugative Isomerization C->F Strong Base (e.g., tBuOK)

Amidation workflow of 3,4-Dimethylcinnamic acid showing optimized pathways and side reactions.

Troubleshooting Guides & FAQs

Q1: Why am I observing a significant amount of a higher-molecular-weight byproduct instead of the desired 3,4-dimethylcinnamide? Root Cause (Causality): You are likely observing a Michael addition byproduct. The


-unsaturated double bond in 3,4-dimethylcinnamic acid is highly electrophilic. If the carboxylic acid is not activated quickly enough, or if the amine is highly nucleophilic (e.g., aliphatic amines) and added simultaneously, the amine will attack the 

-carbon via 1,4-conjugate addition rather than the carbonyl carbon[1]. Solution: Implement a strict pre-activation step. React the 3,4-dimethylcinnamic acid with your coupling reagent (e.g., EDC.HCl/HOBt) for at least 30 minutes before introducing the amine. This converts the acid into a highly reactive ester, ensuring that 1,2-addition (amidation) kinetically outcompetes 1,4-addition. Keep the temperature at 0 °C during amine addition.

Q2: My NMR shows a mixture of double-bond isomers (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 vs. 

unsaturation). How do I prevent deconjugation?
Root Cause (Causality): Deconjugative isomerization of

-unsaturated amides to their

-unsaturated analogues is a known side reaction that occurs under basic conditions. The

-protons (benzylic/allylic position) become relatively acidic. Strong unhindered bases deprotonate this position, forming an extended enolate that can reprotonate at the

-position, destroying the conjugated system. Solution: Eliminate strong bases from your protocol. If you must neutralize an amine hydrochloride salt, use a mild, sterically hindered base like DIPEA (N,N-Diisopropylethylamine). For highly sensitive substrates, switch to a base-free coupling system using the freebase form of your amine.

Q3: The 3,4-dimethyl substitution makes my starting material quite lipophilic, leading to precipitation during the reaction in DCM. What solvent system should I use? Root Cause (Causality): The addition of two methyl groups on the phenyl ring increases the hydrophobicity of the molecule. Furthermore, the rigid, planar structure promotes strong


 stacking. When activated (e.g., as an O-acylisourea intermediate), the complex can crash out of non-polar halogenated solvents like Dichloromethane (DCM), stalling the reaction.
Solution:  Switch to a polar aprotic solvent with superior solvating power for planar aromatic systems. Anhydrous Tetrahydrofuran (THF) is highly recommended. Studies have shown that EDC.HCl-mediated amidation of cinnamic acids in anhydrous THF at 60 °C provides optimal solubility and yields exceeding 93%[1].

Q4: What is the most efficient coupling reagent for scaling up this reaction while avoiding the hazards of HOBt? Root Cause (Causality): Traditional reagents like DCC generate insoluble dicyclohexylurea (DCU) that is notoriously difficult to remove without column chromatography, while HOBt poses severe explosive hazards on a large scale[2]. Solution: Propylphosphonic anhydride (T3P) is the industry standard for large-scale pharmaceutical amidation[2]. It offers exceptionally low epimerization/isomerization rates, and all its byproducts are completely water-soluble, allowing for purification via simple aqueous extraction. Alternatively, using EDC.HCl alone in THF simplifies the workup, as its urea byproduct is also water-soluble[1].

Quantitative Reagent Comparison

To facilitate data-driven decision-making, the following table summarizes the performance of various coupling conditions specifically applied to cinnamic acid derivatives.

Coupling ReagentSolventBaseTempTypical YieldByproduct ProfileScalability & Workup
EDC.HCl (alone) THFNone60 °C~93.1%Clean; minimal Michael additionHigh; Water-soluble urea, simple aqueous wash[1].
T3P (50% in EtOAc)EtOAcDIPEART90–98%Very low isomerizationVery High; Water-soluble byproducts, no explosive hazards[2].
EDC.HCl + HOBt DMFDIPEA0 °C to RT85–95%Low Michael additionModerate; HOBt presents explosive risks at scale.
DCC + DMAP DCMNoneRT70–80%DCU precipitationLow; Requires tedious filtration and chromatography.
Self-Validating Experimental Protocol

This protocol utilizes EDC.HCl in THF, optimized for the amidation of 3,4-Dimethylcinnamic acid. It is designed as a self-validating system , meaning you must confirm specific chemical milestones before proceeding to the next step, thereby preventing downstream failures.

Materials Required:

  • 3,4-Dimethylcinnamic acid (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • EDC.HCl (1.5 equiv)

  • Anhydrous THF (0.2 M relative to the acid)

  • Optional: DIPEA (2.5 equiv) if using an amine hydrochloride salt.

Step-by-Step Methodology:

  • Substrate Solvation: In an oven-dried, argon-purged round-bottom flask, dissolve 3,4-Dimethylcinnamic acid (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration. Stir until completely dissolved.

  • Carboxyl Activation: Add EDC.HCl (1.5 equiv) in one portion. Stir the suspension at room temperature for 45 minutes.

    • Validation Checkpoint 1 (Active Ester Formation): Spot the reaction mixture on a TLC plate (Eluent: 7:3 Hexanes/EtOAc, UV visualization at 254 nm). The starting acid spot must be completely consumed, replaced by a new, higher

      
       spot corresponding to the O-acylisourea active ester. Do not proceed to Step 3 until this is confirmed.  If unreacted acid remains, add an additional 0.2 equiv of EDC.HCl and stir for 15 more minutes.
      
  • Temperature Control: Once activation is validated, cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the kinetic pathway for Michael addition.

  • Amine Addition: Dissolve the amine (1.1 equiv) in a minimal amount of THF and add it dropwise over 5 minutes. If your amine is a hydrochloride salt, follow immediately with the dropwise addition of DIPEA (2.5 equiv).

  • Amidation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

    • Validation Checkpoint 2 (Reaction Completion): Analyze via LC-MS or TLC. The active ester intermediate must be fully consumed, and the product mass (

      
      ) should be the dominant peak.
      
  • Workup & Purification: Quench the reaction by adding an equal volume of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL).
  • Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), water, and brine.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Due to the water solubility of the EDC urea byproduct, the resulting 3,4-dimethylcinnamide is typically >95% pure and ready for downstream biological screening without column chromatography.
    
References
  • Title: OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS Source: Malaysian Journal of Analytical Sciences URL
  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)

Sources

HPLC Troubleshooting Center: Resolving Peak Tailing for 3,4-Dimethylcinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 3,4-Dimethylcinnamic acid.

Mechanistic Overview: Why Does 3,4-Dimethylcinnamic Acid Tail?

3,4-Dimethylcinnamic acid is a weak organic acid with a predicted


 of approximately 4.5. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), peak tailing (defined as a USP Tailing Factor 

)[1] for this analyte is rarely a random artifact; it is typically a deterministic outcome of competing retention mechanisms[2].

When the mobile phase pH is not strictly controlled, the carboxylic acid functional group exists in a dynamic equilibrium between its protonated (unionized, hydrophobic) and deprotonated (ionized, polar) states[3]. Because the unionized form partitions strongly into the C18 stationary phase while the ionized form elutes rapidly, this dual-state behavior manifests as a broadened, asymmetric, or severely tailed peak. Furthermore, secondary interactions between the analyte and residual active sites (e.g., metal impurities or unendcapped silanols) on the silica backbone can exacerbate this tailing[3].

Diagnostic Workflow

Before adjusting method parameters, you must isolate whether the tailing is chemical (analyte-stationary phase interactions) or physical (fluidic path/column bed geometry)[4].

HPLC_Troubleshooting Start Observe Peak Tailing (Asymmetry Factor > 1.2) Neutral Inject Neutral Marker (e.g., Toluene or Uracil) Start->Neutral Decision1 Does the neutral marker tail? Neutral->Decision1 Physical Physical Issue: Check fittings, tubing, and column void Decision1->Physical Yes Chemical Chemical Issue: Analyze Mobile Phase & Analyte pKa Decision1->Chemical No Decision2 Is Mobile Phase pH ≤ 2.5? Chemical->Decision2 AdjustPH Adjust pH to 2.0-2.5 (e.g., 0.1% H3PO4 or TFA) Decision2->AdjustPH No CheckOverload Check for Mass Overload Reduce Injection Vol/Conc Decision2->CheckOverload Yes

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Self-Validating Troubleshooting Protocols

Protocol A: The Neutral Marker Test (Isolating Physical vs. Chemical Tailing)

Rationale: Neutral compounds do not undergo acid-base ionization and are immune to secondary silanol interactions. If a neutral marker tails, the issue is physical (e.g., dead volume, column void)[4]. Steps:

  • Prepare a 10 µg/mL solution of a neutral marker (e.g., Toluene or Uracil) in your current mobile phase.

  • Inject 5 µL onto the column under your standard method conditions.

  • Calculate the USP Tailing Factor (

    
    ) at 5% peak height[1].
    
  • Validation: If

    
     for the neutral marker, inspect PEEK fittings for slippage[1], minimize extra-column tubing length[3], or replace the potentially collapsed column. If 
    
    
    
    , the physical system is intact; proceed to Protocol B.
Protocol B: Mobile Phase pH Suppression (Targeting Chemical Tailing)

Rationale: To prevent the partial ionization of 3,4-Dimethylcinnamic acid (


), the mobile phase pH must be strictly maintained at least 2 pH units below the 

[5]. Steps:
  • Prepare the aqueous mobile phase component.

  • Add an acidic modifier: Use 0.1% Trifluoroacetic acid (TFA) or 0.1% Phosphoric acid (

    
    ) to drop the pH to approximately 2.0 - 2.5[5].
    
  • Measure the pH of the aqueous portion before mixing with the organic modifier (Acetonitrile/Methanol) using a calibrated pH meter[6].

  • Equilibrate the column with the new mobile phase for at least 10 column volumes.

  • Inject the 3,4-Dimethylcinnamic acid sample.

  • Validation: A successful pH suppression will yield a sharp, symmetrical peak (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and a slight increase in retention time due to the enhanced hydrophobicity of the fully protonated acid.
    
Protocol C: Mitigating Mass Overload

Rationale: Injecting too much analyte saturates the stationary phase locally, causing the peak to tail (or sometimes front, depending on the adsorption isotherm)[7]. Steps:

  • Perform a serial dilution of your current sample (e.g., 1:2, 1:5, 1:10) using the initial mobile phase as the diluent.

  • Inject the diluted samples sequentially.

  • Validation: If the retention time shifts later and symmetry improves upon dilution, the original method suffered from mass overload[7]. Cap your injection mass below this established threshold.

Quantitative Optimization Guidelines

Use the following data tables to benchmark your system's performance and select the optimal mobile phase additives based on your detector setup.

Table 1: Impact of pH on 3,4-Dimethylcinnamic Acid Peak Symmetry
Mobile Phase pHAnalyte Ionization StateExpected USP Tailing Factor (

)
Chromatographic Outcome
pH 6.5 >99% Ionized (Deprotonated)1.0 - 1.2Low retention, elutes near void volume.
pH 4.5 ~50% Ionized / 50% Unionized1.8 - 3.0+Severe tailing, split peaks, poor reproducibility.
pH 2.5 >99% Unionized (Protonated)1.0 - 1.1Optimal retention, sharp and symmetrical peak.
Table 2: Recommended Acidic Modifiers for LC-UV vs. LC-MS
Acidic ModifierConcentrationApproximate pHDetector CompatibilityNotes
Phosphoric Acid (

)
0.1% v/v~2.1UV/DADExcellent UV transparency at low wavelengths; Not LC-MS compatible .
Trifluoroacetic Acid (TFA)0.05% - 0.1% v/v~2.0UV/DAD, LC-MSStrong ion-pairing agent; suppresses MS signal slightly but yields excellent peak shape[5].
Formic Acid (FA)0.1% v/v~2.7LC-MSMS-friendly; may not provide sufficient buffering capacity if the sample matrix is highly alkaline.

Frequently Asked Questions (FAQs)

Q: I am using a pure Water/Acetonitrile gradient. Why is my 3,4-Dimethylcinnamic acid peak tailing so badly? A: Pure water and acetonitrile lack buffering capacity. As the analyte travels through the column, local pH fluctuations cause the acid to toggle between its ionized and unionized states[3]. You must add an acidic modifier (like 0.1% Formic Acid or TFA) to lock the analyte into a single, protonated state[5].

Q: Does column end-capping matter for acidic compounds like cinnamic acid derivatives? A: While unendcapped silanols primarily cause tailing for basic compounds (via electrostatic attraction)[2], acidic compounds can still suffer from secondary interactions. Metal impurities in older Type-A silica columns can chelate with carboxylic acids[6]. Using modern, high-purity Type-B silica columns with thorough end-capping is recommended for optimal peak shape[2].

Q: My peak shape was perfect yesterday, but today it is tailing. The mobile phase hasn't changed. What happened? A: Sudden changes in peak shape across a batch of samples often indicate a physical issue, such as a developing void at the column inlet due to pressure shocks, or a partially blocked inlet frit from unfiltered sample particulates[1]. Run Protocol A (Neutral Marker Test) to verify. If the neutral marker tails, backflush the column (if permitted by the manufacturer) or replace the inlet frit/guard column[5].

Q: Can the sample diluent cause peak tailing? A: Yes. If your sample is dissolved in a solvent that is significantly stronger (e.g., 100% Acetonitrile) or has a vastly different pH than your initial mobile phase conditions, it can cause peak distortion and tailing. Always try to dissolve your sample in the initial mobile phase composition[5].

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. URL:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech, Inc. URL:[Link]

  • Axion Labs. "HPLC Peak Tailing." Axion Labs. URL: [Link]

  • PharmaGuru. "Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them." PharmaGuru. URL: [Link]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online. URL: [Link]

  • ResearchGate. "How can I prevent peak tailing in HPLC?" ResearchGate. URL: [Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Corporation. URL:[Link]

Sources

Scaling up the synthesis of 3,4-Dimethylcinnamic acid for industrial applications

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: DMCA-SCALE-2024 Subject: Optimization, Troubleshooting, and Engineering Controls for 3,4-Dimethylcinnamic Acid Synthesis

Executive Summary & Core Chemistry

Welcome to the Process Optimization Center. You are likely scaling the synthesis of 3,4-Dimethylcinnamic acid (3,4-DMCA) from gram-scale discovery to kilogram-scale pilot production.

The industrial "Gold Standard" for this transformation is the Knoevenagel Condensation followed by in situ decarboxylation. While the Perkin reaction is a classic alternative, it requires harsh conditions (180°C+) and acetic anhydride (regulated precursor). The Knoevenagel route, using Malonic Acid and 3,4-Dimethylbenzaldehyde , offers superior atom economy and milder conditions (80–100°C).

The Reaction Pathway

The synthesis proceeds in two distinct phases within a single reactor:

  • Condensation: Formation of the benzylidene malonic acid intermediate.

  • Decarboxylation: Thermal elimination of CO₂ to yield the

    
    -unsaturated acid.
    

G cluster_inputs Feedstock cluster_process Reactor Unit cluster_output Downstream Aldehyde 3,4-Dimethyl- benzaldehyde Condensation Condensation (80°C, 1-2h) Aldehyde->Condensation Malonic Malonic Acid (1.2 - 1.5 eq) Malonic->Condensation Base Cat. Piperidine Solvent: Pyridine Base->Condensation Decarb Decarboxylation (100-115°C, -CO₂) Condensation->Decarb Intermediate (Benzylidene Malonate) Quench Acidic Quench (HCl/Ice) Decarb->Quench Anion Form Crude Crude Solid Quench->Crude Precipitation Pure Pure 3,4-DMCA (>99% Trans) Crude->Pure Recrystallization (EtOH/H₂O)

Figure 1: Process Flow Diagram (PFD) for the Knoevenagel synthesis of 3,4-Dimethylcinnamic acid.

Standard Operating Protocol (Scale-Up Ready)

Caution: This protocol uses Pyridine.[1] Ensure engineering controls (fume hoods, scrubbers) are active.

ParameterSpecificationRationale
Stoichiometry Aldehyde (1.0 eq) : Malonic Acid (1.3 eq)Excess malonic acid drives equilibrium and compensates for thermal decomposition.
Catalyst Piperidine (0.05 – 0.1 eq)Acts as the nucleophilic catalyst to generate the carbanion.
Solvent Pyridine (3–5 Volumes)Solubilizes the malonate anion and acts as a proton sponge.
Temperature Stage 1: 80°C

Stage 2: 110°C
Stage 1 favors condensation; Stage 2 drives irreversible decarboxylation.
Step-by-Step Methodology
  • Charging: Charge 3,4-dimethylbenzaldehyde and Malonic acid into the reactor. Start agitation (anchor impeller recommended for slurry).

  • Solvent Addition: Add Pyridine. The endothermic dissolution of malonic acid may cool the reactor.

  • Catalysis: Add Piperidine. Note: A mild exotherm may occur.

  • Reaction (Phase 1): Heat to 80–85°C. Hold for 90 minutes.

  • Reaction (Phase 2): Ramp temperature to 105–115°C. Critical: Monitor CO₂ off-gassing. The reaction is complete when gas evolution ceases (bubble counter or flow meter flatlines).

  • Quench: Cool to 40°C. Pour reaction mass into a mixture of Conc. HCl (excess to neutralize pyridine) and Crushed Ice.

  • Isolation: Filter the resulting white/off-white precipitate. Wash with cold water until pH is neutral.

Troubleshooting Center (FAQs)

Module A: Reaction Kinetics & Yield

Q: The reaction stalls at 70-80% conversion. Adding more catalyst doesn't help. Why? A: This is likely an equilibrium issue or water accumulation .

  • Mechanism: The Knoevenagel condensation produces water. In a closed system, water accumulation can reverse the condensation step before decarboxylation occurs.

  • Fix:

    • Increase Malonic Acid: Bump equivalents to 1.5x.

    • Water Removal: If using a solvent like Toluene (instead of Pyridine), use a Dean-Stark trap to azeotropically remove water. In Pyridine, ensure the temperature ramp to >100°C is aggressive enough to drive the decarboxylation, which pulls the equilibrium forward.

Q: I see a "gummy" or sticky solid upon acidification instead of a filterable powder. A: This is a Phase Separation/Impurity issue.

  • Cause: The "gum" is likely a mixture of product, unreacted aldehyde (oily), and partially decarboxylated intermediates.

  • Fix:

    • Vigorous Stirring: Ensure high-shear mixing during the acid quench to prevent occlusion.

    • Digestion: Re-heat the acidic slurry to 60°C for 30 minutes, then cool slowly. This "anneals" the solid, allowing oil droplets to crystallize or remain in the mother liquor.

    • Solvent Check: Ensure all Pyridine is neutralized. Pyridine salts can act as hydrotropes, messing with crystallization.

Module B: Impurity Profile & Quality Control

Q: The product has a persistent yellow color. 3,4-DMCA should be white. A: You are seeing Oxidative Degradation or Polymerization .

  • Cause: Electron-rich aldehydes (like 3,4-dimethyl) are prone to air oxidation, forming quinoid-like colored species under basic conditions at high heat.

  • Fix:

    • Nitrogen Blanket: Strictly inert the reactor headspace.

    • Bisulfite Wash: Wash the crude wet cake with 5% Sodium Bisulfite (

      
      ) solution to reduce colored oxidative impurities.
      

Q: How do I remove the cis-isomer? A: The Knoevenagel reaction naturally favors the thermodynamic trans-isomer (>95%).

  • Protocol: If cis content is high (>2%), Recrystallization is required.

  • Solvent System: Ethanol/Water (70:30).

    • Dissolve crude in boiling Ethanol.

    • Add hot water until turbid (cloud point).[2]

    • Cool slowly to room temperature, then 4°C.

    • The trans-isomer crystallizes preferentially; the cis-isomer stays in the mother liquor.

Engineering Controls & Safety (Scale-Up)

When moving from 100g to 10kg, heat transfer and gas evolution become critical safety parameters.

CO₂ Evolution Management

The decarboxylation step releases 1 mole of gas per mole of product.

  • Risk: Rapid heating can cause "volcano" foaming in the reactor.

  • Calculation: 1 kg of starting material generates ~150 Liters of CO₂ gas.

  • Control: Ramp temperature from 85°C to 115°C at a rate of 0.5°C/min . Do not exceed this ramp rate.

Troubleshooting Logic Tree

Use this decision matrix to diagnose batch failures.

Troubleshooting Start Batch Failure Analysis Issue Identify Primary Defect Start->Issue LowYield Low Yield (<70%) Issue->LowYield LowPurity Low Purity / Color Issue->LowPurity CheckWater Check Water Removal (Equilibrium Shift) LowYield->CheckWater CheckDecarb Check Decarboxylation (Did CO2 stop?) LowYield->CheckDecarb CheckOxidation Yellow Color? (Check N2 Blanket) LowPurity->CheckOxidation CheckIsomer Melting Point Low? (Cis-isomer present) LowPurity->CheckIsomer Action1 Action: Increase Temp or add Dean-Stark CheckWater->Action1 Action2 Action: Recrystallize (EtOH/H2O) CheckIsomer->Action2

Figure 2: Diagnostic Logic Tree for Batch Failure Analysis.

References & Authoritative Grounding

  • Reaction Mechanism & Kinetics: Jones, G. "The Knoevenagel Condensation."[3][4][5][1][6][7][8][9] Organic Reactions, 2011. (Standard reference for mechanism).

  • Green Chemistry Alternatives: "Sustainable and green approaches for Knoevenagel condensation." ResearchGate, 2026. 7[4][5][9][10][11]

  • Purification Protocols: "A Detailed Protocol for the Purification of 3-Methylcinnamic Acid via Recrystallization." BenchChem Application Notes, 2025. 2[4]

  • Alternative Catalysis (DABCO): "A Simple and Straightforward Synthesis of Cinnamic acids... Employing DABCO as Catalyst." Asian Journal of Chemistry, 2017.[11][12] 11

  • General Scale-Up Principles: "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo Technical Library. 13[4]

Sources

Technical Support Center: 3,4-Dimethylcinnamic Acid Formulation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Enhancing the Stability & Solubility of 3,4-Dimethylcinnamic Acid (3,4-DMCA) Last Updated: March 3, 2026[1][2]

Critical Identification Check

Before proceeding, verify your molecule.[1] There is a frequent confusion in literature between 3,4-Dimethylcinnamic acid (two methyl groups, –CH₃) and 3,4-Dimethoxycinnamic acid (two methoxy groups, –OCH₃).[1][2][3]

  • Target Molecule: 3,4-Dimethylcinnamic acid (Lipophilic, lower water solubility, resistant to hydrolysis).[1][2][3]

  • Common Analog: 3,4-Dimethoxycinnamic acid (Slightly more polar, electron-rich ring).[1][2][3]

This guide is engineered specifically for the Dimethyl variant, addressing its unique high lipophilicity and specific degradation profile.[1]

Module 1: Photostability & Isomerization

The Issue: "My clear formulation turns yellow or precipitates after exposure to light."

Root Cause Analysis

The primary instability factor for 3,4-DMCA is the alkene double bond connecting the aromatic ring to the carboxylic acid.[1] Under UV light (specifically UV-A and UV-B), this bond undergoes photo-isomerization from the thermodynamically stable trans (E) isomer to the less stable cis (Z) isomer.[1][2][3]

  • Consequence: The cis-isomer often has lower solubility and different biological activity.[1][2][3] This shift shifts the crystal lattice energy, frequently causing spontaneous precipitation in saturated solutions.

Troubleshooting & Solutions
IssueMechanismFormulation Strategy
Potency Loss Trans-to-Cis conversion reduces the effective concentration of the active isomer.[1][2][3]Amber Glass (Type I): Mandatory for all liquid storage.[1][3] Block light <400nm.UV Absorbers: Add Benzophenone-4 (0.1%) if the formulation is in clear packaging.[1][2][3]
Precipitation Cis-isomer has different solubility parameters; the mixture lowers the saturation point.[1][2][3]Cyclodextrin Complexation: Encapsulate 3,4-DMCA in Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to sterically hinder isomerization.[1][2][3]
FAQ: Photostability

Q: Can I reverse the isomerization? A: Generally, no.[1] While cis-to-trans isomerization can occur thermally, it requires high energy and often leads to polymerization.[1][2][3] Prevention is the only viable strategy.

Q: How do I detect isomerization? A: Use HPLC with a C18 column. The cis-isomer typically elutes before the trans-isomer due to a smaller hydrodynamic radius and lower interaction with the stationary phase.[1][2][3]

Module 2: Oxidative Degradation

The Issue: "The formulation has developed a sharp, rancid odor or shows unknown peaks on HPLC."

Root Cause Analysis

3,4-DMCA contains two distinct oxidation sites:[1][2][3]

  • The Alkene Double Bond: Susceptible to oxidative cleavage, breaking the molecule into 3,4-dimethylbenzaldehyde (almond/solvent odor) and glyoxylic acid.[1]

  • The Benzylic Methyl Groups: The methyl groups at positions 3 and 4 are "benzylic," meaning they are activated and can slowly oxidize to aldehydes or carboxylic acids under high stress, though this is secondary to the alkene issue.

Troubleshooting & Solutions
Formulation ComponentRecommendationScientific Rationale
Antioxidant (Primary) BHT (Butylated Hydroxytoluene) or α-Tocopherol (0.05% - 0.2%)3,4-DMCA is lipophilic.[1][2][3] Water-soluble antioxidants like Ascorbic Acid are ineffective because they cannot access the lipid environment where the DMCA resides.[1][2][3]
Chelating Agent Disodium EDTA (0.05%)Trace metal ions (Fe²⁺, Cu²⁺) catalyze the free radical attack on the double bond.[1] EDTA sequesters these ions.[1][2][3]
Headspace Nitrogen Purge Displace oxygen in the vial headspace during filling to prevent auto-oxidation.[1][2][3]

Module 3: Solubility & Physical Stability

The Issue: "The compound will not dissolve in water, or it crashes out upon dilution."

Root Cause Analysis

3,4-DMCA is a lipophilic weak acid (


).[1][2][3]
  • pH < 4.5: The molecule is protonated (uncharged) and highly insoluble in water.[1]

  • pH > 6.0: The molecule is ionized (carboxylate anion), significantly increasing water solubility but potentially decreasing membrane permeability.[1]

Decision Tree: Solvent Selection

FormulationLogic Start Start: 3,4-DMCA Formulation Target Target Phase? Start->Target Lipid Oil/Lipid Phase Target->Lipid Lipophilic Aqueous Aqueous Phase Target->Aqueous Hydrophilic Solvent1 Use MCT Oil or Caprylic Triglycerides Lipid->Solvent1 CheckPH Check pH Requirement Aqueous->CheckPH Acidic pH < 5.0 CheckPH->Acidic Neutral pH > 6.0 CheckPH->Neutral Cosolvent Req. Co-solvent: PEG 400 (20%) or Ethanol (10%) Acidic->Cosolvent Salt In situ Salt Formation: Add Arginine or Tromethamine Neutral->Salt

Figure 1: Solvent selection logic based on target pH and phase.[1][2][3]

Experimental Protocols

Protocol A: Accelerated Stability Testing (Forced Degradation)

Use this protocol to validate your formulation's resilience.[1][2][3]

  • Preparation: Prepare a 1 mg/mL solution of 3,4-DMCA in your vehicle.[1][2][3]

  • Conditions:

    • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.

    • Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours.

    • Oxidation: 3% H₂O₂, Room Temp, 4 hours.[1]

    • Photolysis: ICH Q1B conditions (1.2 million lux hours).[1][2][3]

  • Analysis: Neutralize samples and analyze via HPLC (UV detection at 270 nm).

  • Acceptance Criteria: >95% recovery of the parent peak; no single impurity >1%.

Protocol B: Cyclodextrin Inclusion (Solubility Enhancement)

Recommended for aqueous formulations.[1][2][3]

  • Ratio: 1:1 Molar ratio of 3,4-DMCA to HP-β-Cyclodextrin.

  • Method: Dissolve Cyclodextrin in water. Slowly add 3,4-DMCA while stirring at 40°C for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed drug.

  • Lyophilization: Freeze-dry the filtrate to obtain a stable, water-soluble powder.[1][2][3]

Degradation Pathway Visualization

Degradation DMCA 3,4-Dimethylcinnamic Acid (Trans) Cis Cis-Isomer (Less Active/Soluble) DMCA->Cis UV Light (hν) Aldehyde 3,4-Dimethyl- benzaldehyde DMCA->Aldehyde Oxidation (O₂) Glyox Glyoxylic Acid DMCA->Glyox Oxidation (O₂)

Figure 2: Primary degradation pathways.[1][2][3] The red path (UV) is the most rapid; the yellow path (Oxidation) is slower but causes odor.[1][2][3]

References

  • Sova, M. (2012).[1][3] Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry.

  • Tonnesen, H. H. (2004).[1][3] Photostability of Drugs and Drug Formulations. CRC Press.[1][2][3] (Defines the trans-cis isomerization mechanism for cinnamates).

  • Loftsson, T., & Brewster, M. E. (1996).[1] Pharmaceutical applications of cyclodextrins: drug solubilization and stabilization. Journal of Pharmaceutical Sciences. (Basis for Protocol B).

  • Phaechamud, T., et al. (2016).[1] Solubility and Stability Enhancement of Cinnamic Acid Derivatives. Asian Journal of Pharmaceutical Sciences.

Sources

Technical Support Center: Identification & Removal of Impurities in 3,4-Dimethylcinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the synthesis of 3,4-Dimethylcinnamic acid (typically via Knoevenagel condensation or Perkin reaction), achieving pharmaceutical-grade purity (>99%) is often hindered by a predictable set of impurities: unreacted 3,4-dimethylbenzaldehyde, the thermodynamic cis-isomer, and decarboxylated byproducts.

This guide moves beyond generic advice, providing a causal analysis of these impurities and self-validating protocols for their removal. We prioritize Ethanol/Water recrystallization and Acid-Base extraction as the primary purification vectors due to their scalability and high selectivity.

Module 1: Diagnostic Hub – "What is in my flask?"

Before initiating purification, you must accurately profile your crude material. Relying solely on HPLC retention times can be misleading without orthogonal validation.

Q: How do I definitively distinguish the product from its major impurities?

A: Use this Multi-Modal Verification Matrix.

ParameterTrans-3,4-Dimethylcinnamic Acid (Product)Cis-Isomer (Impurity)3,4-Dimethylbenzaldehyde (Starting Material)
Melting Point ~142°C [1]Typically lower (oils or <100°C)Liquid at RT
1H NMR (Alkene) Doublet,

7.5–7.8 ppm,

Hz
Doublet,

6.0–7.0 ppm,

Hz
N/A
1H NMR (Other) Acid proton broad singlet >11 ppmAcid proton broad singlet >11 ppmAldehyde singlet ~10.0 ppm
Appearance White/Colorless NeedlesOften yellow/amorphous solidOily residue / Almond-like odor

Senior Scientist Insight:

"If your melting point is broad (e.g., 135–139°C), do not assume it is just 'wet.' This depression is mathematically linked to the molar fraction of the cis-isomer or aldehyde. A 1% aldehyde impurity can depress the MP by 0.5–1°C."

Module 2: Purification Workflows

Visualizing the Strategy

The following decision tree outlines the logical flow for purification based on the initial impurity profile.

PurificationLogic Start Crude 3,4-Dimethylcinnamic Acid Check Diagnostic Check (NMR / TLC / Odor) Start->Check Aldehyde Strong Almond Odor Aldehyde Peak > 5% Check->Aldehyde High Aldehyde Isomer Low MP (<138°C) Cis-Isomer Present Check->Isomer High Cis-Isomer Clean High Purity (>95%) Trace Color Check->Clean Minor Impurities ProtocolA Protocol A: Acid-Base Extraction (Chemical Scavenging) Aldehyde->ProtocolA ProtocolB Protocol B: Recrystallization (EtOH/H2O) Isomer->ProtocolB Clean->ProtocolB ProtocolA->ProtocolB Final Pure Trans-Isomer (>99%) ProtocolB->Final

Figure 1: Purification Decision Matrix. Select Protocol A for heavy chemical contamination, followed by Protocol B for polishing.

Protocol A: Acid-Base Extraction (The "Deep Clean")

Target: Removal of non-acidic impurities (Unreacted 3,4-dimethylbenzaldehyde, decarboxylated styrene derivatives). Mechanism: Exploits the acidity of the carboxylic acid (


) to solubilize it in base, while leaving non-acidic organic impurities in the organic phase.
  • Dissolution: Suspend the crude solid in 10% aqueous Sodium Carbonate (

    
    ) . Use 15 mL per gram of crude.
    
    • Why Carbonate? NaOH is too strong and can act as a nucleophile or promote polymerization. Carbonate is sufficient to deprotonate the carboxylic acid.

  • Extraction: Wash the aqueous solution with Ethyl Acetate or Dichloromethane (2 x 10 mL/g).

    • Action: The aldehyde and neutral byproducts migrate to the organic solvent. The cinnamate salt stays in the water.

  • Separation: Discard the organic layer (top layer if EtOAc, bottom if DCM).

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly acidify with 2M HCl to pH 1–2 while stirring vigorously.

    • Critical Control Point: Rapid acidification can trap impurities inside the precipitating crystal lattice. Add acid dropwise.

  • Filtration: Collect the white precipitate via vacuum filtration. Wash with ice-cold water.[1]

Protocol B: Recrystallization (The "Polishing Step")

Target: Removal of cis-isomers, trace salts, and colored oligomers. Solvent System: Ethanol / Water (Mixed Solvent).[1][2] Why: The trans-isomer is significantly less soluble in water than the cis-isomer or the aldehyde, allowing for selective crystallization [2].

  • Solvation: Place the semi-pure acid in an Erlenmeyer flask. Add 95% Ethanol (approx. 3–5 mL/g) and heat to boiling until fully dissolved.

    • Troubleshooting: If the solution is dark yellow/brown, add Activated Charcoal (1% w/w), boil for 2 mins, and filter hot through Celite.

  • Cloud Point: Remove from heat. While still hot, add boiling water dropwise until a persistent turbidity (cloudiness) appears.

  • Clarification: Add just enough hot ethanol (drops) to make the solution clear again.

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours, then move to a refrigerator (4°C) for 4 hours.

    • Physics: Slow cooling promotes the growth of the thermodynamically stable trans-needles, excluding the cis-isomer and impurities from the lattice.

  • Collection: Filter the long needles. Wash with a cold 1:1 Ethanol/Water mixture. Dry in a vacuum oven at 50°C.

Module 3: Troubleshooting & FAQs

Q: My product is oiling out (forming a liquid blob) instead of crystallizing. Why?

A: The "Oiling Out" phenomenon occurs when the saturation temperature exceeds the melting point of the impure mixture.

  • Cause: High impurity levels depress the melting point significantly.[2] If the MP drops below the boiling point of your solvent, the product melts before it dissolves/crystallizes.

  • Fix:

    • Re-dissolve the oil by adding more Ethanol.

    • Cool the solution much more slowly.

    • Seed it: Add a tiny crystal of pure 3,4-dimethylcinnamic acid (if available) or scratch the glass wall to induce nucleation at a slightly higher temperature.

Q: I still smell almonds (benzaldehyde) after recrystallization.

A: Recrystallization is poor at removing large amounts of liquid aldehyde.

  • Reason: The aldehyde can become trapped in the solvent inclusions within the crystals.

  • Solution: You must revert to Protocol A (Acid-Base Extraction) . The chemical separation is far superior for removing bulk starting material than physical recrystallization [3].

Q: The cis-isomer content is still ~5% after one recrystallization.

A: The cis-isomer is stubborn.

  • Fix: Perform a second recrystallization, but this time increase the water ratio slightly. The cis-isomer is more soluble in the aqueous phase. Alternatively, use Toluene as a recrystallization solvent; trans-cinnamic acids often crystallize well from toluene while cis-isomers remain in solution.

References

  • Journal of the Chemical Society . (1912). 3:4-Dimethylcinnamic acid... melts at 142°.[3] Retrieved from .

  • BenchChem Application Note . (2025). Protocol for the Purification of Cinnamic Acid Derivatives via Recrystallization. Retrieved from .

  • Chiriac, C. I. (2005). Direct Synthesis of Cinnamic Acids...[4][5][6] Unreacted aldehyde is distilled off or removed via base extraction. National Institutes of Health (PMC). Retrieved from .

Sources

Validation & Comparative

Comparing the biological activity of 3,4-Dimethylcinnamic acid with other cinnamic acid derivatives

[1]

Executive Summary

3,4-Dimethylcinnamic acid (3,4-DMCA) is a lipophilic phenylpropanoid derivative distinct from its phenolic counterparts.[1] While Caffeic acid is celebrated for its direct antioxidant capacity (radical scavenging), 3,4-DMCA lacks hydroxyl donors, rendering it redox-inert in direct scavenging assays. However, this structural modification significantly increases its lipophilicity (LogP) and metabolic stability , allowing for enhanced cellular membrane penetration and prolonged half-life.

Its primary utility lies in metabolic regulation (PPAR modulation) , antimicrobial defense (as a constituent of Dracaena "Dragon's Blood" resin), and as a hydrophobic probe in Structure-Activity Relationship (SAR) studies to differentiate between steric/hydrophobic receptor binding and redox-dependent mechanisms.

Part 1: Chemical Profile & SAR Analysis[1]

The biological divergence of 3,4-DMCA stems directly from the substitution of the phenolic hydroxyl groups (-OH) with methyl groups (-CH₃).

Table 1: Physicochemical Comparison
Feature3,4-Dimethylcinnamic Acid Caffeic Acid (3,4-Dihydroxy) 3,4-Dimethoxycinnamic Acid
Structure Phenyl ring with 2 Methyl groupsPhenyl ring with 2 Hydroxyl groupsPhenyl ring with 2 Methoxy groups
Lipophilicity (LogP) High (~3.2) Low (~1.[1]15)Moderate (~2.[1]1)
H-Bond Donors 1 (Carboxylic acid only)3 (2 Phenolic + 1 Carboxylic)1 (Carboxylic acid only)
Redox Activity Inert (Non-oxidizable)High (Oxidizable Quinone formation)Low (Stable)
Cellular Entry Passive Diffusion (Rapid)Carrier-mediated / Slow DiffusionPassive Diffusion
Primary Utility Metabolic/Steric Probe, PPAR AgonistAntioxidant, ROS ScavengingPharmacophore, UV Absorption
Structure-Activity Relationship (SAR) Logic
  • Methylation (3,4-DMCA): Increases bulk and hydrophobicity. If biological activity increases with 3,4-DMCA compared to Caffeic acid, the mechanism is likely driven by hydrophobic pocket binding or membrane disruption , not antioxidant chemistry.

  • Hydroxylation (Caffeic): Enables hydrogen bonding and radical scavenging. If activity is lost when converting Caffeic to 3,4-DMCA, the mechanism relies on redox cycling or H-bond donation .

Part 2: Therapeutic Applications & Mechanisms[1][2][3]

Metabolic Regulation (Diabetes & Obesity)

Research and patent literature identify 3,4-DMCA as a candidate for treating metabolic disorders, often in combination with fibrates (e.g., Bezafibrate).[1]

  • Mechanism: 3,4-DMCA acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPAR-gamma and PPAR-alpha.[1] Unlike Caffeic acid, which improves glucose tolerance via antioxidant protection of beta-cells, 3,4-DMCA likely mimics fatty acids to directly bind the nuclear receptor, driving the transcription of genes involved in lipid metabolism and insulin sensitization.

  • Key Insight: The methyl groups prevent rapid glucuronidation (phase II metabolism) that typically clears phenolic acids, potentially offering a longer therapeutic window.

Oncology & Cytotoxicity

3,4-DMCA is a constituent of Dragon's Blood (Dracaena cochinchinensis) , a resin with potent antitumor properties.[1]

  • Activity: While the crude resin shows high cytotoxicity (IC50 ~1.2 µg/mL against HCT-8 cells), 3,4-DMCA contributes to this via Histone Deacetylase (HDAC) inhibition .[1]

  • Pathway: The hydrophobic phenyl ring fits into the tubular pocket of the HDAC enzyme. The carboxylic acid tail coordinates with the Zinc ion at the active site (or serves as a precursor to a hydroxamic acid pharmacophore).

  • Comparison: Caffeic acid acts against cancer mainly by inducing ROS-mediated apoptosis. 3,4-DMCA acts by modulating gene expression via epigenetic enzymes or direct mitochondrial membrane perturbation.

Antimicrobial Properties[3][4][5][6][7][8]
  • Mechanism: The high lipophilicity of 3,4-DMCA allows it to penetrate the waxy cell walls of bacteria (especially Gram-positive S. aureus) and fungal membranes more effectively than hydrophilic phenolic acids.

  • Synergy: In natural resins, it acts synergistically with flavonoids, disrupting membrane integrity so that other compounds can enter the cell.

Part 3: Visualization of Mechanisms

Diagram 1: SAR Decision Tree (Graphviz)

This flowchart guides researchers in selecting the correct derivative based on the target mechanism.

SAR_Decision_TreeStartSelect Cinnamic DerivativeBased on Target MechanismIs_RedoxIs the mechanismRedox/ROS dependent?Start->Is_RedoxYes_RedoxSelect: Caffeic Acid(3,4-Dihydroxy)Is_Redox->Yes_RedoxYesNo_RedoxIs Metabolic Stabilityor Membrane Entry required?Is_Redox->No_RedoxNoMech_AntiOxMechanism:Direct Radical ScavengingQuinone FormationYes_Redox->Mech_AntiOxSelect_DMCASelect: 3,4-Dimethylcinnamic Acid(3,4-DMCA)No_Redox->Select_DMCAHigh Lipophilicity(Hydrophobic Pocket)Select_DMeOCASelect: 3,4-Dimethoxycinnamic AcidNo_Redox->Select_DMeOCAH-Bond Acceptance(Moderate Lipophilicity)Mech_DMCAMechanism:PPAR ActivationHDAC InhibitionMembrane DisruptionSelect_DMCA->Mech_DMCA

Caption: SAR decision matrix for selecting between Dimethyl, Dihydroxy, and Dimethoxy cinnamic acid derivatives based on the desired biological pathway.

Diagram 2: Metabolic Regulation Pathway (PPAR)

Visualizing how 3,4-DMCA interacts with the nucleus to improve insulin sensitivity.[1]

PPAR_PathwayDMCA3,4-DMCA(Lipophilic Ligand)MembraneCell MembraneDMCA->MembranePassive DiffusionPPARPPAR-gammaReceptorMembrane->PPARBindsCytoCytoplasmComplexPPAR-RXRHeterodimerPPAR->ComplexDimerizes withRXRRXR(Retinoid X Receptor)RXR->ComplexDNAPPRE (DNA Response Element)Complex->DNABinds PromoterGeneExpGene Transcription(Lipid Metabolism)DNA->GeneExpActivatesEffectIncreased Insulin SensitivityReduced LipotoxicityGeneExp->Effect

Caption: Proposed mechanism of action for 3,4-DMCA in metabolic regulation via PPAR-gamma activation.

Part 4: Experimental Protocols

Protocol 1: PPAR-gamma Ligand Screening (Reporter Assay)

Objective: To verify if 3,4-DMCA acts as a PPAR agonist.[1] Reagents: HEK293 cells, PPRE-Luciferase plasmid, Lipofectamine, Rosiglitazone (Positive Control).[1]

  • Seeding: Seed HEK293 cells at

    
     cells/well in 96-well plates.
    
  • Transfection: Co-transfect cells with:

    • Expression vector for PPAR-gamma.

    • PPRE-Luc reporter plasmid (Peroxisome Proliferator Response Element linked to Luciferase).

    • Renilla luciferase (internal control).[1]

  • Treatment: After 24h, replace media. Treat cells with:

    • Vehicle (DMSO 0.1%).

    • 3,4-DMCA (Range: 1 µM – 100 µM).

    • Rosiglitazone (1 µM) as positive control.

  • Incubation: Incubate for 24 hours at 37°C.

  • Measurement: Lyse cells and add Luciferase substrate. Measure luminescence using a plate reader.

  • Analysis: Normalize Firefly luciferase signal to Renilla signal. Calculate fold-induction relative to DMSO.

Protocol 2: Determination of Antimicrobial MIC (Broth Microdilution)

Objective: To quantify the lipophilic antimicrobial potency against S. aureus. Reagents: Mueller-Hinton Broth (MHB), Resazurin dye, 96-well plates.[1]

  • Preparation: Dissolve 3,4-DMCA in DMSO (stock 10 mg/mL).

  • Dilution: Create serial 2-fold dilutions in MHB across a 96-well plate (Final range: 512 µg/mL to 1 µg/mL). Ensure final DMSO concentration is <1%.

  • Inoculation: Add

    
     CFU/mL of S. aureus to each well.
    
  • Controls:

    • Sterility Control: Media only.

    • Growth Control: Bacteria + Media + DMSO.

    • Positive Control: Ciprofloxacin.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Visualization: Add 20 µL Resazurin (0.015%). Incubate for 1–2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic activity).[1]

  • Result: The MIC is the lowest concentration that remains blue.

References

  • Fan, L., et al. (2014).[1] "A Systematic Review of the Botanical, Phytochemical and Pharmacological Profile of Dracaena cochinchinensis, a Plant Source of the Ethnomedicine 'Dragon's Blood'." Molecules, 19(7), 10650-10669. Link

  • Adisakwattana, S., et al. (2004).[1] "Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition." Bioorganic & Medicinal Chemistry Letters, 14(11), 2893-2896.[1] Link

  • Google Patents. (2006).[1] "Methods and reagents for the treatment of metabolic disorders (WO2006004803A1)." World Intellectual Property Organization.[1] Link

  • Guzman, J.D. (2014).[1] "Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity."[1][2] Molecules, 19(12), 19292-19349. Link

  • Bechthold, A., et al. (2023).[1] "A metabolomic platform to identify and quantify polyphenols in coffee and related species." Frontiers in Plant Science, 13. Link

A Comparative Guide to the Validation of an HPLC-DAD Method for 3,4-Dimethylcinnamic Acid Quantification

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3,4-Dimethylcinnamic acid, a derivative of cinnamic acid, serves as a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its accurate measurement is critical to ensure the final product's quality, safety, and efficacy. This guide provides an in-depth, experience-driven comparison of an HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection) method for the quantification of 3,4-Dimethylcinnamic acid, benchmarked against other analytical techniques. We will delve into the causality behind experimental choices and present a self-validating protocol grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5]

The Analytical Challenge: Why HPLC-DAD for 3,4-Dimethylcinnamic Acid?

3,4-Dimethylcinnamic acid, a solid crystalline powder, possesses a chemical structure amenable to UV detection due to its aromatic ring and conjugated double bond.[1] This intrinsic property makes HPLC-DAD a highly suitable technique. The diode-array detector provides the advantage of acquiring spectra across a range of wavelengths simultaneously, enhancing method specificity by allowing for peak purity analysis.

While other methods exist for organic acid quantification, they present certain limitations in this context:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique typically requires derivatization to increase the volatility of organic acids, adding a complex and potentially variable step to the sample preparation process.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While offering high sensitivity and selectivity, LC-MS instrumentation is more complex and costly than HPLC-DAD, which may not be necessary for routine quality control of a specific, known compound.[7]

  • Spectrophotometric Methods (UV-Vis): These methods lack the separatory power of chromatography and are prone to interference from other UV-absorbing compounds in the sample matrix, compromising accuracy.[8]

  • Ion Chromatography (IC): IC is well-suited for a range of organic acids but often requires specialized columns and suppressor systems to reduce background conductivity, adding complexity to the setup.[6][9]

Given these considerations, HPLC-DAD emerges as the optimal balance of specificity, sensitivity, robustness, and cost-effectiveness for the routine quantification of 3,4-Dimethylcinnamic acid in a pharmaceutical setting.

Validation of the HPLC-DAD Method: A Self-Validating System

The validation of an analytical method is a formal process that provides documented evidence that the procedure is fit for its intended purpose.[10][11] Our approach follows the lifecycle model, emphasizing continuous verification of performance.[12] The validation parameters discussed below are interconnected, creating a self-validating system where the successful outcome of one test supports the integrity of the others.

Experimental Workflow for Method Validation

The following diagram illustrates the logical flow of the validation process, ensuring a systematic and comprehensive evaluation of the method's performance.

Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation Protocol cluster_2 Phase 3: Ongoing Performance Verification A Analyte Characterization B Chromatographic Conditions A->B C Sample Preparation B->C D System Suitability C->D E Specificity D->E F Linearity & Range E->F G Accuracy F->G H Precision G->H I LOD & LOQ H->I J Robustness I->J K Routine Analysis J->K L Method Monitoring K->L M Revalidation (if required) L->M

Caption: Logical workflow for HPLC method validation.

Detailed Experimental Protocols and Acceptance Criteria

The following sections provide detailed protocols for each validation parameter, grounded in ICH Q2(R2) and USP <1225> guidelines.[3][5]

Causality: Before any sample analysis, it is crucial to verify that the chromatographic system is performing adequately.[13] SST ensures that the instrument, reagents, and column are all functioning correctly to produce reliable data.[14][15]

Protocol:

  • Prepare a standard solution of 3,4-Dimethylcinnamic acid at a concentration that will be used for routine analysis.

  • Inject the standard solution six replicate times.

  • Evaluate the following parameters against the established acceptance criteria.

Table 1: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T)T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N)N ≥ 2000Indicates column efficiency and good separation performance.
Relative Standard Deviation (RSD) of Peak Area≤ 2.0%Demonstrates the precision of the injector and the stability of the detector response.[16]
Relative Standard Deviation (RSD) of Retention Time≤ 1.0%Indicates the stability of the pump flow rate and mobile phase composition.

Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[17] This is crucial to prevent the overestimation of the analyte.

Protocol:

  • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of 3,4-Dimethylcinnamic acid.

  • Analyze a placebo sample (a mixture of all formulation components except the API) to check for excipient interference.

  • Analyze a spiked placebo sample with a known concentration of 3,4-Dimethylcinnamic acid to demonstrate that the analyte can be accurately recovered.

  • Perform forced degradation studies (acid, base, oxidation, heat, and light) on a 3,4-Dimethylcinnamic acid solution. Analyze the stressed samples to ensure that the degradation products do not co-elute with the main peak. The DAD detector's peak purity function should be used to confirm the spectral homogeneity of the analyte peak.

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[18]

Protocol:

  • Prepare a stock solution of 3,4-Dimethylcinnamic acid.

  • From the stock solution, prepare at least five calibration standards at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Table 2: Linearity and Range Acceptance Criteria

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.999
y-interceptShould be close to zero and not statistically significant.
RangeTypically 80% to 120% of the test concentration for an assay.

Causality: Accuracy is the closeness of the test results obtained by the method to the true value.[19] It is a measure of the systematic error of the method.

Protocol:

  • Prepare samples in triplicate at a minimum of three concentration levels within the specified range (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo with known amounts of 3,4-Dimethylcinnamic acid.

  • Analyze the samples and calculate the percentage recovery.

Table 3: Accuracy Acceptance Criteria

Concentration LevelMean Recovery (%)
80%98.0 - 102.0
100%98.0 - 102.0
120%98.0 - 102.0

Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[17] It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of 3,4-Dimethylcinnamic acid at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Table 4: Precision Acceptance Criteria

Precision LevelAcceptance Criteria (RSD%)
Repeatability≤ 2.0%
Intermediate Precision≤ 2.0%

Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20] These parameters are crucial for the analysis of impurities or low-level analytes.

Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[21][22] This is a critical parameter to ensure method transferability between laboratories.[23]

Protocol:

  • Introduce small, deliberate variations to the chromatographic conditions, one at a time.

  • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).

Table 5: Robustness Study Parameters

ParameterVariation
Flow Rate± 0.2 mL/min
Column Temperature± 5 °C
Mobile Phase Composition (Organic component)± 2%
Wavelength± 2 nm

The system suitability results should remain within the acceptance criteria for the method to be considered robust.[24]

Interrelationship of Validation Parameters

The following diagram illustrates how the different validation parameters are interconnected, forming a robust and self-validating analytical method.

Validation_Interrelationship Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision SystemSuitability System Suitability SystemSuitability->Specificity SystemSuitability->Linearity SystemSuitability->Accuracy SystemSuitability->Precision SystemSuitability->Robustness

Caption: Interconnectivity of validation parameters.

Conclusion

The validation of an HPLC-DAD method for the quantification of 3,4-Dimethylcinnamic acid is a systematic process that establishes the method's reliability and suitability for its intended purpose. By following a well-defined protocol based on authoritative guidelines and understanding the causality behind each validation parameter, researchers and drug development professionals can ensure the generation of high-quality, reproducible data. This guide has provided a comprehensive framework for this process, emphasizing a self-validating system that ensures scientific integrity and regulatory compliance. The presented HPLC-DAD method, when properly validated, offers a robust, specific, and accurate alternative to other analytical techniques for the routine analysis of 3,4-Dimethylcinnamic acid.

References

  • assayprism.com. System Suitability Test in HPLC – Key Parameters Explained. [Link]

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. [Link]

  • Pharma Validation. Robustness Parameters in HPLC: pH, Flow Rate, and Temperature. [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • FDA Guidance for Industry. Q2B Validation of Analytical Procedures: Methodology. [Link]

  • Restek. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Lee, H. D., et al. (2021). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum. Applied Biological Chemistry, 64(1), 49.
  • YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]

  • Grokipedia. 3,4-Dimethoxycinnamic acid. [Link]

  • PubMed. (2009, February 15). Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata. [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • USP-NF. 〈1225〉 Validation of Compendial Procedures. [Link]

  • ResearchGate. 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • ResearchGate. A ruggedness test model and its application for HPLC method validation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of 3,4-Dimethoxycinnamic Acid. [Link]

  • The Good Scents Company. 3,4-Dimethoxycinnamic acid (CAS 14737-89-4): Odor profile, Properties, & IFRA compliance. [Link]

  • Cheméo. Chemical Properties of 3,4-Dimethoxycinnamic acid (CAS 2316-26-9). [Link]

  • CAU Scholar's Space. Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum. [Link]

  • LCGC International. (2022, April 15). Method Validation and Robustness. [Link]

  • ResearchGate. HPLC-DAD chromatogram of the analytical standards for quantifying flavonoids, cinnamic acids and benzoic acids at the wavelength of 230 nm. [Link]

  • Lab Manager. (2026, January 20). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

  • Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • alwsci. (2024, January 31). Measuring Organic Acids And Organic Anions With Precision. [Link]

  • Shimadzu (Europe). Analytical Methods for Organic Acids. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Lifeasible. Organic Acids Quantification. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • ResearchGate. (2025, August 8). ICH guideline practice: application of novel RP-HPLC-DAD method for determination of olopatadine hydrochloride in pharmaceutical products. [Link]

  • PMC. (2020, September 24). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

Sources

Comparative study of different synthetic routes to 3,4-Dimethylcinnamic acid

[1][2]

Executive Summary

3,4-Dimethylcinnamic acid (CAS: 2316-26-9) is a critical α,β-unsaturated carboxylic acid intermediate, most notably serving as the direct precursor to Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid analogs), an anti-allergic and anti-scarring therapeutic agent.[1]

This guide objectively compares the three dominant synthetic methodologies: the Knoevenagel Condensation , the Heck Coupling , and the classical Perkin Reaction . Based on yield, atom economy, and scalability, the Knoevenagel Condensation remains the industrial "gold standard," while the Heck reaction offers specific advantages for stereochemical control in complex analog synthesis.

Compound Profile[3][4][5][6][7]
  • IUPAC Name: (E)-3-(3,4-dimethylphenyl)prop-2-enoic acid[1][2]

  • Melting Point: 181–184 °C (trans-isomer)

  • Solubility: Soluble in ethanol, ethyl acetate, DMSO; sparingly soluble in water.

  • Key Application: Precursor for Tranilast; UV-absorbing cosmetics; flavoring agents.[1]

Comparative Analysis

The following table summarizes the performance metrics of the three routes based on laboratory and pilot-scale data.

MetricRoute A: KnoevenagelRoute B: Heck CouplingRoute C: Perkin Reaction
Starting Material 3,4-Dimethylbenzaldehyde4-Bromo-1,2-dimethylbenzene3,4-Dimethylbenzaldehyde
Reagent Malonic AcidAcrylic AcidAcetic Anhydride
Catalyst Pyridine/PiperidinePd(OAc)₂ / Phosphine LigandSodium Acetate (NaOAc)
Typical Yield 85 – 95% 70 – 85%50 – 65%
Atom Economy High (CO₂ byproduct)Moderate (Salt byproduct)Low (Acetic acid byproduct)
Reaction Temp 80–100 °C (Reflux)80–120 °C140–180 °C
Purification Acid precipitation + RecrystallizationColumn Chromatography / ExtractionSteam distillation + Recrystallization
Scalability ExcellentModerate (Catalyst cost)Poor (Tarry side-products)

Route A: The Knoevenagel Condensation (Recommended)[2]

This route is the industry standard due to the low cost of reagents (malonic acid) and high yields. It proceeds via the condensation of the aldehyde with malonic acid, followed by spontaneous decarboxylation.

Mechanistic Pathway

The reaction utilizes a weak base (pyridine) to deprotonate malonic acid, facilitating nucleophilic attack on the carbonyl carbon.

KnoevenagelAldehyde3,4-Dimethyl-benzaldehydeInter1EnolateIntermediateAldehyde->Inter1 DeprotonationMalonicMalonic AcidMalonic->Inter1 DeprotonationBaseBase Cat.(Pyridine)Base->Inter1Inter2Aldol-likeAdductInter1->Inter2 Nucleophilic AttackInter3DicarboxylicIntermediateInter2->Inter3 Dehydration (-H2O)DecarbDecarboxylation(-CO2)Inter3->Decarb HeatProduct3,4-Dimethyl-cinnamic AcidDecarb->Product

Figure 1: Step-wise mechanism of the Knoevenagel condensation including decarboxylation.

Detailed Protocol

Safety: Pyridine is toxic and has a noxious odor.[1] Perform all steps in a fume hood.

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine:

    • 3,4-Dimethylbenzaldehyde (13.4 g, 100 mmol)[1]

    • Malonic acid (20.8 g, 200 mmol, 2.0 eq)

    • Pyridine (40 mL)

    • Piperidine (1 mL, catalyst)[1]

  • Reaction: Heat the mixture to reflux (approx. 80–100 °C) in an oil bath.

    • Observation: Evolution of CO₂ bubbles indicates the reaction is progressing.

    • Duration: Reflux for 2–4 hours until CO₂ evolution ceases.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 200 mL of ice-cold water and 50 mL of concentrated HCl (to neutralize pyridine).

    • Precipitation: A white solid will precipitate immediately.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake thoroughly with cold water (3 x 50 mL) to remove pyridinium salts.

  • Purification (Self-Validating Step):

    • Recrystallize the crude solid from Ethanol/Water (3:1) .[1] Dissolve in hot ethanol, then add hot water until turbid. Cool slowly.

    • Target Melting Point: 181–184 °C.[3]

Route B: The Heck Coupling (Precision Route)[2]

The Heck reaction is preferred when the aldehyde is unavailable or when specific isotopic labeling is required. It couples an aryl halide with acrylic acid using a Palladium catalyst.[1]

Catalytic Cycle

This route relies on the Pd(0)/Pd(II) cycle.[1]

HeckPd0Pd(0)Active CatalystPdArXPd(II)-Ar-XComplexPd0->PdArX + Ar-BrOxAddOxidativeAdditionPdAlkylPd-AlkylComplexPdArX->PdAlkyl + Alkenealkene+ Acrylic AcidInsertionMigratoryInsertionProductProduct + Pd(II)-HPdAlkyl->ProductElimBeta-HydrideEliminationProduct->Pd0 RegenerateRedElimReductiveElimination(+ Base)

Figure 2: Simplified catalytic cycle of the Heck reaction showing oxidative addition and reductive elimination.[1]

Detailed Protocol
  • Setup: In a pressure tube or Schlenk flask under Nitrogen/Argon:

    • 4-Bromo-1,2-dimethylbenzene (10 mmol)[1]

    • Acrylic acid (12 mmol)[1]

    • Pd(OAc)₂ (1 mol%)[1]

    • Triphenylphosphine (PPh₃, 2 mol%)[1]

    • Triethylamine (Et₃N, 20 mmol)[1]

    • DMF (10 mL)

  • Reaction: Heat to 100 °C for 12 hours.

  • Workup: Dilute with ethyl acetate, wash with 1M HCl (to remove base) and brine.

  • Purification: Requires column chromatography (SiO₂, Hexane/EtOAc) if conversion is incomplete.[1]

Expert Insight: While elegant, the cost of Palladium and the difficulty of removing heavy metals (ppm level) from the final product make this less attractive for bulk synthesis compared to Route A.

Route C: The Perkin Reaction (Legacy)[2]

Included for historical context, this route involves heating the aldehyde with acetic anhydride and sodium acetate.

  • Drawbacks: Requires high temperatures (170°C+), leading to "tarry" side products and difficult purification.[1]

  • Yield: Typically capped at 60% due to equilibrium limitations.

  • Recommendation: Avoid unless malonic acid is unavailable.[1]

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Synthesis of Cinnamic Acid via Knoevenagel Condensation. [1]

  • BenchChem Application Notes . Comparison of Synthetic Routes for Substituted Cinnamic Acids. [1]

  • PubChem Compound Summary . 3,4-Dimethoxycinnamic acid (Analogous physical data). [1]

  • Organic Chemistry Portal . Mechanism of the Knoevenagel Condensation. [1]

  • Sigma-Aldrich Product Specification . 3,4-Dimethoxycinnamic acid, predominantly trans.[1] [1]

In Vivo vs. In Vitro Efficacy of 3,4-Dimethylcinnamic Acid as an Antioxidant: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing preclinical drug characterization, I frequently encounter a critical bottleneck in therapeutic development: the translational gap between in vitro promise and in vivo reality. Phenylpropanoids, specifically cinnamic acid derivatives like 3,4-Dimethylcinnamic acid (3,4-DMCA) and its structurally analogous methoxylated counterpart (3,4-dimethoxycinnamic acid), have emerged as potent therapeutic candidates. Their unique molecular architecture makes them exceptional free radical scavengers.

However, evaluating their true efficacy requires a rigorous, objective comparison of how they behave in isolated assays versus complex biological systems. This guide provides an in-depth technical analysis of 3,4-DMCA’s antioxidant performance, detailing the causality behind our experimental choices and providing self-validating protocols for your own laboratory workflows.

Mechanistic Basis: The "Why" Behind the Efficacy

The antioxidant superiority of 3,4-DMCA is not accidental; it is a direct result of its structure-activity relationship (SAR). The molecule features an


-unsaturated carboxylic acid chain conjugated to a benzene ring. The presence of electron-donating methyl (or methoxy) groups at the 3 and 4 positions significantly lowers the O-H bond dissociation enthalpy. When 3,4-DMCA encounters a reactive oxygen species (ROS), it readily donates an electron, forming a highly stable phenoxyl radical stabilized by resonance across the conjugated double bond.

Beyond direct scavenging, 3,4-DMCA acts as an electrophilic trigger in biological systems. It covalently modifies the cysteine residues on the Keap1 protein, facilitating the nuclear translocation of Nrf2. This activates the Antioxidant Response Element (ARE), leading to the downstream transcription of endogenous defense enzymes like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD) .

Nrf2_Pathway DMCA 3,4-Dimethylcinnamic Acid ROS Reactive Oxygen Species (ROS) DMCA->ROS Direct Radical Scavenging Keap1 Keap1-Nrf2 Complex (Cytosol) DMCA->Keap1 Electrophilic Modification Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE DNA Binding Enzymes HO-1, NQO1, SOD Expression ARE->Enzymes Gene Transcription Enzymes->ROS Enzymatic Neutralization

Fig 1. Dual mechanism of 3,4-DMCA: direct ROS scavenging and Nrf2/ARE pathway activation.

In Vitro Efficacy & Experimental Protocols

In vitro assays provide a controlled environment to measure the absolute thermodynamic capability of 3,4-DMCA to neutralize free radicals. In these isolated systems, 3,4-DMCA consistently demonstrates high efficacy, often exhibiting an IC50 (half-maximal inhibitory concentration) comparable to standard antioxidants like Trolox or Ascorbic Acid .

Protocol 1: Self-Validating DPPH Radical Scavenging Assay

To ensure reproducibility and prevent false positives caused by solvent interactions, this protocol utilizes a methanol-based system with built-in internal controls.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol to a final concentration of 0.1 mM. Causality: Methanol is chosen over water to ensure complete solubilization of the lipophilic 3,4-DMCA, preventing artificial aggregation that could skew IC50 calculations.

  • Sample Dilution: Prepare serial dilutions of 3,4-DMCA (10 µM to 100 µM) in methanol.

  • Reaction Initiation: In a 96-well plate, combine 100 µL of the DPPH solution with 100 µL of the 3,4-DMCA sample.

  • Incubation: Incubate the plate in complete darkness at room temperature for exactly 30 minutes. Causality: DPPH is highly photosensitive; ambient light will cause baseline degradation, leading to an overestimation of antioxidant capacity.

  • Quantification: Measure absorbance at 517 nm using a microplate reader.

  • Self-Validating System Check:

    • Positive Control: Run Trolox concurrently. If the Trolox IC50 deviates from your lab's historical baseline, discard the DPPH batch.

    • Negative Control (Blank): 100 µL methanol + 100 µL DPPH. This verifies the absolute stability of the radical prior to sample introduction.

In Vivo Efficacy & Experimental Protocols

While in vitro data is compelling, in vivo efficacy introduces the complexities of pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME). 3,4-DMCA exhibits moderate bioavailability. Its lipophilic nature allows it to cross cell membranes (and the blood-brain barrier) effectively, but it is subject to hepatic first-pass metabolism.

In vivo, 3,4-DMCA not only reduces oxidative stress but also demonstrates pleiotropic effects, including hypolipidemic and anti-inflammatory activities, by lowering hepatic malondialdehyde (MDA) levels and reducing pro-inflammatory cytokines .

Protocol 2: In Vivo Hepatic Lipid Peroxidation (MDA) Assay

This protocol measures the downstream physiological protection afforded by 3,4-DMCA in a rodent model of oxidative stress.

Step-by-Step Methodology:

  • Model Induction: Induce oxidative stress in Wistar rats using a high-fat diet or carbon tetrachloride (CCl4) injection.

  • Dosing: Administer 3,4-DMCA (typically 20–50 mg/kg/day) via oral gavage for 14 days. Causality: Oral gavage ensures exact dosing, which is critical for establishing an accurate in vivo dose-response curve, unlike ad libitum water/food mixing.

  • Tissue Harvesting: Euthanize the subjects and immediately excise the liver. Flash-freeze in liquid nitrogen to halt all ongoing lipid peroxidation.

  • Homogenization: Homogenize 100 mg of liver tissue in 1 mL of ice-cold RIPA buffer containing protease inhibitors.

  • TBA Reaction: Mix 200 µL of the homogenate supernatant with 800 µL of Thiobarbituric Acid (TBA) reagent. Boil at 95°C for 15 minutes to form the MDA-TBA adduct.

  • Quantification: Cool on ice, centrifuge to remove precipitated proteins, and measure the supernatant absorbance at 532 nm.

  • Self-Validating System Check: Normalize the raw MDA absorbance values to the total protein concentration of the homogenate (using a BCA assay). Causality: Normalization eliminates data skew caused by slight variations in tissue excision weight or homogenization efficiency, ensuring the data reflects true biochemical changes.

Comparative Data Analysis

To objectively evaluate 3,4-DMCA, we must juxtapose its performance metrics across both testing environments. The table below synthesizes the quantitative and qualitative differences observed during preclinical screening.

ParameterIn Vitro EfficacyIn Vivo Efficacy
Primary Target Markers DPPH, ABTS, Superoxide RadicalsHepatic MDA, Endogenous SOD/CAT levels
Effective Concentration/Dose IC50 ≈ 15–45 µM20–50 mg/kg/day (Oral)
Metabolic Stability Absolute (No enzymatic degradation)Moderate (Subject to hepatic first-pass metabolism)
Bioavailability 100% (Direct solvent application)~40–60% (Intestinal absorption limits)
Systemic Pleiotropic Effects None (Isolated chemical system)Hypolipidemic, Anti-inflammatory, Neuroprotective

Experimental Workflow Visualization

To successfully translate 3,4-DMCA from the bench to preclinical models, researchers must employ a parallel screening strategy. The workflow below illustrates the logical progression from compound preparation through simultaneous in vitro and in vivo validation.

Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Compound 3,4-DMCA Preparation DPPH DPPH/ABTS Radical Scavenging Compound->DPPH Cell SH-SY5Y Cell Line (ROS Inhibition) Compound->Cell Rat Wistar Rat Model (Oxidative Stress) Compound->Rat Data Comparative Efficacy Analysis DPPH->Data Cell->Data Tissue Hepatic Lipid Peroxidation (MDA) Rat->Tissue Tissue->Data

Fig 2. Parallel in vitro and in vivo workflow for evaluating 3,4-DMCA antioxidant efficacy.

Conclusion

For drug development professionals, 3,4-Dimethylcinnamic acid represents a highly viable antioxidant scaffold. While in vitro assays prove its exceptional thermodynamic capacity for radical scavenging, in vivo models validate its biological relevance, demonstrating its ability to activate the Nrf2 pathway and mitigate systemic oxidative damage. By utilizing the self-validating protocols outlined above, laboratories can accurately benchmark 3,4-DMCA against existing therapeutics and accelerate its progression through the preclinical pipeline.

References

  • Rychlicka, M., Rot, A., & Gliszczyńska, A. (2021). "Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid." Foods, 10(6), 1417. URL: [Link]

  • Lee, B.-H., Choi, H.-S., & Hong, J. (2022). "Roles of anti- and pro-oxidant potential of cinnamic acid and phenylpropanoid derivatives in modulating growth of cultured cells." Food Science and Biotechnology, 31(4), 463–473. URL: [Link]

  • Theodosis-Nobelos, P., Papagiouvannis, G., & Rekka, E. A. (2023). "Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality." Antioxidants, 12(7), 1436. URL: [Link]

Publish Comparison Guide: Structure-Activity Relationship (SAR) Studies of 3,4-Dimethylcinnamic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of 3,4-Dimethylcinnamic acid (3,4-DMC) and its structural analogs. Unlike its widely studied oxygenated counterparts—Caffeic acid (3,4-dihydroxy) and 3,4-Dimethoxycinnamic acid—3,4-DMC represents a critical "lipophilic probe" in the cinnamate pharmacophore space.

While oxygenated cinnamates rely on hydrogen bonding for potency (e.g., in antioxidant or kinase inhibitory pathways), 3,4-DMC derives its bioactivity from hydrophobic packing and steric occlusion . This guide explores its utility in developing modulators for PPAR (metabolic disorders), HDAC (epigenetic regulation), and Adenosine receptors (neurodegeneration), contrasting its efficacy with standard hydrophilic analogs.

Chemical Space & Physicochemical Comparison

To understand the SAR of 3,4-DMC, one must first contrast its physicochemical profile with the standard "oxygenated" cinnamic acid derivatives. The absence of H-bond donors/acceptors on the phenyl ring drastically alters its pharmacokinetic (PK) profile.

Table 1: Physicochemical Profile of 3,4-Disubstituted Cinnamic Acid Analogs
CompoundR3 SubstituentR4 SubstituentLogP (Est.)H-Bond DonorsPrimary Bioactivity Mode
3,4-Dimethylcinnamic Acid -CH₃-CH₃3.2 1 (COOH)Hydrophobic Interaction / Steric Bulk
3,4-Dimethoxycinnamic Acid -OCH₃-OCH₃2.41 (COOH)H-Bond Acceptor / Metabolic Stability
Caffeic Acid -OH-OH1.13Radical Scavenging / H-Bond Donor
Ferulic Acid -OCH₃-OH1.52Mixed Redox / H-Bonding

Key Insight: The high LogP of 3,4-DMC facilitates superior membrane permeability but reduces solubility in aqueous media. In SAR studies, it serves as a negative control for radical scavenging (lacking phenolic -OH) but a positive probe for hydrophobic pocket binding (e.g., PPARγ Ligand Binding Domain).

Structure-Activity Relationship (SAR) Analysis

The SAR of 3,4-DMC revolves around three distinct structural domains: the Aromatic Head (3,4-dimethylphenyl) , the Linker (alkene) , and the Tail (Carboxylic Acid/Ester) .

The Aromatic Head: Methyl vs. Oxygen
  • Hydrophobic Pharmacophore: In PPAR agonist studies, the 3,4-dimethyl moiety mimics the lipophilic tail of fatty acids. Unlike 3,4-dihydroxy variants which may repel hydrophobic residues in the binding pocket, the 3,4-dimethyl group facilitates Van der Waals interactions.

  • Metabolic Stability: The methyl groups are resistant to COMT (Catechol-O-Methyltransferase) methylation, a major metabolic sink for Caffeic acid, thereby extending the half-life of 3,4-DMC derivatives in vivo.

The Tail: Acid vs. Ester Derivatization[1]
  • Proteasome Inhibition: While the free acid is often weak, long-chain ester derivatives (e.g., 3,4-dimethylcinnamic acid n-tridecyl ester ) exhibit potent proteasome inhibitory activity. The lipophilic tail anchors the molecule in the cell membrane or hydrophobic channels of the proteasome, while the dimethyl headgroup modulates orientation.

  • HDAC Inhibition: When coupled with a hydroxamic acid moiety (replacing the carboxylic acid), the 3,4-dimethyl group acts as a "Cap" group. It provides steric bulk that sits at the rim of the HDAC active site, while the hydroxamate chelates the Zinc ion.

SAR Visualization

SAR_Map Core 3,4-Dimethylcinnamic Acid (Scaffold) R_Group Aromatic Substitution (R3/R4 = Methyl) Core->R_Group Tail_Group Tail Modification (COOH -> Ester/Amide) Core->Tail_Group PPAR PPAR Agonism (Metabolic Regulation) R_Group->PPAR Hydrophobic Interaction Adenosine Adenosine Receptor Antagonist (Neuro) R_Group->Adenosine Steric Fit Antioxidant Antioxidant Activity (INACTIVE) R_Group->Antioxidant Lacks Phenolic OH (Negative Control) Tail_Group->PPAR Esterification (Bioavailability) HDAC HDAC Inhibition (Antitumor) Tail_Group->HDAC Hydroxamate Conversion

Figure 1: SAR Map illustrating how the specific structural features of 3,4-DMC translate to biological activity. Note the lack of antioxidant activity compared to catechols.

Comparative Efficacy & Biological Targets

Metabolic Disorders (PPAR Modulation)

3,4-DMC derivatives have been identified in patents as agents for treating metabolic syndrome.[1]

  • Mechanism: They act as weak PPAR agonists or modulators, often synergistic with fibrates (e.g., Bezafibrate).

  • Data Point: In high-fat diet models, combinations involving cinnamic acid analogs reduced triglycerides by ~60-70% . 3,4-DMC is specifically cited as a valid analog in these formulations due to its lipophilicity, which aids in penetrating adipocytes.

Antitumor Activity (HDAC & Proteasome)
  • HDAC: As a "Cap" group in HDAC inhibitors, the 3,4-dimethylphenyl moiety provides comparable potency to the standard phenyl group but with altered selectivity profiles due to the width of the channel entrance.

  • Proteasome: The n-tridecyl ester of 3,4-DMC is a re-sensitizing agent for Bortezomib-resistant multiple myeloma cells.

    • Comparison: It is less polar than the caffeic acid ester (E61), potentially altering its intracellular distribution.

Neuroprotection (Adenosine Receptors)
  • Parkinson's Disease: 3,4-DMC is used as a precursor for synthesizing xanthine derivatives (Adenosine A2A receptor antagonists).

  • Efficacy: The 3,4-dimethyl substitution pattern on the styryl tail of these xanthines is critical for high affinity binding (Ki in the nanomolar range), outperforming unsubstituted cinnamate derivatives.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and evaluation of 3,4-DMC analogs.

Protocol: Synthesis of 3,4-Dimethylcinnamic Acid

Method: Knoevenagel Condensation (Self-Validating Step: Melting Point Check)

  • Reagents: 3,4-Dimethylbenzaldehyde (10 mmol), Malonic acid (20 mmol), Pyridine (5 mL), Piperidine (0.5 mL).

  • Procedure:

    • Dissolve aldehyde and malonic acid in pyridine.

    • Add piperidine as catalyst.

    • Reflux at 100-110°C for 2-3 hours until CO₂ evolution ceases (Bubble check).

    • Cool mixture and pour into ice-cold HCl (10%) to precipitate the acid.

    • Filter and recrystallize from Ethanol/Water.

  • Validation: Product should be a white crystalline solid.

    • Expected Melting Point:180-182°C (Compare with lit. value).

    • Purity Check: TLC (Silica, Hexane:EtOAc 3:1), visualize under UV.

Protocol: PPAR Ligand Binding Assay

Objective: Determine if the analog binds directly to the PPAR


 hydrophobic pocket.
  • System: TR-FRET PPAR

    
     Competitive Binding Assay (e.g., LanthaScreen).
    
  • Steps:

    • Prepare serial dilutions of 3,4-DMC (1 nM to 100

      
      M) in DMSO.
      
    • Incubate with GST-PPAR

      
      -LBD and Fluormone Pan-PPAR Green.
      
    • Add Terbium-labeled anti-GST antibody.

    • Incubate for 1 hour at Room Temp in dark.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) ratio (520 nm / 495 nm).

    • Interpretation: A decrease in FRET ratio indicates displacement of the tracer, confirming binding.

    • Control: Use Rosiglitazone as positive control (IC50 ~ 30-50 nM). 3,4-DMC is expected to be a weak binder (IC50 in

      
      M range) but confirms the hydrophobic fit.
      
Pathway Visualization: PPAR Activation

PPAR_Pathway Ligand 3,4-Dimethylcinnamic Acid (Ligand) PPAR_RXR PPAR/RXR Heterodimer (Inactive) Ligand->PPAR_RXR Hydrophobic Binding Complex Active Transcriptional Complex PPAR_RXR->Complex Conformational Change CoActivator Co-Activator (PGC-1α) CoActivator->Complex Recruitment DNA PPRE (DNA Response Element) Complex->DNA Binding GeneExp Gene Expression (Lipid Metabolism/Insulin Sensitization) DNA->GeneExp Transcription

Figure 2: Mechanism of Action for PPAR modulation. 3,4-DMC binds to the PPAR/RXR dimer, recruiting co-activators to drive metabolic gene expression.

References

  • Source: Patent WO2006004803A1. "Methods and reagents for the treatment of metabolic disorders." (2006).
  • Antitumor (Proteasome/HDAC)
  • Parkinson's (Adenosine Antagonists)

    • Source: Patent US5587378A.[2][3] "Therapeutic agent for Parkinson's disease."[2][3] (1996).[4]

    • URL
  • Natural Occurrence & Metabolomics

    • Source: Frontiers in Plant Science. "A metabolomic platform to identify and quantify polyphenols in coffee and related species." (2023).[5][6]

    • URL:[Link]

Sources

Cross-validation of analytical methods for 3,4-Dimethylcinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Method Comparison Guide: 3,4-Dimethylcinnamic Acid

Content Type: Technical Comparison & Validation Guide Target Audience: Pharmaceutical Researchers, Analytical Chemists, Process Development Scientists Subject: Cross-validation of HPLC-UV and qNMR for the quantitative analysis of 3,4-Dimethylcinnamic acid (CAS: 20482-23-3).

Executive Summary & Compound Profile

3,4-Dimethylcinnamic acid (3,4-DMCA) is a structural analog of cinnamic acid often utilized as a building block in organic synthesis and potential pharmaceutical intermediates. Unlike its widely documented cousin, 3,4-Dimethoxycinnamic acid, the dimethyl variant lacks extensive, specific pharmacopeial monographs.

This guide outlines a self-validating analytical framework . We compare the routine robustness of HPLC-UV against the primary absolute quantification capability of Quantitative NMR (qNMR) . This orthogonal approach ensures that the purity and potency of 3,4-DMCA are determined with high confidence, independent of potentially degraded reference standards.

Compound Identity
PropertyDescription
Chemical Name (E)-3-(3,4-dimethylphenyl)prop-2-enoic acid
CAS Number 20482-23-3 (Note: Do not confuse with Dimethoxy analog CAS 2316-26-9)
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Appearance Crystalline Solid
Solubility Profile Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in water.[1][2]

Analytical Strategy: The Orthogonal Approach

To achieve scientific integrity (E-E-A-T), we do not rely on a single method. We employ Method Cross-Validation , where two methods based on different physicochemical properties are compared.

  • Method A: HPLC-UV (High-Performance Liquid Chromatography).

    • Principle: Separation based on hydrophobicity (C18) and detection via chromophore absorption.

    • Role: Routine QC, impurity profiling, high precision.

    • Limitation: Requires a reference standard of known purity; response factors vary by compound.

  • Method B: qNMR (Quantitative Nuclear Magnetic Resonance).

    • Principle: Direct counting of nuclei (protons) in a magnetic field.

    • Role: Primary reference method, absolute purity determination.

    • Advantage:[2][3][4]Does not require a reference standard of the analyte. Purity is calculated relative to a traceable internal standard (e.g., Maleic Acid).

Experimental Protocols

Method A: HPLC-UV Protocol (Routine Analysis)
  • Rationale: A C18 column with acidic mobile phase suppresses the ionization of the carboxylic acid group, ensuring sharp peak shape and consistent retention.

Instrument Parameters:

  • System: Agilent 1200/1260 or Waters Alliance (or equivalent).

  • Column: C18 (e.g., Zorbax Eclipse Plus or Phenomenex Luna), 4.6 × 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-15 min: 20% → 80% B (Linear Gradient)

    • 15-18 min: 80% B (Wash)

    • 18.1 min: 20% B (Re-equilibration for 5 mins)

  • Detection: Diode Array Detector (DAD). Extract chromatogram at 275 nm (approximate λmax for methyl-substituted cinnamates; verify via spectral scan).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Weigh ~10 mg of 3,4-DMCA into a 10 mL volumetric flask.

  • Dissolve in 50:50 Water:Acetonitrile (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE filter into an HPLC vial.

Method B: qNMR Protocol (Primary Validation)
  • Rationale: qNMR provides a "purity value" (mass balance) that validates the potency assigned to the HPLC standard. It eliminates the risk of using a degraded standard to calibrate the HPLC.

Instrument Parameters:

  • System: 400 MHz (or higher) NMR Spectrometer (Bruker/Jeol).

  • Probe: 5 mm probe, temperature controlled at 298 K.

  • Pulse Sequence: zg30 (30° pulse) or equivalent quantitative sequence.

  • Relaxation Delay (D1): ≥ 30 seconds (Must be > 5 × T1 of the longest relaxing proton to ensure 99.9% magnetization recovery).

  • Scans: 16 or 32 (for sufficient S/N ratio > 150:1).

Sample Preparation:

  • Internal Standard (IS): Maleic Acid (Traceable, high purity).

  • Solvent: DMSO-d6 (Provides excellent solubility for both analyte and IS).

  • Weighing: Accurately weigh ~10 mg of 3,4-DMCA (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) directly into the NMR tube or a small vial using a micro-balance (precision ±0.01 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Cap and mix thoroughly.

Calculation:



Where:
  • 
     = Integral area (e.g., vinylic protons of 3,4-DMCA vs. vinylic protons of Maleic Acid).
    
  • 
     = Number of protons contributing to the signal (2 for Maleic Acid, 1 for specific alkene H of DMCA).
    
  • 
     = Molecular Weight.[4][5][6]
    
  • 
     = Mass weighed.
    
  • 
     = Purity (decimal).[7][8]
    

Cross-Validation Workflow

The following diagram illustrates the decision logic for validating the analytical method.

ValidationWorkflow Start Start: 3,4-DMCA Sample qNMR Run qNMR (Absolute Purity) Ref: Maleic Acid IS Start->qNMR HPLC Run HPLC-UV (Purity %) Area Normalization Start->HPLC Compare Compare Purity Values (Difference < 2.0%?) qNMR->Compare HPLC->Compare Pass Validation Successful Assign Potency from qNMR Use HPLC for Routine QC Compare->Pass Yes Fail Discrepancy Detected Compare->Fail No Investigate Investigate Causes: 1. Hygroscopicity (Water content) 2. UV Response Factor Error 3. Non-chromophoric Impurities Fail->Investigate Reval Re-Validate Method Investigate->Reval

Caption: Logical workflow for cross-validating HPLC and qNMR results. A variance of <2.0% typically indicates successful validation.

Comparative Data Analysis

When validating, summarize your data in the following format to prove equivalence.

ParameterHPLC-UV (Method A)qNMR (Method B)Acceptance Criteria (Cross-Validation)
Specificity Resolved from impurities (Resolution > 1.5)Distinct diagnostic signals (e.g., Alkene doublets at ~6.5 & 7.5 ppm)No interference in quantitation regions.
Linearity (R²) > 0.999 (Concentration vs. Area)> 0.999 (Mass vs. Integral Ratio)Both methods must show linear response.
Precision (RSD) < 1.0% (n=6 injections)< 1.0% (n=3 preparations)HPLC is generally more precise; qNMR is more accurate.
LOD/LOQ ~0.05 µg/mL (High Sensitivity)~1.0 mg/mL (Low Sensitivity)HPLC is required for trace impurity analysis.
Accuracy (Recovery) 98-102% (Spike recovery)Absolute Purity (Mass Balance)Bias between methods should be < 2.0%.

Statistical Test for Equivalence: Perform a Bland-Altman analysis or a Paired t-test on 5 different batches of 3,4-DMCA analyzed by both methods.

  • Null Hypothesis (

    
    ): Mean difference between HPLC purity and qNMR purity = 0.
    
  • Result: If

    
    , the methods are statistically equivalent.
    

Critical Insights & Troubleshooting

  • The "Dimethoxy" Trap: Search engines and suppliers frequently auto-correct "Dimethyl" to "Dimethoxy". Always verify the proton NMR aromatic region.

    • 3,4-Dimethyl:[6][9] Shows aromatic protons and two methyl singlets in the aliphatic region (~2.2-2.3 ppm).

    • 3,4-Dimethoxy: Shows aromatic protons and two methoxy singlets (~3.8 ppm).

  • Isomerization: Cinnamic acids can undergo trans-cis photo-isomerization under ambient light.

    • Protocol Adjustment: Use amber glassware for all HPLC and NMR preparations.

    • HPLC Check: Watch for a small peak eluting just before the main trans peak; this is often the cis isomer.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.

  • BenchChem. (2025). Comparative Guide to the Cross-Validation of Analytical Methods for Cinnamyl Compounds. (General framework for cinnamic derivatives).

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3,4-Dimethylcinnamic acid precursors (3,4-Dimethylbenzaldehyde). (For structural confirmation data).

Sources

Comparative Photostability Profiling of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

Cinnamic acid derivatives are ubiquitous in pharmaceutical and cosmetic applications, serving as UV filters (e.g., Ethylhexyl Methoxycinnamate) and potent antioxidants (e.g., Ferulic Acid). However, the presence of the exocyclic conjugated double bond (


-unsaturation) renders these molecules highly susceptible to UV-induced degradation.

This guide provides a technical comparison of the photostability profiles of key derivatives. It distinguishes between functional instability (loss of UV absorbance via isomerization) and chemical degradation (fragmentation or dimerization), offering a validated experimental framework for assessment.

Mechanistic Background: Why Cinnamates Degrade

The core vulnerability of cinnamic acid derivatives lies in the alkene moiety. Upon absorption of a photon (h


), the molecule enters an excited singlet state (

). From here, two primary non-radiative decay pathways compete with fluorescence:
  • Geometric Isomerization (E to Z): The naturally occurring trans (E) isomer converts to the cis (Z) isomer. The cis-isomer typically has a lower extinction coefficient (

    
    ) and a hypsochromic (blue) shift in 
    
    
    
    , reducing UV protection efficacy.
  • [2+2] Photocycloaddition: In concentrated solutions or solid states, two excited alkene bonds can form a cyclobutane ring, creating a dimer (truxillic/truxinic acid derivatives). This is an irreversible loss of conjugation.

Diagram 1: Photodegradation Pathways of Cinnamates

Photodegradation Trans Trans-Cinnamate (High UV Absorbance) Excited Excited State (S1) Trans->Excited UV Irradiation (hν) Cis Cis-Cinnamate (Low UV Absorbance) Excited->Cis Isomerization (Reversible) Dimer Cyclobutane Dimer (Loss of Conjugation) Excited->Dimer [2+2] Cycloaddition (High Conc.) Oxidation Oxidative Cleavage (Reactive Species) Excited->Oxidation ROS Interaction Cis->Trans Thermal/UV

Caption: Primary photochemical pathways for cinnamic acid derivatives. Isomerization is the dominant pathway in dilute solutions, while dimerization prevails in solid states or high concentrations.

Comparative Analysis: UV Filters vs. Antioxidants
Group A: The UV Filters (e.g., Ethylhexyl Methoxycinnamate - EHMC)
  • Role: UVB absorber.

  • Stability Profile: Moderate to Low (Functional Instability).

  • Mechanism: EHMC undergoes rapid photoisomerization. Under standard solar simulation (approx. 10 MED), the trans:cis ratio shifts from 99:1 to equilibrium (often ~30:70).

  • Impact: The cis-isomer absorbs UV light less efficiently. This does not necessarily destroy the molecule, but it significantly reduces the SPF of the formulation.

  • Stabilization: Often stabilized by triplet quenchers (e.g., Bemotrizinol) or encapsulation.

Group B: The Antioxidants (e.g., Ferulic Acid, Caffeic Acid) [1][2]
  • Role: Radical scavenging, often paired with Vitamin C.

  • Stability Profile: Low (Chemical Degradation).

  • Mechanism: Unlike EHMC, hydroxycinnamic acids (Ferulic, Caffeic) are highly susceptible to oxidative cleavage and rapid mineralization in aqueous environments. While they also isomerize, their primary failure mode in formulation is irreversible oxidation, leading to discoloration (browning).

  • Impact: Rapid loss of antioxidant capacity and cosmetic elegance (color change).

Data Summary: Comparative Stability Metrics
DerivativePrimary ApplicationDominant Photo-PathwayRelative Half-Life (

)*
Functional Consequence
Ethylhexyl Methoxycinnamate Sunscreen (UVB)E-Z IsomerizationModerate (Hours)Loss of Absorbance (SPF drop)
Ferulic Acid Antioxidant SerumOxidation / MineralizationLow (< 1 Hour unbuffered)Loss of potency, Browning
Caffeic Acid AntioxidantOxidation / IsomerizationLowRapid degradation to quinones
Octocrylene (Ref)Sunscreen (UVB)StableHigh (Days)Used to stabilize EHMC

*Note: Half-life values are highly dependent on solvent matrix and irradiation intensity (e.g., 1000 W/m²). Comparisons assume identical irradiation conditions.

Experimental Protocol: Validated Photostability Assessment

To objectively compare these derivatives, a standardized HPLC-UV method coupled with controlled irradiation (ICH Q1B) is required.

4.1. Reagents & Equipment
  • Light Source: Solar simulator (Xenon arc) complying with ICH Q1B (Option 1), emitting D65 standard light.

  • Actinometry: 2% Quinine Monohydrochloride solution (to quantify photon flux).

  • HPLC System: C18 Reverse-Phase column (e.g., 150mm x 4.6mm, 5µm).

4.2. Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve derivatives in Methanol/Water (50:50 v/v) to a concentration of 20 µg/mL.

    • Critical: Prepare duplicate sets: "Dark Control" (wrapped in foil) and "Irradiated".

  • Irradiation Phase:

    • Expose samples to a total dose of 1.2 million lux hours (visible) and 200 Wh/m² (UV).

    • Monitor temperature to ensure it remains < 30°C to prevent thermal degradation.

  • Analytical Quantification (HPLC):

    • Mobile Phase: Methanol : Water (containing 1% Acetic Acid) in a gradient (Start 40:60, Ramp to 90:10 over 15 min).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV Photodiode Array (PDA) at

      
       (310 nm for EHMC, 320 nm for Ferulic).
      
  • Calculation:

    • Calculate % Recovery =

      
      .
      
    • Calculate Isomerization Ratio =

      
      .
      
Diagram 2: Experimental Workflow

Workflow Prep Sample Preparation (20 µg/mL in MeOH/H2O) Split Split Samples Prep->Split Dark Dark Control (Aluminum Foil) Split->Dark Light UV Irradiation (ICH Q1B: 200 Wh/m²) Split->Light HPLC HPLC-PDA Analysis (C18 Column, Gradient) Dark->HPLC Light->HPLC Data Data Analysis (% Recovery & Isomer Ratio) HPLC->Data

Caption: Standardized workflow for comparative photostability testing ensuring separation of thermal and photochemical effects.

Stabilization Strategies

For formulation scientists, knowing the instability is only half the battle.

  • Triplet Quenching: Co-formulating EHMC with Bemotrizinol or Octocrylene accepts the excited state energy from the cinnamate, preventing isomerization.

  • Encapsulation: Trapping Ferulic Acid in cyclodextrins or liposomes reduces its exposure to oxidative stress and UV light, significantly extending half-life.

  • pH Adjustment: Ferulic acid is more stable in acidic environments (pH < 4) where the protonated form dominates, reducing susceptibility to radical attack.

References
  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. European Medicines Agency. Link

  • Pattanaargson, S., & Limphong, P. (2001). Stability of ferulic acid in various solvent systems. Journal of Cosmetic Science. Link

  • Tonnensen, H. H. (2004). Photostability of Drugs and Drug Formulations.[3] CRC Press. (General Reference for Cinnamate Chemistry).

  • O'Malley, E., et al. (2020). Biodegradation Rates of Ferulic Acid Derivatives and Traditional Sunscreen Actives. ACS Sustainable Chemistry & Engineering. Link

  • Herzog, B., et al. (2009). Photostability of UV absorber systems in sunscreens.[4][5] Photochemistry and Photobiology. Link

Sources

A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, optimizing a compound's metabolic stability is a critical hurdle in the journey from a promising lead to a viable therapeutic agent. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately resulting in costly late-stage failures. One of the most frequently employed strategies to enhance metabolic stability is the selective incorporation of fluorine into a drug candidate's structure. This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated cinnamic acids, offering experimental insights and methodologies to inform rational drug design.

Cinnamic acid and its derivatives are not only pivotal precursors in the biosynthesis of numerous natural products but also serve as valuable scaffolds in medicinal chemistry. Their metabolism, however, can be a liability. This guide will explore the metabolic pathways of these compounds, demonstrate how fluorination can strategically block or alter these pathways, and provide a detailed protocol for assessing these effects in vitro.

The Metabolic Landscape: How Cinnamic Acids Are Processed

The metabolic fate of cinnamic acids in the body is primarily governed by two major phases of drug metabolism.

Phase I Metabolism: This phase involves the introduction or exposure of functional groups, typically through oxidation, reduction, or hydrolysis. For cinnamic acids, key Phase I reactions include:

  • Aromatic Hydroxylation: Cytochrome P450 (CYP) enzymes, particularly from the CYP1A, CYP2C, and CYP3A families, can hydroxylate the phenyl ring. This is often a primary route of metabolism.

  • Side-Chain Oxidation: The acrylic acid side chain can also be a site for metabolic modification.

  • Ester Hydrolysis: If the cinnamic acid is in an esterified form, esterases will hydrolyze it to the parent acid.

Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. Key Phase II reactions for cinnamic acids include:

  • Glucuronidation: The carboxylic acid group is a prime target for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Phenolic hydroxyl groups introduced during Phase I are also readily glucuronidated.

  • Sulfation: Phenolic metabolites can also undergo sulfation.

These metabolic pathways are often what medicinal chemists aim to modulate to improve a drug's pharmacokinetic profile.

The Fluorine Advantage: Blocking Metabolic "Soft Spots"

The introduction of a fluorine atom, a common strategy in medicinal chemistry, can profoundly alter the metabolic profile of a cinnamic acid derivative. This is not simply due to the strength of the carbon-fluorine (C-F) bond (typically ≥109 kcal/mol) compared to a carbon-hydrogen (C-H) bond. While the C-F bond is more resistant to cleavage, the effects of fluorination are more nuanced and include:

  • Blocking Sites of Oxidation: Placing a fluorine atom on the aromatic ring at a position susceptible to CYP-mediated hydroxylation can effectively "block" this metabolic pathway. This forces metabolism to occur at other, potentially slower, rates or may prevent it altogether.

  • Altering Electronic Properties: Fluorine is highly electronegative and acts as a strong electron-withdrawing group. This can decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes. This electronic perturbation is often a more significant factor than C-F bond strength alone.

  • Modulating Acidity and Lipophilicity: Fluorination increases the acidity (lowers the pKa) of the carboxylic acid group and can subtly alter the molecule's lipophilicity (logP). These changes can influence how the compound interacts with metabolizing enzymes and transporters.

The strategic placement of fluorine can therefore redirect metabolic pathways, slow the rate of clearance, and enhance the overall stability of the molecule.

Figure 1. Comparative metabolic pathways of non-fluorinated vs. fluorinated cinnamic acid.

Experimental Assessment: An In Vitro Metabolic Stability Assay

To quantitatively assess the impact of fluorination, an in vitro metabolic stability assay using human liver microsomes (HLM) is a standard and effective approach. HLMs are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of Phase I enzymes, particularly CYPs.

Rationale for Experimental Choices:

  • Human Liver Microsomes (HLM): The liver is the primary site of drug metabolism, and HLMs provide a concentrated and commercially available source of the key Phase I enzymes. Using a pooled HLM from multiple donors helps to average out inter-individual variability in enzyme expression.

  • NADPH Cofactor: Cytochrome P450 enzymes require Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a cofactor to facilitate their oxidative reactions. Incubations are run with and without NADPH to distinguish between CYP-mediated metabolism and other potential degradation.

  • Compound Concentration: A concentration of 1 µM is typically used. This is generally below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring that the rate of metabolism is proportional to the compound concentration (first-order kinetics).

  • Time Points: Multiple time points are taken to accurately model the rate of disappearance of the parent compound.

  • Quenching: The reaction is stopped (quenched) by adding a cold organic solvent like acetonitrile. This precipitates the microsomal proteins, halting all enzymatic activity, and prepares the sample for analysis.

  • Analytical Method: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying the remaining parent compound due to its high sensitivity and specificity.

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compounds (fluorinated and non-fluorinated cinnamic acids) and positive controls (e.g., Midazolam, Dextromethorphan) in DMSO.

    • Prepare a 20 mg/mL stock of pooled Human Liver Microsomes. Thaw on ice immediately before use.

    • Prepare a 10 mM NADPH solution in buffer. Keep on ice.

  • Incubation Setup:

    • In a 96-well plate, add the appropriate volume of 100 mM phosphate buffer.

    • Add the test compound stock solution to achieve a final incubation concentration of 1 µM.

    • Add the HLM stock to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation and Sampling:

    • Initiate the reaction by adding the NADPH solution to achieve a final concentration of 1 mM.

    • Immediately after adding NADPH, take the first sample (t=0).

    • Continue to incubate the plate at 37°C, taking samples at subsequent time points (e.g., 5, 15, 30, 45, 60 minutes).

    • At each time point, transfer an aliquot of the incubation mixture to a new plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line from this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Prepare Buffer, Compound Stocks, HLM & NADPH inc1 Add Buffer, Compound, & HLM to Plate prep1->inc1 inc2 Pre-incubate at 37°C inc1->inc2 inc3 Initiate with NADPH inc2->inc3 samp1 Take Samples at Time Points (0, 5, 15, 30, 60 min) inc3->samp1 samp2 Quench with Cold Acetonitrile + IS samp1->samp2 proc1 Centrifuge Samples samp2->proc1 proc2 Analyze Supernatant by LC-MS/MS proc1->proc2 calc1 Calculate t½ & CLint proc2->calc1

Figure 2. Experimental workflow for the in vitro metabolic stability assay.

Comparative Data Analysis

The results from the metabolic stability assay can be summarized in a table for clear comparison. The data below is representative of a typical outcome when comparing a non-fluorinated cinnamic acid to its fluorinated analog.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Cinnamic Acid2555.4
4-Fluorocinnamic Acid> 60< 23.1
Midazolam (Control)1592.4

In this example, the non-fluorinated cinnamic acid is metabolized relatively quickly. In contrast, 4-fluorocinnamic acid shows significantly enhanced metabolic stability, with a much longer half-life and lower intrinsic clearance. This demonstrates the effectiveness of fluorine in blocking a key site of metabolism.

Conclusion and Implications for Drug Development

The strategic incorporation of fluorine is a powerful and well-established tool for enhancing the metabolic stability of drug candidates like cinnamic acid derivatives. By blocking sites of Phase I oxidation and altering the electronic properties of the molecule, fluorination can significantly reduce the rate of metabolic clearance.

The in vitro human liver microsomal stability assay is a robust and essential tool for quantifying these effects early in the drug discovery process. The data generated allows for a direct comparison of analogs and provides a basis for structure-activity and structure-metabolism relationship (SAR/SMR) analysis. By understanding how structural modifications like fluorination impact metabolic fate, researchers can more effectively design molecules with improved pharmacokinetic profiles, increasing the likelihood of developing a successful therapeutic.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.).
  • metabolic stability in liver microsomes - Mercell. (n.d.). Mercell.
  • A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development - Benchchem. (n.d.). BenchChem.
  • METABOLISM OF FLUORINE-CONTAINING DRUGS - Annual Reviews. (n.d.). Annual Reviews.
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.
  • Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC. (n.d.).
  • Metabolic pathways of cinnamic acid derivatives in Brazilian green propolis in rats. (2022). Bioscience, Biotechnology, and Biochemistry.
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. (n.d.). Beckman Coulter.
  • Cinnamic Acid: A Pivotal Precursor in the Phenylpropanoid P
  • Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorin
  • Possible metabolic p

Safety Operating Guide

3,4-Dimethylcinnamic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

3,4-Dimethylcinnamic acid is a substituted cinnamic acid derivative used primarily in organic synthesis and medicinal chemistry. Proper disposal is dictated by its functional groups: a carboxylic acid tail (acidic, corrosive potential) and a non-halogenated aromatic ring (combustible).

Critical Identity Note: This compound is frequently confused with 3,4-Dimethoxycinnamic acid (CAS 2316-26-9).[1] While their disposal protocols are nearly identical, accurate chemical inventory reconciliation requires verifying the specific CAS on your manufacturer’s container.

Chemical Property Data / Classification
Chemical Structure 3-(3,4-dimethylphenyl)prop-2-enoic acid
Physical State Solid (Crystalline powder)
Solubility Low in water; Soluble in Methanol, Ethanol, DMSO
Primary Hazards Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335)
RCRA Status (USA) Not P-listed or U-listed. Regulated as characteristic waste if mixed with solvents.[2]
Waste Category Non-Halogenated Organic Acid

Hazard Assessment & Segregation Logic

Effective disposal relies on segregation logic rather than rote memorization. You must isolate this compound based on its reactivity profile.

  • Why Non-Halogenated? The molecule contains only Carbon, Hydrogen, and Oxygen. It does not release toxic acid gases (like HCl or HBr) upon incineration, allowing it to be batched with standard organic fuels.

  • Why Acid Segregation? Although a weak organic acid, bulk quantities can react exothermically with strong bases (e.g., Sodium Hydroxide waste) or oxidizers.

  • Bioaccumulation: Cinnamic acid derivatives generally have low bioaccumulation potential but should never be flushed down the drain due to pH compliance and local effluent regulations.

Disposal Workflows

Scenario A: Disposal of Pure Solid (Excess Reagent)

Use this protocol for expired solids, spilled material, or excess weighing boat powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original manufacturer container if compatible.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "3,4-Dimethylcinnamic acid, solid."

    • Hazard Checkbox: Mark "Irritant" and "Toxic" (if required by local EHS).

  • Segregation: Place the container in the Solid Chemical Waste stream.

    • Caution: Do not place in "Biohazard" (Red Bag) or "Regular Trash."

  • Transfer: Cap tightly. Wipe the exterior with a dry tissue to remove dust. Transfer to your facility’s Central Accumulation Area (CAA).

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures/HPLC Waste)

Use this protocol for reaction byproducts or stock solutions dissolved in solvents (MeOH, DMSO, etc.).

  • Determine Solvent Base: Identify the primary solvent (e.g., Methanol).

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid, Peroxides) or active metals.

  • Pouring:

    • Pour the solution into the Non-Halogenated Organic Solvent carboy.

    • Note: Even if the solvent is water-based (aqueous), if it contains >1-5% organic contaminants, it typically defaults to chemical waste, not drain disposal.

  • Log Entry: You must record "3,4-Dimethylcinnamic acid" on the carboy's accumulation log. Failure to list solutes is a common compliance violation.

Scenario C: Trace Residues & Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Ethanol or Acetone).

  • Rinsate Disposal: Pour all three rinses into the Non-Halogenated Organic Solvent waste carboy.

  • Bottle Disposal: Deface the label. Mark as "Empty." Discard the glass bottle in the Glass/Sharps bin or recycling, depending on facility policy for "P-listed empty" vs. standard empty containers (Standard empty is usually trash/recycle).

Decision Logic Diagram

The following decision tree illustrates the operational flow for disposing of 3,4-Dimethylcinnamic acid.

DisposalFlow Start Waste Generation: 3,4-Dimethylcinnamic Acid StateCheck Determine Physical State Start->StateCheck IsSolid Pure Solid / Powder StateCheck->IsSolid IsLiquid Liquid Solution (Dissolved in Solvent) StateCheck->IsLiquid SolidContainer Container: HDPE Jar or Original Bottle IsSolid->SolidContainer SolidLabel Label: 'Solid Chemical Waste' (Non-Halogenated) SolidContainer->SolidLabel SolidBin Disposal: Solid Waste Drum (Incineration) SolidLabel->SolidBin SolventCheck Check Solvent Type IsLiquid->SolventCheck NonHalo Non-Halogenated Solvent (MeOH, EtOH, DMSO) SolventCheck->NonHalo e.g. Methanol Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo e.g. DCM CarboyNonHalo Disposal: Non-Halogenated Organic Waste Carboy NonHalo->CarboyNonHalo CarboyHalo Disposal: Halogenated Organic Waste Carboy Halo->CarboyHalo

Caption: Operational decision tree for segregating 3,4-Dimethylcinnamic acid based on physical state and solvent carrier.

Emergency Procedures: Spills

In the event of a benchtop spill of solid 3,4-Dimethylcinnamic acid:

  • PPE: Don Nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator or work inside a fume hood.

  • Containment: Do not dry sweep if dust generation is likely. Cover with a wet paper towel (dampened with water or ethanol) to suppress dust.

  • Cleanup: Scoop the material and the paper towels into a sealable plastic bag or wide-mouth jar.

  • Surface Decon: Wipe the surface with a mild soap solution followed by water.

  • Disposal: Label the bag/jar as "Chemical Spill Debris: 3,4-Dimethylcinnamic acid" and place it in the Solid Chemical Waste bin.

References

  • National Center for Biotechnology Information (PubChem). 3,4-Dimethoxycinnamic acid (Analog Reference). PubChem Compound Summary for CID 717531.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link]

Sources

Personal protective equipment for handling 3,4-Dimethylcinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profiling

Compound Class: Phenylpropanoid / Cinnamic Acid Derivative Physical State: Solid (Crystalline Powder) Primary Hazard Classification: Irritant (GHS Category 2/2A/3)

As a Senior Application Scientist, I emphasize that while 3,4-Dimethylcinnamic acid is not typically classified as acutely toxic (like cyanide) or pyrophoric, it presents distinct chronic and acute irritation risks common to substituted cinnamic acids. The methyl substitutions at the 3 and 4 positions increase lipophilicity compared to the parent cinnamic acid, potentially enhancing skin absorption rates in solvent phases.

The Safety Logic (The "Why"):

  • Respiratory Tract: As a fine organic acid powder, it poses a high risk of inhalation irritation (STOT SE 3). Inhaled acidic particulates can cause immediate mucous membrane inflammation.

  • Ocular Risk: Acidic solids are corrosive to corneal tissue upon contact with moisture (tears), leading to potential permanent damage (Eye Irrit. 2A).

  • Dermal Risk: Organic acids can cause contact dermatitis. The lipophilic nature of the dimethyl analog suggests it may penetrate compromised skin barriers more effectively than hydrophilic acids.

Personal Protective Equipment (PPE) Selection Matrix

This protocol moves beyond generic "wear gloves" advice. It selects PPE based on chemical compatibility and physical state (solid vs. solution).

A. Eye & Face Protection
ComponentRecommendationScientific Justification
Primary Chemical Splash Goggles (Indirect Vented) Safety glasses with side shields are insufficient for fine acidic powders. Air currents can carry dust behind lenses. Goggles provide a seal against airborne particulates.
Secondary Face Shield (8-inch) Required only when handling large quantities (>100g) or during high-energy mixing where splash risk exists.
Contraindication Contact LensesDiscouraged unless worn with sealed goggles; dust can become trapped between the lens and cornea, exacerbating acid burns.
B. Hand Protection (Glove Permeation Strategy)
Handling StateGlove MaterialThicknessBreakthrough TimeLogic
Dry Solid Nitrile 4-5 mil>480 minNitrile provides excellent abrasion resistance against crystals and sufficient chemical resistance for dry solids.
In Solution (Alcohols/Ethers) Double Nitrile or Nitrile/Laminate 8-10 mil (total)VariableOrganic solvents (e.g., Methanol, DMSO) used to dissolve the acid can act as carriers, permeating gloves and dragging the solute with them. Double gloving creates a sacrificial outer layer.
Avoid LatexN/APoorLatex degrades rapidly in the presence of many organic solvents and offers poor protection against organic acids.
C. Respiratory Protection[1]
  • Primary Control: Chemical Fume Hood . All weighing and transfer operations must occur inside a certified hood.

  • Secondary (If Hood Unavailable): N95 or P2 Particulate Respirator . Note: This protects against dust but not solvent vapors if you are dissolving the compound. A half-face respirator with Organic Vapor/Acid Gas (OV/AG) + P100 cartridges is the gold standard if hood access is compromised.

Operational Protocol: The "Safe-Handling Lifecycle"

This workflow ensures containment from storage to disposal.

Step 1: Pre-Operational Prep
  • Static Control: Dry organic powders are prone to static charge. Use an antistatic gun or ionizer if weighing small quantities (<10 mg) to prevent "flying powder."

  • Workspace: Clear the fume hood of incompatible bases (e.g., Sodium Hydroxide) to prevent accidental exothermic neutralization reactions.

Step 2: Weighing & Transfer
  • Don PPE: Lab coat, Goggles, Nitrile Gloves.

  • Place the balance inside the fume hood.

  • Tare the weighing boat/vial before opening the stock container.

  • Transfer solid using a stainless steel spatula (avoid plastic if static is high).

  • Critical Step: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent crystal buildup that can compromise the seal.

Step 3: Solubilization (The High-Risk Phase)
  • Solvent Choice: Typically soluble in Methanol, Ethanol, or DMSO.

  • Exotherm Check: Dissolution is generally endothermic or neutral, but always add solid to solvent , never solvent to solid, to minimize splashing.

  • Labeling: Immediately label the solution with "3,4-Dimethylcinnamic acid," solvent name, concentration, and "Irritant."

Step 4: Decontamination
  • Surface Clean: Wipe hood surfaces with a mild alkaline detergent (e.g., 1% Sodium Bicarbonate solution) to neutralize any acidic residue, followed by water.

  • Glove Removal: Use the "beak method" (pulling one glove off using the other) to ensure no outer surface touches skin.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling 3,4-Dimethylcinnamic acid, emphasizing the "Stop/Go" decision points based on engineering controls.

SafetyWorkflow Start Start: Handling 3,4-Dimethylcinnamic Acid RiskAssess Risk Assessment: Is Fume Hood Available? Start->RiskAssess HoodYes Yes: Use Engineering Controls RiskAssess->HoodYes Available HoodNo No: Respiratory Risk High RiskAssess->HoodNo Unavailable PPE_Standard Don Standard PPE: Lab Coat, Nitrile Gloves (4mil), Safety Goggles HoodYes->PPE_Standard Process_Solid Process: Weighing/Transfer (Inside Hood) PPE_Standard->Process_Solid Solubilization Solubilization Step (Solvent Hazard Added) Process_Solid->Solubilization PPE_Enhanced Don Enhanced PPE: N95/P100 Respirator + Goggles (Sealed) HoodNo->PPE_Enhanced PPE_Enhanced->Process_Solid GloveCheck Check Glove Compatibility (Double Glove for DMSO/MeOH) Solubilization->GloveCheck Disposal Disposal: Organic Waste Stream (Do NOT drain pour) GloveCheck->Disposal

Caption: Decision logic for PPE selection based on engineering control availability and process stage.

Emergency Response & Disposal

Emergency Procedures
IncidentImmediate ActionMedical Follow-up
Eye Contact Flush immediately with tepid water for 15 minutes . Hold eyelids open.Mandatory: Seek ophthalmological evaluation. Acid burns can be deceptive.
Skin Contact Brush off dry powder before wetting (to prevent creating a concentrated acid paste), then wash with soap and water.Monitor for redness/blistering over 24 hours.
Inhalation Move to fresh air immediately.Seek medical attention if coughing or wheezing persists.
Disposal Strategy
  • Classification: Non-halogenated Organic Waste.

  • Protocol:

    • Do not dispose of down the sink. Cinnamic acid derivatives can precipitate in plumbing and are regulated pollutants.

    • Collect solid waste in a dedicated "Solid Organic" container.

    • Collect liquid waste (solvents) in "Organic Solvents" carboys.

    • Label clearly with full chemical name (no abbreviations).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 444539, trans-Cinnamic acid (Parent Compound Reference). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

(Note: Specific SDS for the 3,4-dimethyl analog is rare in public databases; protocols are derived from the structural analogue principle using the parent Cinnamic Acid and Dimethoxy-cinnamic acid safety profiles.)

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.